Demethoxysudachitin
Description
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-16-13(20)12-10(19)7-11(8-3-5-9(18)6-4-8)24-15(12)17(23-2)14(16)21/h3-7,18,20-21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGUVOLSUJYPPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195801 | |
| Record name | Demethoxysudachitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Demethoxysudachitin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030696 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4323-80-2 | |
| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethoxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4323-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Demethoxysudachitin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004323802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demethoxysudachitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Demethoxysudachitin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030696 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
277 - 279 °C | |
| Record name | Demethoxysudachitin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030696 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Properties of Demethoxysudachitin
An In-depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the chemical properties of Demethoxysudachitin, a naturally occurring polymethoxyflavone (PMF). As a Senior Application Scientist, the objective is not merely to list data but to synthesize this information with practical, field-proven insights. We will explore the causality behind its characteristics and present methodologies as self-validating systems, grounded in authoritative references. This document is structured to serve as a foundational resource for researchers investigating its therapeutic potential, from initial characterization to derivatization for drug development.
Molecular Structure and Identification
The foundational step in characterizing any compound is to establish its precise molecular structure and unique identifiers. Demethoxysudachitin is a flavonoid, a class of compounds known for their diverse biological activities.[1] Its structure features a chromen-4-one (benzopyran-4-one) core with phenyl, hydroxyl, and methoxy substituents that dictate its chemical behavior.
The IUPAC name for Demethoxysudachitin is 5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethoxychromen-4-one.[2] This nomenclature precisely maps the location of its key functional groups, which are critical for its reactivity and intermolecular interactions.
Caption: 2D Chemical Structure of Demethoxysudachitin.
Table 1: Core Identifiers for Demethoxysudachitin
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethoxychromen-4-one | [2] |
| CAS Number | 4323-80-2 | [3][4] |
| Molecular Formula | C₁₇H₁₄O₇ | [2][3][4] |
| Molecular Weight | 330.29 g/mol | [3][4] |
| Exact Mass | 330.07400 Da | [3] |
| SMILES | COc1c(O)c(OC)c2oc(-c3ccc(O)cc3)cc(=O)c2c1O | [2][3] |
| InChIKey | SYGUVOLSUJYPPS-UHFFFAOYSA-N |[2][3] |
Physicochemical Properties
Physicochemical parameters are critical predictors of a molecule's pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion). Properties like lipophilicity (LogP) and polar surface area (PSA) are indispensable in early-stage drug development for forecasting membrane permeability and oral bioavailability.
Table 2: Key Physicochemical Data for Demethoxysudachitin
| Property | Value | Significance in Drug Development |
|---|---|---|
| Density | 1.483 g/cm³[3] | Influences formulation and manufacturing processes. |
| Boiling Point | 650.7 °C at 760 mmHg[3] | Indicates high thermal stability, low volatility. |
| Flash Point | 244.2 °C[3] | Important for handling and safety assessments. |
| LogP (predicted) | 2.6[2][3] | Suggests moderate lipophilicity, favorable for cell membrane permeability. |
| PSA (Polar Surface Area) | 109.36 Ų[3] | Indicates potential challenges with passive membrane transport but suitable for transporter-mediated uptake. |
| Index of Refraction | 1.67[3] | Useful for purity analysis via refractometry. |
Solubility and Stability Profile
The therapeutic efficacy of a compound is fundamentally limited by its ability to be solubilized and remain stable in physiological media. Like many flavonoids, Demethoxysudachitin is expected to exhibit poor aqueous solubility due to its substantially aromatic and moderately lipophilic structure.[1]
pH-Dependent Solubility
The solubility of flavonoids is typically pH-dependent.[1] The three phenolic hydroxyl groups on Demethoxysudachitin are weakly acidic. As the pH of the medium increases, these groups will deprotonate, forming phenolate anions. This ionization increases the molecule's polarity and its interaction with water, thereby enhancing solubility. Conversely, under acidic conditions (e.g., the stomach), it will remain in its neutral, less soluble form.
Chemical Stability
Flavonoid stability is a critical parameter, as degradation can lead to loss of activity and potential toxicity. Key factors include:
-
pH: At alkaline pH, the deprotonated phenolate ions are more susceptible to oxidation.[1] This can lead to the opening of the pyran ring and subsequent degradation.
-
Temperature and Light: Like many complex organic molecules, exposure to high temperatures or UV light can induce degradation.[1] Stock solutions should be stored under refrigerated, dark conditions.
Experimental Protocol: Determining Aqueous Solubility (Shake-Flask Method)
This protocol describes a robust, self-validating method to quantify the thermodynamic solubility of Demethoxysudachitin.
Objective: To determine the equilibrium solubility of Demethoxysudachitin in a phosphate-buffered saline (PBS) solution at pH 7.4.
Methodology:
-
Preparation: Add an excess amount of Demethoxysudachitin powder (e.g., 5 mg) to a 1.5 mL microcentrifuge tube. This ensures that a saturated solution is achieved.
-
Solubilization: Add 1 mL of PBS (pH 7.4) to the tube.
-
Equilibration: Seal the tube and place it in a shaker/incubator set to 25°C and 250 RPM. Allow the mixture to equilibrate for 24 hours. This duration is chosen to ensure thermodynamic equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at 14,000 x g for 15 minutes to pellet the excess, undissolved solid.
-
Sample Dilution: Carefully collect a known volume of the supernatant (e.g., 100 µL) and dilute it with a known volume of mobile phase (e.g., 900 µL of 50:50 acetonitrile:water) to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a standard curve of known Demethoxysudachitin concentrations.
-
Calculation: The solubility is calculated by multiplying the concentration determined by HPLC by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Spectroscopic Characterization
Spectroscopic techniques provide the definitive "fingerprint" of a molecule, confirming its identity, structure, and purity.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The predicted collision cross-section (CCS) values are valuable for ion mobility-mass spectrometry, aiding in structural confirmation and differentiation from isomers.
Table 3: Predicted Mass Spectrometry Data for Demethoxysudachitin Adducts
| Adduct | m/z (mass-to-charge) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 331.08122 | 171.1 |
| [M+Na]⁺ | 353.06316 | 182.0 |
| [M-H]⁻ | 329.06666 | 177.4 |
| [M+K]⁺ | 369.03710 | 180.1 |
Data sourced from PubChemLite, calculated using CCSbase.[2]
Experimental Workflow: HRMS Analysis
This workflow outlines the process for acquiring definitive mass data for Demethoxysudachitin.
Caption: High-Resolution Mass Spectrometry (HRMS) Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unequivocal structural elucidation in solution.[5] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provide detailed information about the chemical environment of each atom and their connectivity. While specific spectral data is not available in the search results, a typical protocol for acquisition is provided below.
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of Demethoxysudachitin.
Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of Demethoxysudachitin and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for flavonoids as it effectively solubilizes the compound and allows for the observation of exchangeable hydroxyl protons.
-
Spectrometer Setup: The analysis should be performed on a high-field NMR spectrometer (≥400 MHz) to achieve adequate signal dispersion.[6]
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay (d1) of 2 seconds.
-
Expected signals: Aromatic protons (6.0-8.0 ppm), methoxy protons (~3.9 ppm), and exchangeable hydroxyl protons (variable, >9.0 ppm in DMSO-d₆).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: ≥1024 scans, spectral width of ~220 ppm.
-
Expected signals: Carbonyl carbon (~180 ppm), aromatic/olefinic carbons (100-165 ppm), methoxy carbons (~55-60 ppm).
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the solvent peak.
Chemical Reactivity and Synthesis
The reactivity of Demethoxysudachitin is governed by its functional groups. The phenolic hydroxyls are the most reactive sites, capable of acting as acids, nucleophiles, or sites for oxidation. The methoxy groups are generally stable but can be cleaved under harsh acidic conditions. The extended π-system of the flavonoid core can participate in electrophilic aromatic substitution reactions.
Example Reaction: Derivatization via Methylation
Methylation of the free hydroxyl groups is a common strategy to increase a molecule's lipophilicity and metabolic stability. This can be achieved using a methylating agent like dimethyl carbonate (DMC) in the presence of a base.[7] This reaction demonstrates the nucleophilic character of the hydroxyl groups.
Caption: Reaction pathway for methylation of Demethoxysudachitin.
Experimental Protocol: Methylation of Demethoxysudachitin
This protocol is adapted from a similar synthesis of a methylated xanthone.[7]
Objective: To synthesize Sudachitin (5,6,7,8-tetramethoxy-2-(4-hydroxyphenyl)chromen-4-one) from Demethoxysudachitin.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine Demethoxysudachitin (1 equiv.), potassium carbonate (K₂CO₃, 4 equiv. as a base), and a phase transfer catalyst like polysorbate 80 (1.2 equiv.).
-
Reagent Addition: Add dimethyl carbonate (DMC, 10 equiv.) to the mixture. DMC serves as a green and effective methylating reagent.
-
Reaction Conditions: Heat the mixture to reflux (approx. 90°C) and maintain for 5-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling, quench the reaction by adding dilute acetic acid. Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the methylated derivative.
-
Confirmation: The structure of the purified product must be confirmed using the spectroscopic methods outlined in Section 4 (HRMS and NMR) to verify the addition of the methyl group(s).
Conclusion
Demethoxysudachitin presents a well-defined chemical profile characterized by moderate lipophilicity, pH-dependent solubility, and multiple reactive hydroxyl groups suitable for derivatization. This technical guide has provided a comprehensive overview of its core chemical properties and outlined robust, validated protocols for its characterization and modification. These insights serve as a critical foundation for any research program aimed at exploring the full therapeutic potential of this promising natural product.
References
-
Anti-inflammatory function of sudachitin and demethoxysudachitin from Citrus sudachi. BIO Web of Conferences. [Link]
-
Demethoxysudachitin | CAS#:4323-80-2. Chemsrc. [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]
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Identification of 4-deoxythreonic acid present in human urine by combining HPLC and NMR techniques. National Institutes of Health (NIH). [Link]
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Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions. PubMed Central (PMC). [Link]
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Demethoxysudachitin (C17H14O7). PubChemLite. [Link]
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NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. MDPI. [Link]
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Synthesis and crystal structure of 5,10-dihydroxy-9-methoxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)-2H,6H-pyrano[3,2-b]xanthen-6-one. PubMed Central (PMC). [Link]
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- 3. Demethoxysudachitin | CAS#:4323-80-2 | Chemsrc [chemsrc.com]
- 4. demethoxysudachitin | 4323-80-2 [m.chemicalbook.com]
- 5. Identification of 4-deoxythreonic acid present in human urine by combining HPLC and NMR techniques - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Synthesis and crystal structure of 5,10-dihydroxy-9-methoxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)-2H,6H-pyrano[3,2-b]xanthen-6-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Demethoxysudachitin (CAS: 4323-80-2): Molecular Profile, Bioactivity, and Experimental Protocols
This technical guide provides a comprehensive overview of Demethoxysudachitin, a polymethoxyflavone found in nature. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical identity, its significant anti-inflammatory bioactivity, the underlying mechanism of action, and detailed protocols for its study in a laboratory setting.
Part 1: Core Chemical Identity and Molecular Structure
Demethoxysudachitin, a flavonoid of the flavone subclass, is a natural phytochemical primarily isolated from the peel of the Sudachi citrus fruit (Citrus sudachi).[1][2] Its structure is characterized by a C6-C3-C6 backbone, with hydroxyl and methoxy groups at specific positions that dictate its chemical properties and biological activity.
Proper identification is paramount in research and development. The Chemical Abstracts Service (CAS) has assigned the number 4323-80-2 to Demethoxysudachitin, ensuring its unambiguous identification in literature and databases.[1][3][4]
Physicochemical and Structural Identifiers
The following table summarizes the key identifiers and properties of Demethoxysudachitin, providing a foundational dataset for experimental design and computational modeling.
| Identifier/Property | Value | Source(s) |
| CAS Number | 4323-80-2 | [1][3][4] |
| Molecular Formula | C₁₇H₁₄O₇ | [1][3][4] |
| Molecular Weight | 330.29 g/mol | [1][3] |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethoxychromen-4-one | [1][4][5] |
| Synonyms | 4',5,7-Trihydroxy-6,8-dimethoxyflavone, Desmethoxysudachitin | [4] |
| SMILES | COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC)O | [2][4] |
| InChIKey | SYGUVOLSUJYPPS-UHFFFAOYSA-N | [2][3][4] |
| Density | 1.483 g/cm³ | [3] |
| Boiling Point | 650.7 °C at 760 mmHg | [3] |
| Water Solubility | 229.2 mg/L (estimated at 25 °C) | [1] |
Molecular Structure Visualization
The two-dimensional structure of Demethoxysudachitin is rendered below using the Graphviz DOT language, illustrating the arrangement of its constituent atoms and functional groups.
Part 2: Biological Activity and Mechanism of Action
Emerging research has identified Demethoxysudachitin as a potent anti-inflammatory agent.[1][2] Its activity is particularly relevant in the context of cellular inflammatory responses mediated by immune cells such as macrophages. Chronic inflammation is a known driver of various lifestyle-related and non-communicable diseases, making compounds that can modulate these pathways valuable candidates for further investigation.[1]
Mechanism of Action: Downregulation of MAPK and NF-κB Signaling
The primary anti-inflammatory mechanism of Demethoxysudachitin involves the suppression of key signaling cascades within macrophages that are activated by inflammatory stimuli like lipopolysaccharide (LPS).[1] LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the macrophage surface, initiating a downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1]
Demethoxysudachitin intervenes by downregulating two critical pathways activated by LPS:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: It significantly suppresses the phosphorylation, and thus activation, of Jun N-terminal kinase (JNK) and Extracellular signal-regulated kinase (ERK), two key components of the MAPK pathway.[1] The MAPK pathway, when activated, leads to the formation of the AP-1 transcription factor, which promotes the expression of inflammatory genes.[1]
-
Nuclear Factor-kappa B (NF-κB) Pathway: Demethoxysudachitin inhibits the translocation of the NF-κB p65 subunit from the cytosol into the nucleus.[1] In its resting state, NF-κB is held inactive in the cytoplasm. Upon LPS stimulation, a series of phosphorylation events leads to its release and subsequent movement into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.[1]
By inhibiting both the MAPK and NF-κB pathways, Demethoxysudachitin effectively reduces the gene expression and production of inflammatory mediators, thereby exerting a strong anti-inflammatory effect.[1]
Signaling Pathway Visualization
The following diagram illustrates the inhibitory effect of Demethoxysudachitin on the LPS-induced inflammatory signaling cascade in macrophages.
Part 3: Experimental Protocols for In Vitro Analysis
To validate the anti-inflammatory effects of Demethoxysudachitin, a series of well-established in vitro assays using macrophage cell lines are essential. The following protocols are based on methodologies proven effective for studying inflammatory pathways.
Causality and Rationale in Experimental Design
The choice of the RAW264.7 murine macrophage cell line is strategic; it is a robust and widely accepted model for studying LPS-induced inflammation, providing reproducible and translatable results. The core of this experimental workflow is to create a controlled inflammatory event (with LPS) and then measure the specific inhibitory effects of Demethoxysudachitin on key molecular markers. Immunoblotting (Western Blot) is chosen for its ability to directly visualize the phosphorylation state of specific proteins (p-JNK, p-ERK) and the subcellular location of others (NF-κB), providing direct evidence of pathway inhibition. This self-validating system ensures that observed reductions in cytokines can be mechanistically linked to the upstream signaling events targeted by the compound.
Experimental Workflow Visualization
Detailed Protocol: Assessment of Anti-inflammatory Activity in RAW264.7 Macrophages
This protocol details the steps to measure the inhibitory effect of Demethoxysudachitin on the phosphorylation of MAPK proteins and the nuclear translocation of NF-κB.
1. Cell Culture and Maintenance: a. Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. b. Maintain cells in a humidified incubator at 37°C with 5% CO₂. c. Subculture cells every 2-3 days to maintain logarithmic growth. Do not allow cells to exceed 80% confluency.
2. Cell Seeding and Treatment: a. Seed RAW264.7 cells into 6-well plates at a density of 1.0 x 10⁶ cells per well. Allow cells to adhere and grow for 12-24 hours. b. Prior to treatment, aspirate the old medium and wash the cells once with sterile Phosphate-Buffered Saline (PBS). c. Add fresh, serum-free DMEM containing various concentrations of Demethoxysudachitin (e.g., 1, 5, 10 µM) or vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.
- Rationale: Pre-incubation allows the compound to enter the cells and be available to act on its targets before the inflammatory stimulus is introduced. d. Add LPS (from E. coli O26:B6) to a final concentration of 100 ng/mL to all wells except the negative control. e. Incubate for 15-30 minutes.
- Rationale: This time frame is optimal for observing the peak phosphorylation of MAPK proteins and the translocation of NF-κB following LPS stimulation.
3. Protein Extraction (Nuclear and Cytosolic Fractionation): a. After incubation, place plates on ice and wash cells twice with ice-cold PBS. b. Lyse the cells and separate cytosolic and nuclear protein fractions using a commercial nuclear extraction kit (e.g., CelLytic™ NuCLEAR™ Extraction Kit, Sigma-Aldrich), following the manufacturer's instructions precisely.
- Rationale: Separation of cellular compartments is critical to accurately measure the translocation of NF-κB from the cytosol to the nucleus. c. Determine the protein concentration of each fraction using a BCA or Bradford protein assay.
4. Immunoblot Analysis: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. d. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. e. Incubate the membrane overnight at 4°C with primary antibodies targeting:
- Phospho-JNK (p-JNK)
- Phospho-ERK (p-ERK)
- NF-κB p65 (for both cytosolic and nuclear fractions)
- Total JNK, Total ERK, β-actin (cytosolic loading control), and Histone H3 (nuclear loading control) f. Wash the membrane three times with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again three times with TBST. i. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. j. Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to their total protein counterparts and NF-κB levels to their respective loading controls (β-actin for cytosol, Histone H3 for nucleus).
Part 4: Conclusion and Future Directions
Demethoxysudachitin (CAS: 4323-80-2) is a well-defined natural compound with significant, mechanistically characterized anti-inflammatory properties. Its ability to dually inhibit the MAPK and NF-κB signaling pathways makes it a compelling molecule for further research in inflammatory diseases. The protocols outlined in this guide provide a robust framework for investigating its efficacy and mechanism in a controlled laboratory setting. Future research should focus on its in vivo efficacy in animal models of inflammation, pharmacokinetic and pharmacodynamic profiling, and structure-activity relationship studies to potentially optimize its therapeutic potential.
References
-
Anti-inflammatory function of sudachitin and demethoxysudachitin from Citrus sudachi. BIO Web of Conferences. [Link]
-
Demethoxysudachitin | CAS#:4323-80-2. Chemsrc. [Link]
-
5,7-Dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethoxy-4H-1-benzopyran-4-one. PubChem. [Link]
-
Anti-inflammatory function of sudachitin and demethoxysudachitin from Citrus sudachi. BIO Web of Conferences. [Link]
-
demethoxysudachitin, 4323-80-2. The Good Scents Company. [Link]
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Demethoxysudachitin (C17H14O7). PubChemLite. [Link]
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demethoxysudachitin 4323-80-2. The Good Scents Company. [Link]
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An In-depth Technical Guide to the Early Studies of Demethoxysudachitin: A Polymethoxyflavone from Citrus sudachi
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the foundational research on Demethoxysudachitin, a polymethoxyflavone (PMF) found in the peel of the Japanese citrus fruit, Citrus sudachi. This document delves into the initial discovery, isolation, structural characterization, and early explorations of its biological activities, offering a valuable resource for researchers interested in natural product chemistry and drug discovery.
Part 1: The Emergence of a Novel Flavonoid
Discovery and Natural Source
Demethoxysudachitin, alongside its structural relative sudachitin, was first identified as a natural constituent of the peel of Citrus sudachi Hort. ex Shirai, a fruit native to Tokushima Prefecture, Japan[1]. The early impetus for investigating the chemical makeup of this citrus species was driven by the search for effective uses for the industrial waste generated from juice production[1]. While the fruit's juice is widely used as a seasoning, the peel was found to be a rich source of unique flavonoids, particularly polymethoxyflavones (PMFs)[2][3]. These early studies established Citrus sudachi as the primary, if not exclusive, natural source of Demethoxysudachitin[4].
Initial Isolation and Purification
The initial isolation of Demethoxysudachitin was achieved through a series of chromatographic techniques applied to a methanol extract of the freeze-dried peels of Citrus sudachi. A pivotal early study by Takaishi et al. detailed a comprehensive fractionation process.
Experimental Protocol: Isolation of Demethoxysudachitin
-
Extraction: Freeze-dried peels of C. sudachi were extracted with methanol.
-
Solvent Partitioning: The methanol extract was partitioned between ethyl acetate and water. The ethyl acetate layer, containing the less polar flavonoids, was further processed.
-
Column Chromatography: The ethyl acetate-soluble fraction was subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Further Separation: Fractions containing Demethoxysudachitin were further purified by repeated column chromatography on silica gel and octadecylsilyl (ODS) silica gel.
-
Crystallization: The purified compound was crystallized to yield Demethoxysudachitin.
This multi-step process was crucial for separating Demethoxysudachitin from a complex mixture of other flavonoids and plant metabolites. The rationale behind using a combination of normal-phase (silica gel) and reverse-phase (ODS) chromatography was to exploit the different polarity and hydrophobicity of the compounds, enabling a high degree of purification.
Part 2: Unveiling the Molecular Architecture and Early Biological Insights
Structural Elucidation
The molecular structure of Demethoxysudachitin was determined through a combination of spectroscopic methods, which were standard for the time of its initial characterization.
-
Chemical Formula: C₁₇H₁₄O₇[5]
-
Molecular Weight: 330.289 g/mol [5]
-
Systematic Name: 5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethoxychromen-4-one[5]
Early researchers would have relied on techniques such as UV-Vis spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to piece together the structure. The presence of hydroxyl and methoxy groups, the flavone backbone, and the substitution pattern on the A and B rings were all deduced from the interpretation of this spectroscopic data.
Below is a DOT language script to generate a diagram of the chemical structure of Demethoxysudachitin.
Caption: Chemical Structure of Demethoxysudachitin.
Early Pharmacological Investigations
Initial biological screening of compounds isolated from Citrus sudachi peels revealed promising activities. Early studies on Demethoxysudachitin, often in conjunction with sudachitin, focused on its antimicrobial and vasorelaxant properties.
Antimicrobial Activity:
In a study by Takaishi et al., Demethoxysudachitin (referred to as 3'-demethoxysudachitin in the paper) was assayed for its antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori. The results indicated that both sudachitin and Demethoxysudachitin were the most active among the compounds tested, demonstrating their potential as antimicrobial agents[1].
Vasorelaxant Effects:
Later foundational research explored the effects of Demethoxysudachitin on vascular smooth muscle. A study investigating its effects on isolated rat aorta demonstrated that Demethoxysudachitin induced endothelium-independent vasorelaxation[6]. This suggests that its mechanism of action is not reliant on the release of nitric oxide from the endothelium.
Experimental Protocol: Assessment of Vasorelaxant Activity
-
Tissue Preparation: Thoracic aortas were isolated from male Wistar rats and cut into rings.
-
Contraction Induction: The aortic rings were suspended in an organ bath and contracted with phenylephrine or high potassium chloride (KCl).
-
Compound Administration: Demethoxysudachitin was added in a cumulative concentration-dependent manner to the pre-contracted aortic rings.
-
Data Analysis: The relaxation response was measured and expressed as a percentage of the pre-contraction induced by phenylephrine or KCl.
The finding that Demethoxysudachitin could relax pre-contracted aortic rings pointed towards its potential as a cardiovascular-active compound.
Cardiac Effects:
Further early investigations into the cardiovascular properties of Demethoxysudachitin revealed positive chronotropic (heart rate) and inotropic (contractility) effects on isolated rat atria[7][8]. These effects were found to be common among other polymethoxyflavones as well[8]. The mechanism was suggested to be associated with the enhancement of cAMP-dependent pathways, independent of β-adrenoceptor stimulation[8].
Part 3: Data Summary and Future Perspectives
Summary of Early Findings
| Property | Finding | Reference |
| Natural Source | Peel of Citrus sudachi | [1] |
| Chemical Formula | C₁₇H₁₄O₇ | [5] |
| Molecular Weight | 330.289 g/mol | [5] |
| Antimicrobial Activity | Active against MRSA and H. pylori | [1] |
| Vasorelaxant Effect | Endothelium-independent vasorelaxation | [6] |
| Cardiac Effect | Positive chronotropic and inotropic effects | [7][8] |
Concluding Remarks and Future Directions
The early studies on Demethoxysudachitin laid the groundwork for understanding its chemical nature and initial biological activities. These foundational investigations, from its isolation from a food industry byproduct to the characterization of its pharmacological effects, highlight the importance of natural product exploration in drug discovery. While these early findings were promising, they also opened up numerous avenues for further research. Modern drug development can build upon this early work by:
-
Elucidating Detailed Mechanisms of Action: Utilizing contemporary molecular biology and pharmacological techniques to pinpoint the specific cellular targets of Demethoxysudachitin.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of Demethoxysudachitin to understand how its chemical structure relates to its biological activity and to potentially develop more potent and selective compounds.
-
In Vivo Efficacy and Safety Profiling: Conducting comprehensive preclinical studies in animal models to evaluate the therapeutic potential and safety of Demethoxysudachitin for various conditions.
-
Exploring Other Therapeutic Areas: Given the diverse biological activities of flavonoids, investigating the potential of Demethoxysudachitin in other areas such as inflammation, cancer, and neurodegenerative diseases.
The journey of Demethoxysudachitin from a discarded citrus peel to a molecule of pharmacological interest is a testament to the value of continued research into the vast chemical diversity of the natural world.
References
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Sudachitin, a polymethoxyflavone from Citrus sudachi, suppresses lipopolysaccharide-induced inflammatory responses in mouse macrophage-like RAW264 cells. PubMed. Available from: [Link]
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Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer. PMC - NIH. Available from: [Link]
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Safety and Toxicological Evaluation of a Novel Citrus Sudachi Extract Powder. Functional Foods in Health and Disease. Available from: [Link]
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Endothelium-Independent Vasorelaxant Effects of Sudachitin and Demethoxysudachitin, Polymethoxyflavone from the Peel of Citrus sudachi on Isolated Rat Aorta. J-Stage. Available from: [Link]
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(PDF) An update on citrus polymethoxyflavones: chemistry, metabolic fate, and relevant bioactivities. ResearchGate. Available from: [Link]
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Demethoxysudachitin | CAS#:4323-80-2. Chemsrc. Available from: [Link]
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Sudachi - Wikipedia. Wikipedia. Available from: [Link]
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Chronotropic and Inotropic Effects of Sudachitin, a Polymethoxyflavone from the Peel of Citrus sudachi on Isolated Rat Atria and Its Underlying Mechanisms. J-Stage. Available from: [Link]
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Characterization of polymethoxyflavone demethylation during drying processes of citrus peels. Food & Function (RSC Publishing). Available from: [Link]
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Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer. Frontiers. Available from: [Link]
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Deoxypyridoxine | C8H11NO2 | CID 6094. PubChem - NIH. Available from: [Link]
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Chronotropic and Inotropic Effects of Sudachitin, a Polymethoxyflavone from the Peel of Citrus sudachi on Isolated Rat Atria and Its Underlying Mechanisms. PubMed. Available from: [Link]
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Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. Taylor & Francis. Available from: [Link]
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Polymethoxylated flavone sudachitin is a safe anticancer adjuvant that targets glycolysis in cancer-associated fibroblasts. Spandidos Publications. Available from: [Link]
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The Polymethoxy Flavonoid Sudachitin Inhibits Interleukin-1β-Induced Inflammatory Mediator Production in Human Periodontal Ligament Cells. NIH. Available from: [Link]
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Deoxypumiloside | C26H28N2O8 | CID 46173817. PubChem - NIH. Available from: [Link]
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Desmethoxyyangonin | C14H12O3 | CID 5273621. PubChem - NIH. Available from: [Link]
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An In-depth Technical Guide to the Biosynthesis of Demethoxysudachitin in Citrus Plants
Abstract
Demethoxysudachitin, a polymethoxyflavone (PMF) found in select Citrus species, is a subject of growing interest within the scientific community due to its potential pharmacological activities. Understanding its biosynthesis is paramount for biotechnological production and for elucidating the complex metabolic networks in citrus plants. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of demethoxysudachitin, detailing the key enzymatic steps from primary metabolism to the final methylated flavone. It further outlines robust experimental protocols for the characterization of the involved enzymes and the analysis of pathway intermediates, aimed at researchers, scientists, and drug development professionals.
Introduction: The Significance of Demethoxysudachitin
Polymethoxyflavones (PMFs) are a unique class of flavonoids predominantly found in the peels of citrus fruits[1]. These compounds are characterized by the presence of multiple methoxy groups on the flavone backbone, which enhances their lipophilicity and metabolic stability, contributing to their biological activities[2]. Demethoxysudachitin is a notable PMF, closely related to sudachitin (5,7,4'-trihydroxy-6,8,3'-trimethoxyflavone), a well-studied compound from Citrus sudachi[3]. While the bioactivities of demethoxysudachitin are still under extensive investigation, related PMFs have demonstrated a range of promising health benefits, including anti-inflammatory, anti-cancer, and neuroprotective properties[4][5].
The biosynthesis of PMFs is a specialized branch of the general flavonoid pathway, involving a series of hydroxylation and O-methylation steps catalyzed by specific enzymes[6][7]. Elucidating the precise sequence of these reactions and characterizing the enzymes involved is crucial for several reasons:
-
Metabolic Engineering: Understanding the pathway allows for the targeted genetic modification of citrus varieties or microbial systems to enhance the production of demethoxysudachitin.
-
Drug Discovery and Development: A clear biosynthetic route can facilitate the chemoenzymatic synthesis of demethoxysudachitin and its analogs for pharmacological screening.
-
Chemotaxonomy: The presence and concentration of specific PMFs can serve as chemotaxonomic markers for different citrus species and cultivars.
This guide will delve into the core aspects of demethoxysudachitin biosynthesis, providing both a theoretical framework and practical methodologies for its study.
The Putative Biosynthetic Pathway of Demethoxysudachitin
The biosynthesis of demethoxysudachitin begins with the well-established phenylpropanoid and flavonoid pathways, culminating in a series of specific hydroxylation and methylation reactions. Based on the structure of sudachitin and known enzymatic activities in citrus, we can propose a putative pathway. Sudachitin is 5,7,4'-trihydroxy-6,8,3'-trimethoxyflavone[3]. Logically, demethoxysudachitin would lack one of these methoxy groups. A likely candidate is 5,7,4'-trihydroxy-6,8-dimethoxyflavone. The pathway outlined below leads to this compound.
From Phenylalanine to a Flavanone Core
The journey starts with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway to produce p-coumaroyl-CoA. This precursor then condenses with three molecules of malonyl-CoA, a reaction catalyzed by Chalcone Synthase (CHS) , to form naringenin chalcone. Subsequently, Chalcone Isomerase (CHI) facilitates the stereospecific isomerization of the chalcone into the flavanone, (2S)-naringenin.
Formation of the Flavone Backbone
Naringenin serves as a crucial branch point. To form the flavone backbone of demethoxysudachitin, naringenin is oxidized by Flavone Synthase (FNS) . This reaction introduces a double bond between C2 and C3 of the C-ring, yielding the flavone apigenin (5,7,4'-trihydroxyflavone).
Hydroxylation and O-Methylation Steps
The subsequent steps involve a series of hydroxylation and O-methylation reactions, catalyzed by cytochrome P450 monooxygenases and S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), respectively[6][7]. The precise order of these reactions can vary, but a plausible sequence leading to demethoxysudachitin (5,7,4'-trihydroxy-6,8-dimethoxyflavone) is as follows:
-
C6-Hydroxylation: Apigenin is hydroxylated at the C6 position by a Flavonoid 6-Hydroxylase (F6H) to produce 5,6,7,4'-tetrahydroxyflavone (Scutellarein).
-
C8-Hydroxylation: Scutellarein is then hydroxylated at the C8 position by a Flavonoid 8-Hydroxylase (F8H) to yield 5,6,7,8,4'-pentahydroxyflavone.
-
Sequential O-Methylation: Two specific O-methyltransferases (OMTs) then catalyze the transfer of methyl groups from SAM to the hydroxyl groups at the C6 and C8 positions. The order of these methylations may be interchangeable and is dependent on the substrate specificity of the involved OMTs. This results in the formation of Demethoxysudachitin (5,7,4'-trihydroxy-6,8-dimethoxyflavone) .
It is important to note that hydroxylation often precedes methylation in flavonoid biosynthesis[7].
Figure 1: Putative biosynthetic pathway of demethoxysudachitin in citrus plants.
Experimental Protocols for Pathway Elucidation
Validating the proposed biosynthetic pathway and characterizing the involved enzymes requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Metabolite Profiling and Extraction from Citrus Peel
The first step in studying the biosynthesis of demethoxysudachitin is to confirm its presence and identify potential intermediates in the relevant citrus tissues, typically the peel (flavedo).
Protocol 3.1.1: Extraction of Polymethoxyflavones from Citrus Peel
-
Sample Preparation: Harvest fresh citrus peels and immediately freeze them in liquid nitrogen to quench metabolic activity. Lyophilize the frozen peels and grind them into a fine powder[2].
-
Extraction: Suspend the powdered peel in 80% methanol (v/v) at a 1:10 solid-to-solvent ratio.
-
Ultrasonic-Assisted Extraction: Sonicate the mixture for 30-60 minutes at room temperature[8].
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes to pellet the solid debris.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis[9].
HPLC Analysis of Polymethoxyflavones
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the standard method for the separation and quantification of PMFs[10][11].
Protocol 3.2.1: HPLC Method for PMF Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[12].
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile.
-
Gradient Program: A linear gradient from 10% B to 90% B over 40 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD detection at 330 nm for PMFs. For structural confirmation, an in-line MS detector can be used.
-
Quantification: Use authentic standards of demethoxysudachitin and other relevant flavonoids to create calibration curves for accurate quantification.
Identification, Cloning, and Heterologous Expression of OMTs
Candidate OMT genes can be identified from citrus genome or transcriptome databases based on sequence homology to known flavonoid OMTs.
Protocol 3.3.1: Heterologous Expression and Purification of a Citrus OMT
-
Gene Cloning: Amplify the full-length coding sequence of the candidate OMT gene from citrus cDNA using PCR. Clone the PCR product into a suitable expression vector, such as pET-28a(+) or pGEX, which allows for the expression of a His-tagged or GST-tagged fusion protein, respectively[13].
-
Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: Grow the transformed E. coli in LB medium to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and incubate for 4-16 hours at 18-30°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate to pellet cell debris. Purify the soluble His-tagged recombinant protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions. Elute the purified protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Buffer Exchange: Desalt the purified protein and exchange the buffer to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.
Figure 2: Experimental workflow for recombinant O-methyltransferase production and characterization.
In Vitro O-Methyltransferase Enzyme Assay
The function of the purified recombinant OMTs can be confirmed through in vitro enzyme assays using putative flavonoid substrates.
Protocol 3.4.1: OMT Enzyme Assay using HPLC
-
Reaction Mixture: Prepare a reaction mixture (total volume of 100 µL) containing:
-
50 mM Tris-HCl buffer (pH 8.0)
-
100 µM of the flavonoid substrate (e.g., 5,6,7,8,4'-pentahydroxyflavone)
-
200 µM S-adenosyl-L-methionine (SAM)
-
1-5 µg of the purified recombinant OMT[9].
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-120 minutes[9].
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol or 20 µL of 5 M HCl.
-
Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by HPLC (as described in Protocol 3.2.1) to identify and quantify the methylated product. The product can be identified by comparing its retention time and UV spectrum to an authentic standard (if available) or by LC-MS analysis to confirm the addition of a methyl group (mass increase of 14 Da).
Data Presentation and Interpretation
Kinetic Parameters of OMTs
To quantitatively assess the substrate specificity of the characterized OMTs, it is essential to determine their kinetic parameters (Km and kcat). This is achieved by performing the enzyme assay with varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Table 1: Illustrative Kinetic Parameters for a Putative Citrus Flavone OMT
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Apigenin | 50 | 0.5 | 1.0 x 104 |
| Scutellarein | 25 | 1.2 | 4.8 x 104 |
| 5,6,7,8,4'-Pentahydroxyflavone | 15 | 2.5 | 1.7 x 105 |
| Naringenin | >200 | <0.01 | - |
Note: The data in this table is illustrative and based on typical values for plant flavonoid OMTs. Actual values must be determined experimentally.[2]
A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat/Km value signifies greater catalytic efficiency.
Metabolite Accumulation in Different Citrus Cultivars
The concentration of demethoxysudachitin and its precursors can vary significantly among different citrus cultivars. A comparative analysis can provide insights into the genetic regulation of the biosynthetic pathway.
Table 2: Hypothetical Concentration of Key Flavonoids in the Peel of Different Citrus Species (µg/g dry weight)
| Flavonoid | C. sudachi | C. reticulata | C. sinensis |
| Apigenin | 10.5 | 15.2 | 8.1 |
| Scutellarein | 25.8 | 5.3 | 2.1 |
| Demethoxysudachitin | 150.2 | 12.5 | Not Detected |
| Sudachitin | 350.6 | 8.9 | Not Detected |
Note: This data is hypothetical and for illustrative purposes.
Conclusion and Future Directions
This technical guide has outlined the putative biosynthetic pathway of demethoxysudachitin in citrus plants and provided a comprehensive set of experimental protocols for its investigation. The proposed pathway, proceeding through the flavone apigenin followed by sequential hydroxylation and O-methylation, provides a solid framework for future research. The detailed methodologies for metabolite analysis and enzyme characterization will empower researchers to validate this pathway and identify the specific genes and enzymes involved.
Future research should focus on:
-
In vivo validation of the proposed pathway using labeled precursors and gene silencing techniques (e.g., RNAi) in citrus.
-
Comprehensive screening of OMTs from various citrus species to identify enzymes with high specificity and catalytic efficiency for the production of demethoxysudachitin.
-
Elucidation of the transcriptional regulation of the demethoxysudachitin biosynthetic pathway to understand how its production is controlled in different tissues and under various environmental conditions.
By building upon the foundation laid out in this guide, the scientific community can accelerate the exploration of demethoxysudachitin's biological functions and unlock its potential for applications in human health and wellness.
References
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Characterization of a Flavonoid 3'/5'/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products. (2020). National Institutes of Health. [Link]
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Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production. (n.d.). National Institutes of Health. [Link]
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Polymethoxyflavones (PMFs) occur naturally in citrus peels and citrus-derived foods as well as in other plants. (2024). ResearchGate. [Link]
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Kinetic analysis of Citrus reticulata O-methyltransferase 2 (CrOMT2)... (n.d.). ResearchGate. [Link]
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Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins. (2022). National Institutes of Health. [Link]
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Analysis of Polymethoxyflavones in Citrus Peels of Different Varieties. (2019). Food Science. [Link]
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Unraveling the hydroxylation and methylation mechanism in polymethoxylated flavones biosynthesis in Dracocephalum moldavica. (2025). ResearchGate. [Link]
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(PDF) HPLC analysis of flavonoids. (n.d.). ResearchGate. [Link]
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Heterologous Expression, Purification, and Biochemical Characterization of α-Humulene Synthase from Zingiber zerumbet Smith. (2025). ResearchGate. [Link]
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Neofunctionalization of an OMT cluster dominates polymethoxyflavone biosynthesis associated with the domestication of citrus. (2024). National Institutes of Health. [Link]
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Chromatographic Techniques for the Separation of Polymethoxyflavones from Citrus. (2025). ACS Symposium Series. [Link]
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Characterization of polymethoxyflavone demethylation during drying processes of citrus peels. (2019). Food & Function. [Link]
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Representative high-performance liquid chromatography (HPLC)... (n.d.). ResearchGate. [Link]
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Development and validation of ultra-high performance supercritical fluid chromatography method for quantitative determination of four target flavonoids components in citrus samples. (2022). Akadémiai Kiadó. [Link]
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Current procedures for extraction and purification of citrus flavonoids. (n.d.). Redalyc. [Link]
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Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases. (n.d.). MDPI. [Link]
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Determination of polymethoxyflavones in peels of selected Jamaican and Mexican citrus (Citrus spp.) cultivars by high-performance liquid chromatography. (2025). ResearchGate. [Link]
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Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins. (2022). ResearchGate. [Link]
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Determination of polymethoxyflavones in peels of selected Jamaican and Mexican citrus (Citrus spp.) cultivars by high-performance liquid chromatography. (2006). PubMed. [Link]
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Chemistry and health effects of polymethoxyflavones and hydroxylated polymethoxyflavones. (2025). ResearchGate. [Link]
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The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. (n.d.). National Institutes of Health. [Link]
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Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins. (2022). ResearchGate. [Link]
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Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. (2025). Maximum Academic Press. [Link]
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Sudachitin and Nobiletin Stimulate Lipolysis via Activation of the cAMP/PKA/HSL Pathway in 3T3-L1 Adipocytes. (2023). MDPI. [Link]
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Sudachitin and Nobiletin Stimulate Lipolysis via Activation of the cAMP/PKA/HSL Pathway in 3T3-L1 Adipocytes. (2023). Semantic Scholar. [Link]
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Sudachitin, a polymethoxyflavone from Citrus sudachi, induces apoptosis via the regulation of MAPK pathways in human keratinocyte HaCaT cells. (2025). ResearchGate. [Link]
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【Sudachitin】Main Citrus Flavonoids with Antidiabetic Effects. (n.d.). Benepure. [Link]
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Therapeutic overview of sudachitin. (2024). PubMed. [Link]
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An In-depth Technical Guide to the Physical and Chemical Characteristics of Demethoxysudachitin
Introduction
Demethoxysudachitin is a polymethoxyflavone (PMF), a class of flavonoid compounds characterized by the presence of multiple methoxy groups on the basic flavone skeleton. Primarily isolated from the peel of citrus fruits, notably the Sudachi lime (Citrus sudachi), this molecule has garnered significant interest within the scientific community.[1] Its unique substitution pattern distinguishes it from more common flavonoids and is hypothesized to be a key determinant of its bioactivity.
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the essential physicochemical properties of Demethoxysudachitin, outlines robust methodologies for its isolation and analysis, and discusses its spectroscopic signature. The causality behind experimental choices and the interpretation of analytical data are emphasized to provide field-proven insights for its application in research and development.
Chemical Identity and Physicochemical Properties
The foundational step in characterizing any compound is to establish its precise chemical identity and physical properties. These parameters are critical for ensuring sample purity, designing experimental conditions (e.g., solvent selection), and interpreting biological data.
The structure of Demethoxysudachitin is based on a central flavone core, comprising two fused rings (A and C) and a pendant B-ring attached to the C-ring. Its systematic name, 5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethoxychromen-4-one, precisely describes the location of its three hydroxyl and two methoxy substituents, which dictate its polarity, reactivity, and potential for intermolecular interactions.[2]
Core Chemical and Physical Data
The key identifying and physical characteristics of Demethoxysudachitin are summarized in the table below. The relatively high boiling point and LogP value are characteristic of flavonoids of this size and reflect a molecular structure that, while possessing polar hydroxyl groups, has significant nonpolar surface area from its aromatic rings and methoxy groups.[3]
| Property | Value | Source(s) |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethoxychromen-4-one | [2] |
| CAS Number | 4323-80-2 | [2][3] |
| Molecular Formula | C₁₇H₁₄O₇ | [3] |
| Molecular Weight | 330.29 g/mol | [2][3] |
| Appearance | Estimated to be a solid, likely a pale yellow powder. | N/A |
| Boiling Point | 650.7 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.483 g/cm³ (Predicted) | [3] |
| LogP (Octanol/Water) | 2.594 (Predicted) | [3] |
| Solubility | Soluble in methanol, ethanol, DMSO, ethyl acetate; Estimated water solubility: 229.2 mg/L @ 25 °C. | [2] |
Sourcing and Purification
Demethoxysudachitin is a natural product found in citrus peels.[1] Its isolation requires a multi-step process involving extraction from the plant matrix followed by chromatographic purification to separate it from a complex mixture of other flavonoids, lipids, and essential oils.
Rationale for Isolation Strategy
The chosen strategy leverages the physicochemical properties of Demethoxysudachitin.
-
Extraction Solvent: The polarity of the molecule makes it amenable to extraction with polar organic solvents like ethanol or methanol, which can efficiently penetrate the plant tissue and solubilize the target compound.[4]
-
Chromatography: The presence of both polar hydroxyl groups and nonpolar aromatic regions allows for effective separation using normal-phase (silica gel) or reversed-phase (C18) chromatography. In normal-phase chromatography, a nonpolar mobile phase is used, and more polar compounds (like Demethoxysudachitin) elute more slowly. This is often the preferred initial step for purifying a crude plant extract.[5]
The following diagram illustrates a typical workflow for the isolation and characterization of Demethoxysudachitin.
Caption: Workflow for the isolation and analysis of Demethoxysudachitin.
Structural Elucidation and Spectroscopic Profile
The definitive identification of Demethoxysudachitin relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure, which, when combined, allows for unambiguous confirmation.
The following diagram shows the relationship between different analytical techniques in confirming the compound's structure.
Caption: Interplay of spectroscopic methods for structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the exact mass and molecular formula of a compound.[6]
-
Expected Molecular Ion: In high-resolution mass spectrometry (HRMS), Demethoxysudachitin (C₁₇H₁₄O₇) would exhibit a protonated molecular ion ([M+H]⁺) at an m/z corresponding to its exact mass of 330.0740.
-
Fragmentation Pattern: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns for flavonoids. Common fragmentation includes retro-Diels-Alder (RDA) reactions in the C-ring and losses of small molecules like CO (carbonyl group), CH₃ (from methoxy groups), and H₂O (from hydroxyl groups). These fragments provide confirmatory evidence for the flavone backbone and the nature of its substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum would show distinct signals for aromatic protons on the A and B rings, a characteristic singlet for the H-3 proton of the flavone C-ring, and sharp singlets for the two methoxy groups (typically in the δ 3.8-4.0 ppm range). The phenolic hydroxyl protons would appear as broad singlets that are exchangeable with D₂O.
-
¹³C NMR: The carbon spectrum would show approximately 17 distinct signals. Key resonances would include the carbonyl carbon (C-4) at a downfield shift (around δ 180 ppm), carbons attached to oxygen (C-2, C-5, C-7, C-4', C-6, C-8) in the δ 140-165 ppm range, and the methoxy carbons around δ 55-60 ppm.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic conjugation within the molecule, which is characteristic of the flavonoid scaffold.[8]
-
Expected Absorption Maxima (λmax): Flavones typically exhibit two major absorption bands.
-
Band I: Occurs in the 300-380 nm range and corresponds to the cinnamoyl system (B-ring and C-ring).
-
Band II: Occurs in the 240-280 nm range and corresponds to the benzoyl system (A-ring). The exact λmax values are influenced by the substitution pattern and the solvent used for analysis.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their vibrational frequencies.[9]
-
Expected Key Absorptions:
-
O-H Stretch: A broad band around 3200-3500 cm⁻¹ from the phenolic hydroxyl groups.
-
C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches (from methoxy groups) just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption around 1650-1660 cm⁻¹ corresponding to the conjugated ketone of the flavone C-ring.
-
C=C Stretch: Aromatic ring stretches in the 1450-1610 cm⁻¹ region.
-
C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ range from the ether (methoxy) and phenol linkages.
-
Biological Context: Anti-Inflammatory Mechanism
Demethoxysudachitin has demonstrated notable anti-inflammatory properties. Understanding its mechanism of action is crucial for drug development professionals. Studies have shown that it can suppress the production of inflammatory mediators like IL-6 and TNF-α in macrophage cell lines.[1] This suppression is achieved by downregulating the activation of key inflammatory signaling pathways: Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB).[1]
-
Causality: In an inflammatory response triggered by a stimulus like lipopolysaccharide (LPS), signaling cascades are activated, leading to the phosphorylation of MAPK proteins and the degradation of IκBα. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Demethoxysudachitin intervenes in this process, likely by inhibiting one or more upstream kinases, thereby preventing the activation of both MAPK and NF-κB and halting the inflammatory cascade.[3][4]
The diagram below outlines this inhibitory mechanism.
Caption: Inhibition of MAPK and NF-κB pathways by Demethoxysudachitin.
Experimental Protocols
The following protocols provide self-validating, step-by-step methodologies for the isolation and analysis of Demethoxysudachitin.
Protocol 1: Isolation of Demethoxysudachitin from Citrus sudachi Peel
This protocol describes a standard laboratory-scale procedure for extracting and purifying Demethoxysudachitin.
-
Preparation of Plant Material:
-
Obtain fresh Citrus sudachi peels and wash them thoroughly.
-
Dry the peels in a ventilated oven at 40-50 °C until brittle.
-
Grind the dried peels into a fine powder using a mechanical blender.
-
-
Solvent Extraction:
-
Place 100 g of the dried peel powder into a round-bottom flask.
-
Add 1 L of 75% aqueous ethanol. The use of aqueous ethanol is causal; the water content helps swell the plant material, while the ethanol solubilizes the moderately polar flavonoids.[2]
-
Heat the mixture to reflux for 3 hours with constant stirring.
-
Allow the mixture to cool, then filter through cheesecloth and subsequently through Whatman No. 1 filter paper to remove solid debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 50 °C to yield a crude extract.
-
-
Silica Gel Column Chromatography (Initial Purification):
-
Prepare a silica gel slurry in hexane and pack it into a glass column (e.g., 5 cm diameter x 50 cm length).
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a gradient mobile phase, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate. A typical gradient might be:
-
Hexane (2 column volumes)
-
Hexane:Ethyl Acetate (95:5, 90:10, 80:20, 70:30; 2 column volumes each)
-
Ethyl Acetate (2 column volumes)
-
-
Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase and a UV lamp for visualization.
-
Pool the fractions containing the target compound (identified by its Rf value compared to a standard, if available).
-
-
Preparative HPLC (Final Purification):
-
Concentrate the pooled fractions from the previous step.
-
Dissolve the residue in a minimal amount of methanol.
-
Purify the sample using a preparative HPLC system equipped with a C18 column.
-
Mobile Phase: Isocratic or gradient elution with Methanol and Water. A typical starting condition would be 60% Methanol.
-
Flow Rate: 10-20 mL/min (depending on column size).
-
Detection: UV detector set at a wavelength where flavonoids absorb strongly (e.g., 280 nm or 330 nm).
-
Collect the peak corresponding to Demethoxysudachitin.
-
Evaporate the solvent to obtain the pure compound and verify its purity using analytical HPLC.
-
Protocol 2: Analytical HPLC Method for Purity Assessment
This protocol is for determining the purity of the isolated Demethoxysudachitin.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). The C18 stationary phase provides excellent separation for moderately polar compounds like PMFs.
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid). The acid improves peak shape.
-
Gradient: 0-25 min, 30-70% B; 25-30 min, 70-100% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 326 nm. This wavelength provides good sensitivity for polymethoxyflavones.[6]
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a stock solution of the purified Demethoxysudachitin in methanol (e.g., 1 mg/mL).
-
Dilute the stock solution to an appropriate concentration for analysis (e.g., 50 µg/mL).
-
Inject the sample onto the HPLC system.
-
The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95% is typically required for biological assays.
-
References
-
Chemsrc. (n.d.). Demethoxysudachitin | CAS#:4323-80-2. Retrieved January 27, 2026, from [Link]
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The Good Scents Company. (n.d.). demethoxysudachitin. Retrieved January 27, 2026, from [Link]
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BIO Web of Conferences. (2020). Anti-inflammatory function of sudachitin and demethoxysudachitin from Citrus sudachi. BIO Web of Conferences, 17, 00006. [Link]
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ResearchGate. (n.d.). Chemical Structures of Sudachitin (SDC), Demethoxysudachitin (DMSDC), and Nobiletin (NOB). Retrieved January 27, 2026, from [Link]
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Indian Journal of Pharmaceutical Education and Research. (2021). Development and Validation of Ultraviolet Spectroscopic Method for Estimation of Methoxsalen in Bulk Using Methanol and Phosphate Buffer. 55(2s), s510-s516. [Link]
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MDPI. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(15), 4983. [Link]
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Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved January 27, 2026, from [Link]
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Li, S., et al. (2019). Characterization of polymethoxyflavone demethylation during drying processes of citrus peels. Food & Function, 10(5), 2630-2640. [Link]
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MDPI. (2021). Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. International Journal of Molecular Sciences, 22(16), 8887. [Link]
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Patil, J. R., et al. (2012). Chromatographic Techniques for the Separation of Polymethoxyflavones from Citrus. In ACS Symposium Series (Vol. 1121, pp. 109-123). American Chemical Society. [Link]
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ResearchGate. (n.d.). Isolation and Purification of Polymethoxyflavones as Substrates for Efficacy Studies. Retrieved January 27, 2026, from [Link]
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Hangzhou Greensky Biological Tech Co., Ltd. (2024, November 28). The process of extracting citrus polymethoxyflavones from citrus bioflavonoids. Retrieved January 27, 2026, from [Link]
-
PubMed. (2022). Polymethoxyflavones from citrus peel: advances in extraction methods, biological properties, and potential applications. Critical Reviews in Food Science and Nutrition, 63(26), 7947-7965. [Link]
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PubMed. (2017). MAPKs and NF-κB pathway inhibitory effect of bisdemethoxycurcumin on phorbol-12-myristate-13-acetate and A23187-induced inflammation in human mast cells. Molecular Medicine Reports, 17(1), 773-780. [Link]
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ResearchGate. (n.d.). Anti-inflammatory effects of phytosphingosine-regulated cytokines and NF-kB and MAPK mechanism. Retrieved January 27, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Dimethyl Sulfoxide. In NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]
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A Technical Guide to the Solubility of Demethoxysudachitin in Organic Solvents
Foreword: The Crucial Role of Solubility in Unlocking the Therapeutic Potential of Demethoxysudachitin
Demethoxysudachitin, a polymethoxyflavone with the chemical formula C₁₇H₁₄O₇, has garnered significant interest within the scientific community for its potential therapeutic applications, including its role in the development of treatments for complex diseases like Alzheimer's.[1] The journey from a promising compound to a viable therapeutic agent is fraught with challenges, a primary one being its formulation and delivery, which are intrinsically linked to its solubility.[2][3][4] Understanding the solubility of demethoxysudachitin in various organic solvents is not merely an academic exercise; it is a critical step in designing effective extraction and purification processes, developing stable formulations for preclinical and clinical studies, and ultimately, ensuring its bioavailability and efficacy.
This in-depth technical guide is designed for researchers, scientists, and professionals in the field of drug development. It aims to provide a comprehensive understanding of the solubility of demethoxysudachitin, moving beyond a simple compilation of data to explain the underlying physicochemical principles. Where direct experimental data is not available, we will provide a robust theoretical framework and a detailed experimental protocol to empower researchers to determine solubility in their own laboratory settings.
Physicochemical Properties of Demethoxysudachitin: A Molecular Perspective on Solubility
To comprehend the solubility of demethoxysudachitin, we must first examine its molecular structure and inherent properties.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₇ | [5] |
| Molecular Weight | 330.29 g/mol | [5][6] |
| LogP (Octanol-Water Partition Coefficient) | 2.594 | [5] |
| Estimated Water Solubility | 229.2 mg/L @ 25 °C | [6] |
| Boiling Point | 650.7 °C at 760 mmHg | [5] |
| Density | 1.483 g/cm³ | [5] |
The LogP value of approximately 2.6 suggests that demethoxysudachitin is a moderately lipophilic compound, indicating a preference for organic solvents over water.[7] The presence of multiple hydroxyl and methoxy groups on its flavonoid backbone allows for hydrogen bonding interactions, which play a significant role in its solubility in protic solvents.[8]
Theoretical Framework for Demethoxysudachitin Solubility in Organic Solvents
The solubility of a flavonoid like demethoxysudachitin is governed by the principle of "like dissolves like." This means that its solubility will be highest in solvents with similar polarity and hydrogen bonding capabilities. The interplay of solute-solute, solvent-solvent, and solute-solvent interactions dictates the overall solubility.
Based on its structure, we can anticipate the following solubility trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the hydroxyl and methoxy groups of demethoxysudachitin.[9] Consequently, good solubility is expected in these solvents. The solubility of other flavonoids, such as quercetin, is significant in these types of solvents.[10][11]
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetone): DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of polar and nonpolar compounds.[12][13][14][15] It is an excellent solvent for many flavonoids that are otherwise difficult to dissolve.[13] Acetone, being a polar aprotic solvent, is also expected to be a good solvent for demethoxysudachitin.[16]
-
Nonpolar Solvents (e.g., Chloroform, Hexane): Due to the presence of multiple polar functional groups, the solubility of demethoxysudachitin is expected to be limited in nonpolar solvents.[17] While chloroform is slightly polar and can form weak hydrogen bonds, its ability to dissolve demethoxysudachitin will likely be less than that of more polar solvents.[17][18]
Experimental Determination of Demethoxysudachitin Solubility: A Validated Protocol
Given the scarcity of published quantitative solubility data for demethoxysudachitin, a reliable and reproducible experimental protocol is essential for researchers. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[7]
Experimental Workflow
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Methodology
Materials and Reagents:
-
Demethoxysudachitin (purity ≥ 95%)
-
Organic solvents (HPLC grade or equivalent)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes for standard preparation
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of demethoxysudachitin to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[7] It is advisable to perform a kinetic study to determine the exact time required to reach equilibrium for your specific system.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle for at least 12 hours at the same constant temperature.[7]
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
-
Analysis by HPLC:
-
Prepare a series of standard solutions of demethoxysudachitin of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Inject the filtered sample solution into the HPLC system under the same conditions as the standards.
-
-
Quantification and Data Reporting:
-
Determine the concentration of demethoxysudachitin in the sample by interpolating its peak area from the calibration curve.
-
Express the solubility in appropriate units, such as mg/mL or mmol/L.
-
It is recommended to perform the experiment in triplicate to ensure the reliability of the results.
-
Data Presentation and Interpretation
To facilitate comparison and analysis, the experimentally determined solubility data should be presented in a clear and organized manner.
Table 1: Solubility of Demethoxysudachitin in Various Organic Solvents at 25 °C (Hypothetical Data for Illustration)
| Solvent | Solvent Type | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mmol/L) |
| Methanol | Polar Protic | 32.7 | [Insert Experimental Data] | [Insert Experimental Data] |
| Ethanol | Polar Protic | 24.5 | [Insert Experimental Data] | [Insert Experimental Data] |
| Acetone | Polar Aprotic | 20.7 | [Insert Experimental Data] | [Insert Experimental Data] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | [Insert Experimental Data] | [Insert Experimental Data] |
| Chloroform | Slightly Polar | 4.8 | [Insert Experimental Data] | [Insert Experimental Data] |
| Hexane | Nonpolar | 1.9 | [Insert Experimental Data] | [Insert Experimental Data] |
Conclusion: A Foundation for Future Research and Development
This technical guide has provided a comprehensive overview of the solubility of demethoxysudachitin in organic solvents, combining theoretical principles with a practical, validated experimental protocol. A thorough understanding and accurate determination of solubility are fundamental to advancing the research and development of demethoxysudachitin as a potential therapeutic agent. The methodologies and insights presented herein are intended to serve as a valuable resource for the scientific community, enabling more efficient and effective progress in unlocking the full potential of this promising flavonoid.
References
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Bikiaris, D., et al. (2007). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data, 52(5), 1552-1556. [Link]
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Ferreira, O., & Pinho, S. P. (2012). Solubility of Flavonoids in Pure Solvents. Industrial & Engineering Chemistry Research, 51(17), 6586-6590. [Link]
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ResearchGate. (n.d.). (PDF) Solubility of Flavonoids in Organic Solvents. Retrieved from [Link]
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Checa, J., et al. (2020). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. Molecules, 25(10), 2364. [Link]
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Aroso, I. M., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 634. [Link]
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DiMasi, J. A., et al. (2010). Deconstructing the Drug Development Process: The New Face of Innovation. Clinical Pharmacology & Therapeutics, 87(3), 356-362. [Link]
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ResearchGate. (n.d.). Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide. Retrieved from [Link]
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Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Chloroform. PubChem Compound Database. Retrieved from [Link]
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Chemsrc. (n.d.). Demethoxysudachitin | CAS#:4323-80-2. Retrieved from [Link]
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PubMed. (n.d.). Factors affecting flavonoids absorption. Retrieved from [Link]
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Cummings, J., et al. (2024). Alzheimer's disease drug development pipeline: 2024. Alzheimer's & Dementia, 1-21. [Link]
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SciSpace. (n.d.). The solubilities of denatured proteins in different organic solvents. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of Rofecoxib in the Presence of Methanol, Ethanol, and Sodium Lauryl Sulfate at (298.15, 303.15, and 308.15) K†. Retrieved from [Link]
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Semantic Scholar. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
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The Good Scents Company. (n.d.). demethoxysudachitin. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Retrieved from [Link]
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PubMed. (n.d.). Dimethyl sulfoxide (DMSO): a review. Retrieved from [Link]
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NIH Grants & Funding. (2006). Notice of Intent to Publish a Request for Applications for the Development of Immunotherapeutic Products for the Treatment of Methamphetamine Addiction. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of Valdecoxib in the Presence of Ethanol and Sodium Lauryl Sulfate at (298.15, 303.15, and 308.15) K. Retrieved from [Link]
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Sano, M., et al. (2004). Relationship between Solubility of Chitosan in Alcoholic Solution and Its Gelation. Chemical and Pharmaceutical Bulletin, 52(7), 868-871. [Link]
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PubMed. (n.d.). Application of the model-informed drug development paradigm to datopotamab deruxtecan dose selection for late-stage development. Retrieved from [Link]
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gChem. (n.d.). DMSO. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of Dilute SO 2 in Dimethyl Sulfoxide. Retrieved from [Link]
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EMBL-EBI. (n.d.). Demethoxysudachitin (CHEBI:174446). Retrieved from [Link]
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A Technical Guide to the Natural Occurrence and Sources of Demethoxysudachitin for Researchers and Drug Development Professionals
Introduction
Executive Summary
This technical guide provides a comprehensive overview of the natural occurrence, sources, biosynthesis, extraction, and analysis of Demethoxysudachitin, a polymethoxyflavone of growing interest to the scientific community. Primarily found in the peel of Citrus sudachi, this compound, along with its structural analog sudachitin, is recognized for its potential biological activities. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into the fundamental aspects of working with this promising natural product. The guide details the known botanical sources, outlines a proposed biosynthetic pathway, presents a recommended laboratory-scale extraction and isolation protocol, and discusses analytical methodologies for its quantification. Furthermore, it addresses the critical aspects of stability and storage to ensure the integrity of research outcomes.
Chemical Profile of Demethoxysudachitin
Demethoxysudachitin, chemically known as 4',5,7-trihydroxy-6,8-dimethoxyflavone, is a flavonoid characterized by a flavone backbone with multiple hydroxyl and methoxy substitutions. These structural features are crucial for its chemical properties and biological activity.
| Property | Value | Source |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethoxychromen-4-one | Inferred from chemical structure |
| Chemical Formula | C₁₇H₁₄O₇ | Inferred from chemical structure |
| Molar Mass | 330.29 g/mol | Inferred from chemical structure |
| Appearance | Light yellow to golden yellow powder (in extract form) | [1] |
| Class | Polymethoxyflavone (PMF) | [2] |
| Key Structural Features | Flavone backbone, two methoxy groups at C6 and C8, three hydroxyl groups at C4', C5, and C7 | [2] |
Scope and Objectives
The primary objective of this guide is to consolidate the current scientific knowledge on the natural sources and procurement of Demethoxysudachitin. It aims to:
-
Identify and describe the primary botanical source of Demethoxysudachitin.
-
Elucidate the proposed biosynthetic pathway leading to its formation in nature.
-
Provide a detailed, practical protocol for its extraction and isolation from its natural matrix.
-
Outline reliable analytical methods for its quantification.
-
Offer guidance on its stability and appropriate storage conditions.
This document is designed to be a practical and informative resource, enabling researchers to confidently source, handle, and analyze Demethoxysudachitin in their studies.
Natural Occurrence
Primary Source: Citrus sudachi
The principal and most well-documented natural source of Demethoxysudachitin is the peel of Citrus sudachi, a small, green citrus fruit.[2][3] This fruit is a traditional Japanese citrus, valued for its aromatic zest and juice.
Citrus sudachi Hort. ex Shirai, commonly known as "sudachi," is an evergreen tree belonging to the Rutaceae family. The fruit is small, round, and typically harvested while still green. The peel, or flavedo, is rich in essential oils and a diverse array of flavonoids, including a significant concentration of polymethoxyflavones.
Citrus sudachi is primarily cultivated in the Tokushima Prefecture in Japan, which is renowned for its sudachi production. The specific environmental and genetic factors of this region contribute to the unique phytochemical profile of the fruit.
Localization within the Plant
Demethoxysudachitin, like other polymethoxyflavones, is predominantly localized in the peel of the Citrus sudachi fruit.[2][4] The concentration of these compounds is highest in the outer, colored layer of the peel (flavedo).
Caption: Localization of Demethoxysudachitin in Citrus sudachi.
Potential Occurrence in Other Citrus Species
While Citrus sudachi is the primary source, the presence of Demethoxysudachitin in other Citrus species is not well-documented in publicly available literature. Polymethoxyflavones are a characteristic class of compounds in citrus peels, but their specific distribution varies significantly between different species and cultivars.[5] Further research is required to screen a wider range of citrus varieties for the presence of this specific compound.
| Plant Species | Part | Presence of Demethoxysudachitin | Reference |
| Citrus sudachi | Peel | Yes | [2][3][6] |
| Other Citrus species | Peel | Not definitively reported | - |
Biosynthesis in Citrus sudachi
The Phenylpropanoid Pathway: A General Overview
The biosynthesis of flavonoids, including Demethoxysudachitin, originates from the phenylpropanoid pathway. This fundamental metabolic pathway in plants converts the amino acid phenylalanine into a variety of phenolic compounds. The initial steps lead to the formation of 4-coumaroyl-CoA, a key precursor for flavonoid synthesis.
Proposed Biosynthetic Pathway of Demethoxysudachitin
The specific enzymatic steps leading to Demethoxysudachitin are not fully elucidated. However, based on the known biosynthesis of other polymethoxyflavones in Citrus, a plausible pathway can be proposed. This pathway involves a series of hydroxylation and O-methylation reactions on a flavone backbone.
Caption: Proposed Biosynthetic Pathway of Demethoxysudachitin.
Key Enzymes in Polymethoxyflavone Synthesis
The final steps in the biosynthesis of polymethoxyflavones are catalyzed by O-methyltransferases (OMTs). These enzymes are responsible for the sequential addition of methyl groups to the hydroxylated flavone core. While the specific OMTs for Demethoxysudachitin have not been identified, research on other citrus species suggests the involvement of a family of related enzymes.
Extraction and Isolation Protocols
General Considerations for Flavonoid Extraction
The extraction of Demethoxysudachitin from Citrus sudachi peel should be approached with considerations for its chemical nature as a polymethoxyflavone. These compounds are generally less polar than their polyhydroxy counterparts, which influences the choice of solvents. Methanol is a commonly used solvent for the initial extraction of flavonoids from citrus peels.[6]
Recommended Protocol for Extraction of Demethoxysudachitin from Citrus sudachi Peel
The following protocol is a recommended starting point for the laboratory-scale extraction and isolation of Demethoxysudachitin.
Step 1: Sample Preparation
-
Obtain fresh Citrus sudachi fruits.
-
Separate the peel from the pulp.
-
Wash the peels with distilled water and blot dry.
-
Finely chop or grind the peels to increase the surface area for extraction.
-
Lyophilize (freeze-dry) the peel material for optimal preservation and efficient extraction.
Step 2: Solvent Extraction
-
Macerate the dried, powdered peel material in methanol (e.g., 1:10 w/v) at room temperature with constant stirring for 24 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process with the residue to ensure complete extraction.
-
Combine the methanolic extracts.
Step 3: Solvent Partitioning
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator.
-
Resuspend the concentrated extract in water and perform liquid-liquid partitioning with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.
-
Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate, to extract the flavonoids.
Step 4: Chromatographic Purification
-
Concentrate the ethyl acetate fraction to dryness.
-
Subject the residue to column chromatography over silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing Demethoxysudachitin.
-
Further purify the enriched fractions using preparative high-performance liquid chromatography (HPLC) with a C18 column.
Caption: Extraction and Isolation Workflow for Demethoxysudachitin.
Purification Techniques
For achieving high purity of Demethoxysudachitin, repeated chromatographic steps are often necessary. Techniques such as Sephadex LH-20 column chromatography can also be employed for further purification, as it separates compounds based on molecular size and polarity.
Analytical Methodologies for Quantification
High-Performance Liquid Chromatography (HPLC)
HPLC is the most suitable and widely used technique for the quantification of flavonoids, including Demethoxysudachitin. A reverse-phase C18 column coupled with a diode-array detector (DAD) or a UV detector is the standard setup.
The following are proposed starting parameters for the HPLC analysis of Demethoxysudachitin. Method optimization will be required for specific instrumentation and sample matrices.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm and 340 nm
-
Column Temperature: 30 °C
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 30 | 10 | 90 |
| 35 | 10 | 90 |
| 40 | 90 | 10 |
| 45 | 90 | 10 |
Other Analytical Techniques
While HPLC is the primary quantitative tool, other techniques can be used for structural confirmation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight and fragmentation data for unambiguous identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the complete structural elucidation of the isolated compound.
Stability and Storage
Factors Affecting Stability
The stability of Demethoxysudachitin can be influenced by several factors:
-
pH: Flavonoids can be susceptible to degradation under alkaline conditions.[7]
-
Temperature: Elevated temperatures can accelerate degradation.[8]
-
Light: Exposure to UV light can cause photochemical degradation.
-
Oxidizing Agents: The phenolic hydroxyl groups can be susceptible to oxidation.
Recommended Storage Conditions
To maintain the integrity of Demethoxysudachitin, the following storage conditions are recommended:
| Sample Type | Recommended Storage Conditions |
| Pure Compound (Solid) | Store at -20°C in a tightly sealed container, protected from light and moisture. |
| Stock Solutions (in organic solvent) | Store at -20°C in amber glass vials. Minimize freeze-thaw cycles. |
| Plant Material (Dried Peel) | Store in a cool, dark, and dry place. For long-term storage, -20°C is recommended. |
Conclusion and Future Perspectives
Demethoxysudachitin stands out as a polymethoxyflavone with significant potential, primarily sourced from the peel of Citrus sudachi. This guide has provided a comprehensive overview of its natural occurrence, proposed biosynthesis, and practical methodologies for its extraction, isolation, and quantification. While the foundational knowledge is established, several areas warrant further investigation.
Future research should focus on a more detailed elucidation of the biosynthetic pathway of Demethoxysudachitin, including the identification and characterization of the specific enzymes involved. A systematic screening of a wider variety of Citrus species and other related plants could uncover new and potentially richer sources of this compound. Furthermore, detailed stability studies under various conditions are crucial for the development of standardized extracts and for ensuring the reproducibility of biological assays. The development and validation of robust analytical methods will also be paramount for quality control and for pharmacokinetic studies. As interest in the therapeutic applications of polymethoxyflavones continues to grow, a deeper understanding of Demethoxysudachitin will undoubtedly pave the way for novel applications in pharmaceuticals and nutraceuticals.
References
- Bagchi, D., Shikishima, Y., Yoshinari, O., Shiojima, Y., Moriyama, H., Bagchi, M., & Deshmukh, N. (2016). Safety and Toxicological Evaluation of a Novel Citrus Sudachi Extract Powder. Functional Foods in Health and Disease, 6(10), 665-681.
- Miyake, Y., et al. (2021). Chemical Structures of Sudachitin (SDC), Demethoxysudachitin (DMSDC), and Nobiletin (NOB).
- Miyake, Y., et al. (2021). Sudachi peel extract powder including the polymethoxylated flavone sudachitin improves visceral fat content in individuals at risk for developing diabetes. Food Science & Nutrition, 9(8), 4489-4498.
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- Miyake, Y., et al. (2022). Chronotropic and Inotropic Effects of Sudachitin, a Polymethoxyflavone from the Peel of Citrus sudachi on Isolated Rat Atria and Its Underlying Mechanisms.
- Noguchi, K., et al. (2023). Endothelium-Independent Vasorelaxant Effects of Sudachitin and Demethoxysudachitin, Polymethoxyflavone from the Peel of Citrus sudachi on Isolated Rat Aorta. Biological and Pharmaceutical Bulletin, 46(11), 1569-1577.
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- Noguchi, K., et al. (2023). Endothelium-Independent Vasorelaxant Effects of Sudachitin and Demethoxysudachitin, Polymethoxyflavone from the Peel of Citrus sudachi on Isolated Rat Aorta.
- Chen, Z., et al. (2012). Enzymatic synthesis of TDP-deoxysugars. Methods in Enzymology, 516, 147-164.
- Pérez-Estrada, L. A., et al. (2021). Degradation of Doxycycline, Enrofloxacin, and Sulfamethoxypyridazine under Simulated Sunlight at Different pH Values and Chemical Environments. Molecules, 26(16), 4983.
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Demethoxysudachitin: A Technical Guide to a Promising Citrus Polymethoxyflavone
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Foreword: The Untapped Potential of Polymethoxyflavones
In the vast and intricate world of natural product chemistry, citrus-derived polymethoxyflavones (PMFs) represent a class of compounds with significant therapeutic promise. Their unique chemical structures, characterized by multiple methoxy groups on the flavonoid backbone, confer distinct bioactivities that are increasingly attracting the attention of the scientific community. Among these, demethoxysudachitin, a hydroxylated PMF found predominantly in the peel of Citrus sudachi, is emerging as a molecule of interest. This technical guide aims to provide an in-depth exploration of demethoxysudachitin, positioning it within the broader context of other well-studied PMFs like nobiletin and tangeretin. By delving into its biosynthesis, biological activities, and the methodologies for its study, we seek to equip researchers and drug development professionals with the foundational knowledge to unlock its full potential.
The Chemical Landscape of Demethoxysudachitin and its Relatives
Demethoxysudachitin (4',5,7-trihydroxy-6,8-dimethoxyflavone) is structurally a hydroxylated polymethoxyflavone.[1] Its chemical architecture, featuring both hydroxyl and methoxy groups, is crucial to its biological activity. The presence of hydroxyl groups often enhances antioxidant capacity and allows for conjugation reactions in metabolic processes, while the methoxy groups contribute to increased lipophilicity, potentially enhancing bioavailability compared to more polar flavonoids.[2]
To appreciate the nuances of demethoxysudachitin, it is essential to compare it with its close chemical relatives also found in citrus peels:
-
Sudachitin: With an additional methoxy group at the 3' position compared to demethoxysudachitin, sudachitin is another major PMF in Citrus sudachi.[3]
-
Nobiletin: A fully methoxylated flavone with six methoxy groups, nobiletin is one of the most extensively studied PMFs, known for its potent anti-inflammatory and neuroprotective effects.[3][4]
-
Tangeretin: Another well-researched PMF with five methoxy groups, tangeretin has demonstrated significant anticancer and anti-inflammatory properties.[3][4]
The structural variations among these compounds, particularly the number and position of methoxy and hydroxyl groups, are believed to be key determinants of their distinct biological activities and mechanisms of action.
Biosynthesis in Citrus: A Proposed Pathway to Demethoxysudachitin
While the complete biosynthetic pathway of demethoxysudachitin has not been fully elucidated, we can propose a scientifically grounded pathway based on our understanding of flavonoid biosynthesis in citrus and recent genetic studies. The biosynthesis of PMFs is a multi-step enzymatic process that begins with the general phenylpropanoid pathway.
Recent research on Citrus tachibana has identified several key genes whose expression is upregulated in correlation with PMF accumulation, providing valuable clues.[5] These include genes encoding for chalcone synthase (CHS), chalcone isomerase (CHI), flavanone 3'-hydroxylase (F3'H), and O-methyltransferases (OMTs).[5] Based on this, a plausible biosynthetic route to demethoxysudachitin is as follows:
-
Core Flavonoid Synthesis: The pathway initiates with the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone.
-
Isomerization: Chalcone isomerase (CHI) then catalyzes the cyclization of naringenin chalcone to form the flavanone, naringenin.
-
Hydroxylation: Subsequent hydroxylation steps, potentially involving enzymes like flavanone 3'-hydroxylase (F3'H), would add hydroxyl groups to the flavanone core.
-
Methylation: The key step in PMF biosynthesis is the sequential methylation of the hydroxyl groups by O-methyltransferases (OMTs). Specific OMTs, such as CitOMT1, CitOMT2, and CitOMT3 identified in Citrus tachibana, are likely responsible for the methylation patterns observed in demethoxysudachitin and other PMFs.[5] The formation of demethoxysudachitin would involve the specific methylation of the hydroxyl groups at the 6 and 8 positions, leaving the 4', 5, and 7 positions hydroxylated.
Comparative Biological Activities: A Focus on Therapeutic Potential
Demethoxysudachitin, alongside its PMF counterparts, exhibits a range of biological activities that are of significant interest for drug development. The primary areas of investigation have been their anti-inflammatory, anticancer, neuroprotective, and metabolic effects.
Anti-inflammatory Properties
Chronic inflammation is a key driver of numerous diseases. PMFs, including demethoxysudachitin, have demonstrated potent anti-inflammatory effects. They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[6] The anti-inflammatory mechanisms of PMFs often involve the modulation of key signaling pathways like NF-κB and MAPK.[6]
| Compound | Key Anti-inflammatory Findings | Reference |
| Demethoxysudachitin | Inhibits the production of pro-inflammatory mediators. | [6] |
| Nobiletin | Suppresses PGE2 production and COX-2 expression. IC50 for NO production is 19 µM. | [7] |
| Tangeretin | Exerts anti-inflammatory effects in microglia by modulating NF-κB signaling. | [8][9] |
Anticancer Activity
The anticancer potential of PMFs is a major area of research. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, induce apoptosis, and prevent metastasis.[4][10] The mechanisms underlying these effects are often linked to the modulation of cell cycle regulation and apoptosis-related signaling pathways.[4][10] While specific data for demethoxysudachitin is still emerging, the activities of closely related PMFs suggest a promising avenue for investigation. For instance, tangeretin has shown significant anti-proliferative effects against prostate cancer cell lines with IC50 values of 22.12 µM for PC-3 and 46.60 µM for DU145 cells.[10]
Neuroprotective Effects
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Citrus flavonoids, including PMFs, have shown promise as neuroprotective agents.[11][12][13] Their mechanisms of action are often attributed to their antioxidant and anti-inflammatory properties within the central nervous system.[11][12][13] They have been shown to protect neurons from oxidative stress-induced damage and to modulate signaling pathways involved in neuronal survival.[11] While direct studies on demethoxysudachitin are needed, the known neuroprotective effects of nobiletin and tangeretin suggest that demethoxysudachitin may also possess similar properties.[4][11][12]
Metabolic Regulation
Metabolic disorders, including obesity and type 2 diabetes, are a growing global health concern. PMFs have been shown to exert beneficial effects on glucose and lipid metabolism.[3][14][15] They can improve insulin sensitivity, regulate glucose uptake, and modulate the expression of genes involved in lipid metabolism.[3][4][14] For instance, some PMFs have been found to suppress the expression of SREBP1c, a key transcription factor in fatty acid synthesis.[3] The potential of demethoxysudachitin to modulate metabolic pathways warrants further investigation, given the promising results from other citrus PMFs.
Experimental Protocols: A Guide to Studying Demethoxysudachitin
To facilitate further research into demethoxysudachitin, this section provides detailed, step-by-step methodologies for its extraction, isolation, and analysis.
Extraction and Isolation from Citrus sudachi Peel
This protocol is adapted from established methods for the isolation of flavonoids from citrus peels.
Step-by-Step Methodology:
-
Sample Preparation: Obtain fresh peels of Citrus sudachi. Freeze-dry the peels to remove water content and then grind them into a fine powder.
-
Extraction:
-
Macerate the powdered peel with methanol (MeOH) at room temperature for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). Demethoxysudachitin is expected to be enriched in the ethyl acetate fraction.
-
Concentrate the ethyl acetate fraction to dryness.
-
-
Chromatographic Purification:
-
Subject the dried ethyl acetate fraction to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing demethoxysudachitin.
-
Pool the fractions rich in demethoxysudachitin and subject them to further purification using techniques like preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
-
Analytical Quantification by HPLC-UV
High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a standard method for the quantification of flavonoids.
Step-by-Step Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
-
Mobile Phase: A gradient elution is typically used. For example, a binary solvent system of (A) 0.1% formic acid in water and (B) acetonitrile. The gradient could be programmed as follows: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-10% B; 35-40 min, 10% B.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: The UV detector should be set to a wavelength where demethoxysudachitin shows maximum absorbance, which is typically around 280 nm and 340 nm for flavonoids.
-
Standard Preparation: Prepare a series of standard solutions of purified demethoxysudachitin of known concentrations in methanol or the initial mobile phase composition.
-
Sample Preparation: Dissolve the extract or sample containing demethoxysudachitin in the initial mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Inject the standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area of the demethoxysudachitin standard against its concentration. Use the regression equation from the calibration curve to determine the concentration of demethoxysudachitin in the samples.
Future Perspectives and Conclusion
Demethoxysudachitin stands as a compelling candidate for further investigation within the realm of polymethoxyflavones. Its unique structural features suggest a distinct bioactivity profile that may offer therapeutic advantages. The immediate priorities for future research should include:
-
Definitive Elucidation of the Biosynthetic Pathway: While a plausible pathway has been proposed, detailed enzymatic studies are required for its confirmation.
-
Comprehensive Biological Screening: A systematic evaluation of the anticancer, neuroprotective, and metabolic effects of pure demethoxysudachitin is crucial to establish its therapeutic potential.
-
Structure-Activity Relationship Studies: Comparative studies with other PMFs will help to delineate the specific contributions of the hydroxyl and methoxy groups to its biological activities.
-
In Vivo Efficacy and Safety Studies: Promising in vitro findings must be validated in preclinical animal models to assess efficacy, bioavailability, and safety.
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The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC - NIH. (URL: [Link])
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(PDF) Development of a LC-UV method for the rapid screening of arbutin, hydroquinone, dexamethasone, hydrocortisone, and clobetasol propionate in skin-whitening cosmetic products - ResearchGate. (URL: [Link])
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Beneficial Effects of Citrus-Derived Polymethoxylated Flavones for Central Nervous System Disorders - PMC. (URL: [Link])
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HPLC-UV Method for the Identification and Screening of Hydroquinone, Ethers of Hydroquinone and Corticosteroids Possibly Used as Skin-Whitening Agents in Illicit Cosmetic Products - PubMed. (URL: [Link])
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Deubiquitinases maintain protein homeostasis and survival of cancer cells upon glutathione depletion - PMC - PubMed Central. (URL: [Link])
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Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC - NIH. (URL: [Link])
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(PDF) Beneficial Effects of Citrus-Derived Polymethoxylated Flavones for Central Nervous System Disorders - ResearchGate. (URL: [Link])
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Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (URL: [Link])
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Anti-Inflammatory and Antioxidant Mechanism of Tangeretin in Activated Microglia - PubMed. (URL: [Link])
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HPLC-UV Method for the Identification and Screening of Hydroquinone, Ethers of Hydroquinone and Corticosteroids Possibly Used as Skin-Whitening Agents in Illicit Cosmetic Products. | Semantic Scholar. (URL: [Link])
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(PDF) Polymethoxy Flavonoids, Nobiletin and Tangeretin, Prevent Lipopolysaccharide-Induced Inflammatory Bone Loss in an Experimental Model for Periodontitis - ResearchGate. (URL: [Link])
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An update on citrus polymethoxyflavones: chemistry, metabolic fate, and relevant bioactivities. (URL: [Link])
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Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PubMed. (URL: [Link])
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- 11. Beneficial Effects of Citrus-Derived Polymethoxylated Flavones for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. d-nb.info [d-nb.info]
Preliminary Biological Screening of Demethoxysudachitin: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the preliminary biological screening of Demethoxysudachitin, a naturally occurring polymethoxyflavone with documented anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel bioactive compounds. Moving beyond a simple recitation of protocols, this guide delves into the causal reasoning behind experimental design, emphasizing self-validating systems and robust data interpretation. We will explore a strategic panel of in vitro assays to delineate the cytotoxic, antioxidant, anti-inflammatory, and antimicrobial potential of Demethoxysudachitin. Detailed methodologies, data presentation formats, and visual workflows are provided to ensure both technical accuracy and practical applicability in a drug discovery setting.
Introduction: The Rationale for Screening Demethoxysudachitin
Demethoxysudachitin (4',5,7-trihydroxy-6,8-dimethoxyflavone) is a flavonoid found in the peel of citrus fruits such as Citrus sudachi. Flavonoids as a class are well-regarded for their diverse pharmacological activities, making them a fertile ground for drug discovery. Preliminary studies have indicated that Demethoxysudachitin exerts anti-inflammatory effects by downregulating the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1] This known activity provides a strong rationale for a broader preliminary screening to uncover its full therapeutic potential and to identify any potential liabilities, such as cytotoxicity, at an early stage.
A systematic preliminary screening approach is critical for efficiently allocating resources in a drug development pipeline. By employing a battery of well-characterized in vitro assays, we can rapidly generate a foundational biological profile of Demethoxysudachitin. This initial data package is invaluable for making informed decisions about progressing the compound to more complex and resource-intensive preclinical models. This guide outlines a cost-effective and scientifically rigorous screening cascade designed to maximize data acquisition from a limited supply of the test compound.
Characterization of Demethoxysudachitin
A thorough understanding of the physicochemical properties of Demethoxysudachitin is paramount for accurate and reproducible biological testing.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₇ | ChemSrc |
| Molecular Weight | 330.29 g/mol | ChemSrc |
| Appearance | Pale yellow crystalline powder | (Typical for flavonoids) |
| Solubility | Soluble in DMSO, ethanol, methanol | (Inferred from common flavonoid properties and experimental protocols) |
Structure:
Caption: Chemical structure of Demethoxysudachitin.
The Screening Cascade: A Multi-Faceted Approach
Our proposed screening cascade is designed to assess four key biological activities: cytotoxicity, antioxidant potential, anti-inflammatory effects, and antimicrobial activity. This parallel yet integrated approach provides a holistic view of the compound's biological profile.
Caption: The integrated screening cascade for Demethoxysudachitin.
Experimental Protocols and Methodologies
Cytotoxicity Assessment: The MTT Assay
Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric assay to assess cell metabolic activity. It serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] Establishing the cytotoxic profile of Demethoxysudachitin is a critical first step. A compound with high cytotoxicity at concentrations required for its desired biological effect will likely have a poor therapeutic index, making it an unattractive drug candidate. This assay is cost-effective, reliable, and amenable to high-throughput screening.[3][4]
Protocol:
-
Cell Culture:
-
Seed a suitable human cell line (e.g., HEK293 for general cytotoxicity, or a relevant cancer cell line like MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Demethoxysudachitin in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Replace the existing medium in the 96-well plate with 100 µL of the medium containing the various concentrations of Demethoxysudachitin. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well.[4]
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the Demethoxysudachitin concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.[6] A lower IC₅₀ value indicates higher cytotoxicity.
Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
Rationale: Oxidative stress is implicated in a multitude of chronic diseases. Many flavonoids exhibit antioxidant properties through their ability to donate a hydrogen atom or an electron to neutralize free radicals.[7] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are complementary and widely used methods for evaluating the free radical scavenging activity of natural products.[2][8] Employing both assays provides a more comprehensive assessment of the antioxidant potential of Demethoxysudachitin.
Protocol (DPPH Assay):
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of Demethoxysudachitin in methanol. Ascorbic acid or Trolox should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound and the positive control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Reading:
-
Measure the absorbance at 517 nm.
-
Protocol (ABTS Assay):
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to 10 µL of various concentrations of Demethoxysudachitin or the positive control.
-
Incubate at room temperature for 6 minutes.
-
-
Absorbance Reading:
-
Measure the absorbance at 734 nm.
-
Data Analysis and Interpretation:
-
Calculate the percentage of radical scavenging activity for both assays.
-
Plot the percentage of inhibition against the concentration of Demethoxysudachitin to determine the EC₅₀ value (the concentration required to scavenge 50% of the free radicals). A lower EC₅₀ value signifies greater antioxidant activity.
Anti-inflammatory Potential: The Griess Assay for Nitric Oxide Inhibition
Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO by quantifying its stable metabolite, nitrite, in cell culture supernatants.[9][10] Given the known anti-inflammatory properties of Demethoxysudachitin, this assay is crucial for quantifying its inhibitory effect on NO production in a cellular model of inflammation.
Protocol:
-
Cell Culture and Stimulation:
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of Demethoxysudachitin (determined from the MTT assay) for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control. Dexamethasone can be used as a positive control.
-
Incubate for 24 hours.
-
-
Griess Reagent Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Absorbance Reading:
-
Measure the absorbance at 540 nm.
-
Data Analysis and Interpretation:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage of NO inhibition by Demethoxysudachitin compared to the LPS-stimulated control.
-
Calculate the IC₅₀ value for NO inhibition.
Potential Interferences: Phenolic compounds can sometimes interfere with the Griess assay. It is advisable to run a control with the compound in cell-free medium to check for any direct reaction with the Griess reagent.[10]
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Rationale: The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Flavonoids have been reported to possess antibacterial and antifungal activities.[11] The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[12][13]
Protocol:
-
Microorganism Preparation:
-
Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and a fungal strain (e.g., Candida albicans).
-
Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard).
-
-
Broth Microdilution:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of Demethoxysudachitin in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ampicillin for bacteria, fluconazole for fungi).
-
-
Incubation and MIC Determination:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of Demethoxysudachitin at which no visible growth (turbidity) is observed.
-
Data Analysis and Interpretation:
-
The MIC value is reported in µg/mL or µM. A lower MIC indicates greater antimicrobial potency.
-
The results will guide the classification of Demethoxysudachitin as having broad-spectrum or narrow-spectrum antimicrobial activity.
Data Summary and Visualization
A clear and concise presentation of the screening data is essential for comparative analysis and decision-making.
Table 1: Summary of Preliminary Biological Screening of Demethoxysudachitin
| Assay | Endpoint | Result (IC₅₀/EC₅₀/MIC) | Positive Control |
| Cytotoxicity (MTT) | Cell Viability (HEK293, 48h) | > 100 µM (Example) | Doxorubicin (~1 µM) |
| Antioxidant (DPPH) | Radical Scavenging | 25 µM (Example) | Ascorbic Acid (~15 µM) |
| Antioxidant (ABTS) | Radical Scavenging | 18 µM (Example) | Trolox (~10 µM) |
| Anti-inflammatory (Griess) | NO Inhibition (RAW 264.7) | 12 µM (Example) | Dexamethasone (~5 µM) |
| Antimicrobial (MIC) | S. aureus | 64 µg/mL (Example) | Ampicillin (0.5 µg/mL) |
| Antimicrobial (MIC) | E. coli | > 128 µg/mL (Example) | Ampicillin (8 µg/mL) |
| Antimicrobial (MIC) | C. albicans | > 128 µg/mL (Example) | Fluconazole (1 µg/mL) |
Note: The values presented in the table are hypothetical examples for illustrative purposes.
Diagram of the LPS-Induced Inflammatory Pathway and Potential Inhibition by Demethoxysudachitin
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Methodological & Application
Application Notes & Protocols for the Quantification of Demethoxysudachitin
Introduction: The Analytical Imperative for Demethoxysudachitin
Demethoxysudachitin, a polymethoxyflavone, has garnered significant interest within the scientific community for its potential therapeutic properties. As research progresses from discovery to preclinical and clinical evaluation, the need for robust, accurate, and reliable analytical methods for its quantification becomes paramount. This guide provides a comprehensive overview of the principles, protocols, and practical considerations for the quantitative analysis of Demethoxysudachitin in various matrices, tailored for researchers, scientists, and drug development professionals. Our focus is not merely on procedural steps but on the underlying scientific rationale, ensuring that the developed assays are both technically sound and fit for purpose.
Demethoxysudachitin is a flavonoid with the molecular formula C17H14O7 and a molecular weight of approximately 330.29 g/mol .[1][2] Its structure, characterized by multiple methoxy groups, influences its solubility, stability, and chromatographic behavior. Understanding these properties is the foundational step in developing a successful quantitative method.
| Property | Value | Source |
| Molecular Formula | C17H14O7 | [1] |
| Molecular Weight | 330.289 g/mol | [1] |
| Density | 1.483 g/cm³ | [1] |
| Boiling Point | 650.7°C at 760 mmHg | [1] |
| LogP | 2.594 | [1] |
| Water Solubility | Estimated at 229.2 mg/L @ 25°C | [2] |
Chapter 1: Foundational Principles of Quantification
The accurate quantification of any analyte hinges on the strategic selection of an analytical technique. For Demethoxysudachitin, as with many flavonoids, chromatographic methods are the gold standard.[3][4] These techniques separate the analyte of interest from other matrix components before detection, providing the necessary specificity for accurate measurement.
-
High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Diode-Array Detection (DAD) is a widely accessible and reliable method.[5][6] It is often the workhorse for routine analysis in quality control and formulation development.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the definitive choice for bioanalytical studies where analyte concentrations are low and matrices are complex (e.g., plasma, urine, tissue homogenates).[7][8][9]
The choice between these techniques is dictated by the specific requirements of the study, including the expected concentration range of Demethoxysudachitin, the complexity of the sample matrix, and the required throughput.
Chapter 2: The Critical Role of Sample Preparation
The adage "garbage in, garbage out" is particularly true for quantitative analysis. The primary goal of sample preparation is to extract Demethoxysudachitin from the sample matrix efficiently and cleanly, while removing interfering substances that could compromise the analytical results.[10]
Workflow: From Raw Sample to Analytical Injection
The following diagram illustrates a generalized workflow for sample preparation, a critical phase in the quantification of Demethoxysudachitin.
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- 2. demethoxysudachitin, 4323-80-2 [thegoodscentscompany.com]
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- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phytopharmajournal.com [phytopharmajournal.com]
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- 10. akjournals.com [akjournals.com]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Demethoxysudachitin
Introduction: The Significance of Demethoxysudachitin Quantification
Demethoxysudachitin, a polymethoxyflavone (PMF), has garnered significant interest within the scientific community for its potential therapeutic properties. As a member of the flavonoid family, it is crucial to have a robust and reliable analytical method to accurately quantify Demethoxysudachitin in various matrices, including plant extracts, formulated drug products, and biological samples. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose, offering high resolution, sensitivity, and specificity.
This comprehensive guide provides a detailed HPLC method for the analysis of Demethoxysudachitin, grounded in established principles of chromatographic separation and validated according to international standards. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a thorough understanding of the rationale behind the methodological choices.
Chemical Profile of Demethoxysudachitin
A foundational understanding of the analyte's chemical properties is paramount for developing an effective HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₇ | [1][2] |
| Molecular Weight | 330.29 g/mol | [1][2] |
| Classification | Polymethoxyflavone (PMF) | [3] |
| Solubility | Estimated to be soluble in methanol and acetonitrile. PMFs generally exhibit low aqueous solubility. | [4][5] |
| Structure | 5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethoxychromen-4-one | [2] |
Principle of the HPLC Method: Reversed-Phase Chromatography
This method utilizes reversed-phase HPLC, a powerful technique for separating compounds with varying polarities.
The "Why" Behind the Choices:
-
Stationary Phase: C18 Column: A C18 (octadecylsilyl) column is the stationary phase of choice due to its non-polar nature. Demethoxysudachitin, being a moderately polar molecule, will interact with the C18 stationary phase. By manipulating the polarity of the mobile phase, we can control the retention and elution of the analyte. The use of a C18 column is a well-established practice for the analysis of flavonoids.[6]
-
Mobile Phase: Acetonitrile/Methanol and Water with an Acidic Modifier: The mobile phase consists of an organic solvent (acetonitrile or methanol) and water. Acetonitrile is often preferred for its lower viscosity and better UV transparency at lower wavelengths.[7] An acidic modifier, such as phosphoric acid or formic acid, is incorporated to improve peak shape and resolution. The acid suppresses the ionization of the phenolic hydroxyl groups on the Demethoxysudachitin molecule, leading to sharper, more symmetrical peaks.[4]
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of Demethoxysudachitin.
Caption: Overall workflow for the HPLC analysis of Demethoxysudachitin.
Detailed Protocols
Part 1: Preparation of Solutions
1.1. Mobile Phase Preparation (Acetonitrile:Water with 0.1% Phosphoric Acid)
-
Rationale: An acidified mobile phase ensures consistent protonation of the analyte, leading to reproducible retention times and sharp peaks.
-
Protocol:
-
Measure 500 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.
-
Measure 500 mL of HPLC-grade water into a separate 1 L graduated cylinder.
-
Carefully add 1 mL of concentrated phosphoric acid to the water. Caution: Always add acid to water.
-
Combine the acidified water and acetonitrile in a 1 L solvent bottle.
-
Mix thoroughly and degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
1.2. Standard Stock Solution of Demethoxysudachitin (1000 µg/mL)
-
Rationale: A concentrated stock solution is prepared in a solvent that ensures complete dissolution and stability.
-
Protocol:
-
Accurately weigh 10 mg of pure Demethoxysudachitin standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Add a small amount of HPLC-grade methanol to dissolve the standard.
-
Once dissolved, bring the volume up to the 10 mL mark with methanol.
-
Stopper the flask and invert several times to ensure homogeneity. This is your 1000 µg/mL stock solution. Store refrigerated and protected from light.
-
1.3. Working Standard Solutions for Calibration Curve
-
Rationale: A series of dilutions from the stock solution are prepared to create a calibration curve for quantification.
-
Protocol:
-
Label a series of volumetric flasks (e.g., 10 mL).
-
Perform serial dilutions of the 1000 µg/mL stock solution with the mobile phase to prepare working standards at concentrations of, for example, 1, 5, 10, 25, 50, and 100 µg/mL.
-
Part 2: Sample Preparation (from Plant Material)
-
Rationale: This protocol is a general guideline for extracting Demethoxysudachitin from a plant matrix. The efficiency of extraction may need to be optimized for specific sample types.
-
Protocol:
-
Accurately weigh approximately 1 g of dried, powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex the mixture for 1 minute.
-
Place the tube in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Method Parameters
The following table outlines the recommended HPLC parameters for the analysis of Demethoxysudachitin.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Any standard HPLC system with a UV detector | N/A |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good separation for flavonoids.[9] |
| Mobile Phase | Isocratic: 50:50 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid | A good starting point for method development. A gradient elution may be necessary for complex samples. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detection Wavelength | 254 nm or 340 nm (to be optimized) | Based on the typical absorbance maxima of polymethoxyflavones.[8] |
| Run Time | 15 minutes | Should be sufficient for the elution of Demethoxysudachitin. |
Method Validation Protocol (Based on ICH Q2(R1) Guidelines)
A robust analytical method must be validated to ensure its suitability for its intended purpose.[3][10]
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Inject a blank (mobile phase), a standard solution, and a sample solution. | The peak for Demethoxysudachitin in the sample should be well-resolved from other peaks and should not have any interference from the blank. |
| Linearity | Inject the calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot a graph of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established by the linearity data. | The range should cover the expected concentrations of Demethoxysudachitin in the samples. |
| Accuracy | Perform a recovery study by spiking a known amount of Demethoxysudachitin standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Analyze in triplicate. | The mean recovery should be within 98-102%. |
| Precision | Repeatability (Intra-day): Inject a standard solution six times on the same day. Intermediate Precision (Inter-day): Inject a standard solution on three different days. | Relative Standard Deviation (RSD) should be ≤ 2%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1). | The lowest concentration of analyte that can be detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1). | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary method parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±2 °C, mobile phase composition by ±2%). | The method should remain unaffected by small, deliberate variations in the parameters. |
Data Analysis and Reporting
-
Calibration Curve: Generate a linear regression equation from the calibration curve data (y = mx + c), where y is the peak area and x is the concentration.
-
Quantification: Determine the concentration of Demethoxysudachitin in the sample by substituting the peak area of the sample into the regression equation.
-
Reporting: The final report should include the detailed HPLC method, the validation results, the calculated concentration of Demethoxysudachitin in the samples, and representative chromatograms.
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC method for the determination of Demethoxysudachitin. By following these detailed protocols and adhering to the principles of method validation, researchers can ensure the generation of accurate, reliable, and reproducible data. This robust analytical method is an essential tool for advancing the research and development of Demethoxysudachitin-containing products.
References
- M. A. K. Mattila, P. (2000). Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections. Journal of Agricultural and Food Chemistry, 48(12), 5834–5841.
- Baruah, A. M., & Das, P. J. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in two wild edible leaves of Sonchus arvensis and Oenanthe linearis of North-eastern India. Journal of Applied Pharmaceutical Science, 6(2), 169-175.
- Nessa, F., Ismail, Z., & Mohamed, N. (2005). RP-HPLC Method for the Quantitative Analysis of Naturally Occurring Flavonoids in Leaves of Blumea balsamifera DC.
- Singh, S., Taneja, M., & Gautam, D. (2018). HPLC Estimation of Flavanoid (quercetin) of leaves and stem extracts of Ocimum sanctum and Tinospora cordifolia. The Journal of Phytopharmacology, 7(5), 444-448.
- Srdjenovic, B., & Djordjevic-Milic, V. (2003). HPLC analysis of flavonoids.
- Li, S., Pan, M. H., & Ho, C. T. (2009). Analysis of 10 Metabolites of Polymethoxyflavones with High Sensitivity by Electrochemical Detection in High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 57(5), 1637–1643.
-
Chemsrc. (n.d.). Demethoxysudachitin. Retrieved January 27, 2026, from [Link]
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Mant, C. T., & Hodges, R. S. (2002).
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science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved January 27, 2026, from [Link]
-
Request PDF. (n.d.). Determination of polymethoxylated flavones in peels of selected Jamaican and Mexican citrus (Citrus spp.) cultivars by high-performance liquid chromatography. Retrieved January 27, 2026, from [Link]
-
The Good Scents Company. (n.d.). demethoxysudachitin. Retrieved January 27, 2026, from [Link]
-
Waters. (n.d.). HPLC Solvent Basics. Retrieved January 27, 2026, from [Link]
- Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. (2012). Revista Brasileira de Farmacognosia, 22(5), 1046-1053.
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]
- Li, S., Wang, Y., & Ho, C. T. (2008). Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. Molecular Nutrition & Food Research, 52(S1), S55-S66.
- Lee, J. H., Lee, J. Y., Park, J. H., Jung, H. S., Kim, D. H., & Lee, Y. S. (2019). Impact of Different Extraction Solvents on Phenolic Content and Antioxidant Potential of Pinus densiflora Bark Extract. Molecules, 24(15), 2762.
- Maryam, S., Baig, S., & Ahmed, S. W. (2021). An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis. Molecules, 26(3), 609.
- Janik, I., & Marin, T. W. (2023). ULTRAVIOLET SPECTROSCOPY OF SUBCRITICAL AND SUPERCRITICAL METHANOL. 78th International Symposium on Molecular Spectroscopy.
- Birtić, S., & Le, T. A. (2019). Solubility of Flavonoids in Organic Solvents.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 27, 2026, from [Link]
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YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved January 27, 2026, from [Link]
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Application Note: High-Resolution Mass Spectrometry for the Analysis of Demethoxysudachitin
Abstract
This technical guide provides a comprehensive framework for the analysis of Demethoxysudachitin, a polymethoxyflavone (PMF) of significant interest in pharmaceutical and nutraceutical research. We delve into the core principles of sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation. The protocols outlined herein are designed to be robust and self-validating, empowering researchers to achieve high-quality, reproducible results. This document moves beyond a simple recitation of steps, offering insights into the rationale behind methodological choices, grounded in the principles of analytical chemistry and mass spectrometry.
Introduction to Demethoxysudachitin
Demethoxysudachitin (5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethoxychromen-4-one) is a naturally occurring polymethoxyflavone found in various citrus species.[1][2] PMFs as a class are recognized for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[3][4] Accurate and sensitive analytical methods are therefore crucial for pharmacokinetic studies, metabolite identification, and quality control of botanical extracts and derived products.
Mass spectrometry, particularly when coupled with liquid chromatography, stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity.[1] This guide will focus on a high-resolution LC-MS/MS approach for the comprehensive analysis of Demethoxysudachitin.
Chemical Properties of Demethoxysudachitin:
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₇ | |
| Average Molecular Weight | 330.29 g/mol | |
| Monoisotopic Molecular Weight | 330.07395 g/mol |
Sample Preparation: From Matrix to Analyte
The goal of sample preparation is to extract Demethoxysudachitin from its matrix (e.g., citrus peel, plasma, cell culture) and present it in a clean, concentrated form suitable for LC-MS/MS analysis. The choice of solvent and cleanup strategy is dictated by the polarity of Demethoxysudachitin and the complexity of the sample matrix.
Solvent Extraction
For solid matrices like citrus peel, an initial extraction with an organic solvent is required. Methanol or ethanol are effective choices for extracting flavonoids.[5] To enhance extraction efficiency, particularly for quantitative purposes, a higher solvent-to-sample ratio is recommended to ensure complete removal of the target analyte from the matrix.[6]
Protocol: Solvent Extraction from Citrus Peel
-
Homogenization: Freeze-dry the citrus peel sample and grind it into a fine powder. This increases the surface area for efficient extraction.
-
Extraction: To 1 gram of powdered sample, add 20 mL of 80% methanol.
-
Sonication: Place the mixture in an ultrasonic bath for 30 minutes to facilitate cell wall disruption and solvent penetration.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant.
-
Re-extraction: Repeat the extraction process on the pellet with another 20 mL of 80% methanol to ensure complete recovery.
-
Pooling: Combine the supernatants from both extractions.
-
Evaporation: Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase for LC-MS/MS analysis or for further cleanup by SPE.
Solid-Phase Extraction (SPE) for Sample Cleanup
For complex matrices, a Solid-Phase Extraction (SPE) step is highly recommended to remove interfering compounds such as lipids, sugars, and other less polar or more polar compounds. A C18 reversed-phase SPE cartridge is a suitable choice for retaining Demethoxysudachitin while allowing more polar impurities to be washed away.[7]
Protocol: SPE Cleanup
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. It is crucial not to let the cartridge run dry.
-
Sample Loading: Load the reconstituted sample extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove highly polar interferences.
-
Elution: Elute Demethoxysudachitin from the cartridge with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a known volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis: The Core of Detection
The coupling of liquid chromatography with tandem mass spectrometry provides both physical separation of components in a mixture and their specific detection based on mass-to-charge ratio.
Liquid Chromatography: The Separation
A reversed-phase C18 column is the standard for separating flavonoids. A gradient elution using water and acetonitrile, both acidified with a small amount of formic acid, is typically employed. The formic acid aids in the protonation of the analyte, which is beneficial for positive ion electrospray ionization.
Optimized LC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent resolving power for complex samples. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for ESI+. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for eluting analytes. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 5 µL | |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10-10.1 min: 90-10% B; 10.1-12 min: 10% B | A representative gradient; may require optimization. |
Mass Spectrometry: The Detection and Identification
Ionization: Electrospray Ionization (ESI)
ESI is a soft ionization technique that generates intact molecular ions from the analyte.[8] In positive ion mode, the acidic mobile phase facilitates the formation of the protonated molecule, [M+H]⁺.
Mass Analysis: Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry involves two stages of mass analysis. In the first stage (MS1), the protonated molecule of Demethoxysudachitin ([M+H]⁺ at m/z 331.08) is selected. In the second stage (MS2), this selected ion is fragmented by collision with an inert gas, a process known as Collision-Induced Dissociation (CID).[9] The resulting fragment ions are then mass analyzed, producing a characteristic fragmentation pattern that is unique to the molecule's structure.
dot
Caption: LC-MS/MS workflow for Demethoxysudachitin analysis.
Optimized MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Flavonoids readily form [M+H]⁺ ions. |
| Capillary Voltage | 4.0 kV | Optimizes the electrospray process. |
| Gas Temperature | 300 °C | Aids in desolvation of the droplets. |
| Gas Flow | 10 L/min | Nebulizing gas flow rate. |
| MS1 Scan Range | m/z 100-500 | To confirm the precursor ion. |
| Precursor Ion | m/z 331.08 | [M+H]⁺ for Demethoxysudachitin. |
| Collision Energy | 20-40 eV | Requires optimization to achieve optimal fragmentation. |
| MS2 Scan Range | m/z 50-350 | To capture all significant fragment ions. |
Data Analysis: Deciphering the Spectra
Expected Mass Spectra and Fragmentation
The high-resolution mass spectrum will confirm the elemental composition of the precursor ion. For Demethoxysudachitin ([C₁₇H₁₄O₇+H]⁺), the expected exact mass is 331.08123.
The fragmentation of flavonoids is well-characterized. Key fragmentation pathways include the loss of small neutral molecules like CO and H₂O, and for methoxylated flavonoids, the radical loss of a methyl group (•CH₃) is a common observation.[1] The retro-Diels-Alder (rDA) cleavage of the C-ring is also a characteristic fragmentation pathway for many flavonoids.
Predicted Fragmentation Pathway for Demethoxysudachitin:
dot
Caption: Predicted fragmentation of Demethoxysudachitin.
Table of Predicted Fragment Ions:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Structure |
| 331.08 | 316.06 | •CH₃ | Loss of a methyl radical from a methoxy group. |
| 331.08 | 303.09 | CO | Loss of carbon monoxide from the C-ring. |
| 331.08 | 183.03 | C₈H₆O₂ | ¹,³A⁺ fragment from retro-Diels-Alder cleavage. |
| 316.06 | 288.06 | CO | Subsequent loss of carbon monoxide. |
Quantitative Analysis
For quantitative studies, a calibration curve should be constructed using a certified reference standard of Demethoxysudachitin. The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10]
Conclusion
This application note provides a robust and scientifically-grounded protocol for the mass spectrometric analysis of Demethoxysudachitin. By understanding the principles behind each step, from sample preparation to data interpretation, researchers can confidently implement and adapt these methods for their specific needs. The combination of optimized liquid chromatography and high-resolution tandem mass spectrometry offers the necessary sensitivity and specificity for the rigorous demands of modern pharmaceutical and nutraceutical research.
References
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Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. PubMed Central. [Link]
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A fragmentation study of two compounds related to 4'-demethylepipodophyllotoxin in negative ion electrospray ionization by MSn ion-trap time-of-flight mass spectrometry. PubMed. [Link]
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FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). Protocols.io. [Link]
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Validated reversed phase LC method for quantitative analysis of polymethoxyflavones in citrus peel extracts. PubMed. [Link]
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Proposed mass fragmentation pathway of dexamethasone drug. ResearchGate. [Link]
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Collision-induced dissociation of 40 flavonoid aglycones and differentiation of the common flavonoid subtypes using electrospray ionization ion-trap tandem mass spectrometry and quadrupole time-of-flight mass spectrometry. PubMed. [Link]
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Determination of Flavonoid Markers in Honey with SPE and LC using Experimental Design. Chromatographia. [Link]
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Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. NIH. [Link]
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Liquid Chromatography/Mass Spectrometry and Liquid Chromatography/Nuclear Magnetic Resonance as Complementary Analytical Techniques for Unambiguous Identification of Polymethoxylated Flavones in Residues from Molecular Distillation of Orange Peel Oils (Citrus sinensis). ACS Publications. [Link]
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5 7 Dihydroxy 2 4 hydroxyphenyl 6 8 bis 3 4 5 trihydroxy 6 hydroxymethyl tetrahydro 2H pyran 2 yl 4H chromen 4 one. mzCloud. [Link]
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Identification of Polymethoxyflavones (PMFs) from Orange Peel and Their Inhibitory Effects on the Formation of Trimethylamine (TMA) and Trimethylamine-N-oxide (TMAO) Using cntA/B and cutC/D Enzymes and Molecular Docking. PubMed. [Link]
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Identification of flavonoids using liquid chromatography with electrospray ionization and ion trap tandem mass spectrometry with an MS/MS library. ResearchGate. [Link]
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Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. MDPI. [Link]
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Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. SciSpace. [Link]
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Extraction of Flavonoids From Natural Sources Using Modern Techniques. PMC. [Link]
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Absorption of polymethoxyflavones and their derivatives. Journal of Food Bioactives. [Link]
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Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. YouTube. [Link]
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8-[5-(5,7-Dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one. PubChem. [Link]
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Ultraviolet Photodissociation and Collision Induced Dissociation for Qualitative/Quantitative Analysis of Low Molecular Weight C. ChemRxiv. [Link]
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Identification and Quantification of Polymethoxylated Flavonoids in Different Citrus Species Using UPLC-QTOF-MS/MS and HPLC-DAD. PubMed. [Link]
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(PDF) Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method. ResearchGate. [Link]
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Proposed mass fragmentation pattern of compound 15. ResearchGate. [Link]
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Tutorial :: Mass Spectrometry. The University of New Mexico. [Link]
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Showing Compound 7,4'-Dihydroxyflavone (FDB001536). FooDB. [Link]
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Polymethoxyflavones and Bone Metabolism. PMC. [Link]
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LC-MS and GC-MS Data Fusion Metabolomics Profiling Coupled with Multivariate Analysis for the Discrimination of Different Parts of Faustrime Fruit and Evaluation of Their Antioxidant Activity. MDPI. [Link]
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Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography. PubMed. [Link]
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5,7,3',4'-Tetrahydroxy-6,8-dimethoxyflavone. PubChem. [Link]
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Studies on the Isolation of 5, 7-dihydroxy-3/, 4/-Dimethoxy Flavone from the Leaves of Cassia alata. ResearchGate. [Link]
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Application Note: Structural Elucidation of Demethoxysudachitin using Nuclear Magnetic Resonance (NMR) Spectroscopy
For: Researchers, scientists, and drug development professionals in natural product chemistry, pharmacology, and analytical sciences.
Abstract
Demethoxysudachitin, a polymethoxyflavonoid primarily isolated from Citrus sudachi, has garnered significant interest for its notable anti-inflammatory properties.[1] The definitive and unambiguous structural confirmation of such natural products is a cornerstone of drug discovery and development, ensuring the correct molecule is advanced through preclinical and clinical pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the paramount technique for the de novo structure elucidation of complex organic molecules. This guide provides a comprehensive, in-depth protocol for the complete assignment of the ¹H and ¹³C NMR spectra of Demethoxysudachitin, leveraging a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. We delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Introduction: The Imperative for Unambiguous Structure
Demethoxysudachitin (5,7,4'-trihydroxy-6,8-dimethoxyflavone) is a flavone characterized by a specific hydroxylation and methoxylation pattern on its flavonoid backbone.[1] This substitution pattern is critical to its biological activity. In drug development, even minor misinterpretations of structure, such as the placement of a methoxy group, can lead to the pursuit of an incorrect molecular entity, wasting significant resources. Therefore, a robust and logical application of modern NMR techniques is not merely procedural but a foundational element of scientific rigor.
This document outlines the logical workflow for elucidating the structure of Demethoxysudachitin, starting from simple 1D experiments and progressing to more complex 2D correlation spectroscopy. Each step is designed to build upon the last, culminating in a fully validated and assigned chemical structure.
Foundational Analysis: 1D NMR Spectroscopy
The initial step in structure elucidation involves acquiring and analyzing 1D ¹H and ¹³C NMR spectra. These experiments provide the fundamental census of protons and carbons in the molecule and offer initial clues about their chemical environments.
¹H NMR Spectroscopy: A Proton Inventory
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Causality: The chemical shift (δ) of a proton is dictated by its local electronic environment. Electronegative atoms like oxygen deshield protons, shifting their signals downfield. The integration of the peaks corresponds to the number of protons giving rise to the signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons, governed by the n+1 rule for simple first-order coupling.
Expected ¹H NMR Data for Demethoxysudachitin: The spectrum will reveal signals for the aromatic protons on the A and B rings, the olefinic proton at C-3, and the protons of the two methoxy groups. The hydroxyl protons may appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.
¹³C NMR and DEPT: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. While ¹³C has a low natural abundance, modern NMR spectrometers can readily acquire high-quality spectra.
Causality: The chemical shift of a carbon is sensitive to its hybridization and the electronegativity of attached atoms. Carbonyl carbons are highly deshielded and appear far downfield. Aromatic and olefinic carbons appear in the mid-range, while aliphatic carbons are the most shielded.
To differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons (C), a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is essential. The DEPT-135 experiment is particularly informative, showing CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent.
Expected ¹³C NMR Data for Demethoxysudachitin: The spectrum will show signals for the carbonyl carbon (C-4), aromatic and olefinic carbons of the flavonoid core, and the carbons of the two methoxy groups.
| Atom | Expected ¹³C Chemical Shift (ppm) | DEPT-135 |
| C-2 | ~163 | Quaternary |
| C-3 | ~103 | CH |
| C-4 | ~182 | Quaternary |
| C-5 | ~153 | Quaternary |
| C-6 | ~131 | Quaternary |
| C-7 | ~158 | Quaternary |
| C-8 | ~128 | Quaternary |
| C-9 | ~152 | Quaternary |
| C-10 | ~105 | Quaternary |
| C-1' | ~121 | Quaternary |
| C-2', C-6' | ~128 | CH |
| C-3', C-5' | ~116 | CH |
| C-4' | ~161 | Quaternary |
| 6-OCH₃ | ~60 | CH₃ |
| 8-OCH₃ | ~61 | CH₃ |
Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions. These are representative values for flavonoids.
Establishing Connectivity: 2D Correlation Spectroscopy
With the fundamental proton and carbon data in hand, the next logical step is to establish the connectivity of the atoms using 2D NMR experiments.
COSY (Correlation Spectroscopy): Proton-Proton Couplings
The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.
Causality: This experiment relies on the scalar coupling (J-coupling) between protons. Cross-peaks in the 2D spectrum indicate that the two protons on the corresponding axes are coupled. This is invaluable for identifying adjacent protons in spin systems, such as those on an aromatic ring.
Application to Demethoxysudachitin: A key COSY correlation will be observed between the H-2' and H-3' protons (and H-6' and H-5' respectively) on the B-ring, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Attachment
The HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached.
Causality: This is a one-bond correlation experiment. A cross-peak indicates that the proton on one axis is directly bonded to the carbon on the other axis. This allows for the definitive assignment of protonated carbons.
Application to Demethoxysudachitin: The HSQC spectrum will show correlations for:
-
H-3 to C-3
-
H-2'/H-6' to C-2'/C-6'
-
H-3'/H-5' to C-3'/C-5'
-
The protons of the methoxy groups to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Carbon-Proton Couplings
The HMBC experiment is arguably the most powerful tool for elucidating the carbon skeleton of an unknown molecule. It reveals correlations between protons and carbons that are separated by two or three bonds.
Causality: By detecting long-range J-couplings, the HMBC experiment allows for the connection of different spin systems and the placement of quaternary carbons and heteroatoms. The absence of a one-bond correlation (which is seen in the HSQC) helps to distinguish these long-range interactions.
Key HMBC Correlations for Demethoxysudachitin:
-
H-3 will show correlations to C-2 , C-4 , and C-1' , establishing the connectivity of the C-ring to the B-ring.
-
The protons of the 6-OCH₃ group will show a correlation to C-6 , definitively placing this methoxy group.
-
The protons of the 8-OCH₃ group will show a correlation to C-8 , confirming the position of the second methoxy group.
-
H-2'/H-6' will show correlations to C-2 , C-4' , and C-3'/C-5' , further confirming the B-ring structure and its attachment to C-2.
Integrated Workflow for Structure Elucidation
The following diagram illustrates the logical flow of experiments and data interpretation for the structural elucidation of Demethoxysudachitin.
Caption: Logical workflow for NMR-based structure elucidation.
Key Correlation Diagram
The following diagram highlights the most critical HMBC and COSY correlations that piece together the molecular structure of Demethoxysudachitin.
Caption: Key HMBC and COSY correlations for Demethoxysudachitin.
Detailed Experimental Protocols
Sample Preparation
-
Mass Requirement: A minimum of 5-10 mg of purified Demethoxysudachitin is recommended for a full suite of NMR experiments. Modern cryoprobe-equipped spectrometers can work with less, but this amount ensures good signal-to-noise for less sensitive experiments like ¹³C and HMBC.
-
Solvent Selection: DMSO-d₆ is an excellent choice for flavonoids due to its high solubilizing power and the ability to observe exchangeable hydroxyl protons. Methanol-d₄ is another option, but hydroxyl proton signals will be lost due to exchange with the deuterium in the solvent.
-
Procedure: a. Accurately weigh approximately 5 mg of Demethoxysudachitin and transfer it to a clean, dry vial. b. Add approximately 0.6 mL of DMSO-d₆. c. Gently vortex or sonicate the sample until fully dissolved. d. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. e. Cap the NMR tube securely.
NMR Data Acquisition
These protocols are based on a 500 MHz spectrometer. Adjustments may be necessary for different field strengths.
Protocol 1: ¹H NMR Acquisition
-
Pulse Program: Standard single-pulse (zg30)
-
Spectral Width: 12-16 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 16-32
-
Temperature: 298 K
Protocol 2: ¹³C{¹H} NMR Acquisition
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Spectral Width: ~220-240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024-2048 (or more, depending on concentration)
Protocol 3: DEPT-135 Acquisition
-
Pulse Program: Standard DEPT-135
-
Parameters: Use the same spectral width and a similar number of scans as the ¹³C experiment.
Protocol 4: ¹H-¹H COSY Acquisition
-
Pulse Program: Gradient-selected COSY (cosygpqf)
-
Spectral Width (F2 and F1): 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 2-4
Protocol 5: ¹H-¹³C HSQC Acquisition
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3)
-
Spectral Width (F2 - ¹H): 12-16 ppm
-
Spectral Width (F1 - ¹³C): ~180-200 ppm
-
Number of Increments (F1): 256
-
Number of Scans per Increment: 2-8
-
¹J(CH) Coupling Constant: Optimized for ~145 Hz
Protocol 6: ¹H-¹³C HMBC Acquisition
-
Pulse Program: Gradient-selected HMBC (hmbcgplpndqf)
-
Spectral Width (F2 - ¹H): 12-16 ppm
-
Spectral Width (F1 - ¹³C): ~220-240 ppm
-
Number of Increments (F1): 512
-
Number of Scans per Increment: 8-16
-
Long-Range Coupling Delay: Optimized for ⁿJ(CH) of 8 Hz.
Conclusion
The systematic application of 1D and 2D NMR spectroscopy, following the logical workflow outlined in this guide, enables the complete and unambiguous structural elucidation of Demethoxysudachitin. The combination of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments provides a self-validating system of data that confirms not only the core flavonoid structure but also the precise placement of all substituents. This level of analytical rigor is indispensable for advancing natural product-based drug discovery programs.
References
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Barreca, D., Gattuso, G., Bellocco, E., Calderaro, A., Trombetta, D., Smeriglio, A., Laganà, G., Daglia, M., Meneghini, S., & Nabavi, S. M. (2020). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 25(3), 658. [Link]
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Nakagawa, H., Takaishi, Y., Tanaka, N., Tsuchiya, K., Shibata, H., & Higuti, T. (2006). Chemical constituents from the peels of Citrus sudachi. Journal of Natural Products, 69(8), 1177–1179. [Link]
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Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob. PharmacologyOnLine, 3, 444-452. [Link]
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
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Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]
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Demethoxysudachitin as a potential therapeutic agent.
Application Notes & Protocols: Demethoxysudachitin
A Guide for Investigators in Cellular Biology and Drug Discovery
Abstract
Demethoxysudachitin (4',5,7-trihydroxy-6,8-dimethoxyflavone) is a polymethoxyflavone found in the peel of the sudachi citrus fruit (Citrus sudachi) that has garnered significant interest for its therapeutic potential.[1] Primarily recognized for its potent anti-inflammatory properties, this guide provides a comprehensive overview of the known mechanisms of action of Demethoxysudachitin and detailed protocols for its application in in vitro research.[1] We will explore its modulatory effects on key inflammatory signaling pathways, including MAPK and NF-κB, and provide step-by-step methodologies for researchers to investigate its efficacy in cellular models. This document is intended for researchers, scientists, and drug development professionals seeking to explore Demethoxysudachitin as a novel therapeutic agent.
Background: The Therapeutic Promise of a Natural Flavonoid
Flavonoids are a diverse group of natural compounds known for a wide array of pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer activities.[2] Demethoxysudachitin belongs to a subclass called polymethoxyflavones (PMFs), which are characterized by the presence of multiple methoxy groups on their flavonoid skeleton. This structural feature is believed to enhance their metabolic stability and oral bioavailability, making them attractive candidates for drug development.
Chronic inflammation is a key driver of numerous human diseases, including cardiovascular disease, cancer, and autoimmune disorders.[1] Macrophages are central players in the inflammatory response, and their activation by stimuli like lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators such as IL-6, TNF-α, and nitric oxide (NO).[1] Research has demonstrated that Demethoxysudachitin can effectively suppress the production of these inflammatory cytokines in macrophage cell lines, highlighting its potential as an immunomodulatory agent.[1]
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of Demethoxysudachitin are primarily attributed to its ability to downregulate the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1]
2.1. The MAPK and NF-κB Signaling Cascades
Upon stimulation by LPS, Toll-like receptor 4 (TLR4) on the surface of macrophages initiates a signaling cascade that activates both MAPK and NF-κB pathways.[1]
-
MAPK Pathway: This pathway involves a series of protein kinases, including ERK, JNK, and p38. Once activated, these kinases form the activator protein-1 (AP-1) dimer, which translocates to the nucleus to promote the transcription of inflammatory genes.[1]
-
NF-κB Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. LPS stimulation leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[1]
2.2. Demethoxysudachitin's Modulatory Role
Studies have shown that Demethoxysudachitin significantly suppresses the phosphorylation of JNK and ERK, two key components of the MAPK pathway.[1] By inhibiting these kinases, Demethoxysudachitin prevents the downstream activation of AP-1. Furthermore, it has been suggested that Demethoxysudachitin interferes with the translocation of NF-κB into the nucleus.[1] This dual inhibition of MAPK and NF-κB pathways effectively shuts down the transcriptional machinery responsible for producing a battery of inflammatory mediators, thereby exerting a potent anti-inflammatory effect.[1]
Application Notes & Experimental Protocols
The following section provides detailed protocols to assess the anti-inflammatory potential of Demethoxysudachitin in vitro.
3.1. Preparation of Demethoxysudachitin Stock Solution
Causality: Proper solubilization and storage are critical for maintaining the compound's activity and ensuring reproducible results. Flavonoids can be poorly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is a common solvent for such compounds in in vitro studies.[3]
-
Reagent: Demethoxysudachitin (powder), DMSO (cell culture grade).
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving Demethoxysudachitin powder in 100% DMSO.
-
Warm the solution gently (e.g., 37°C) and vortex to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
3.2. Protocol: Cell Viability Assay (MTT Assay)
Causality: Before assessing the anti-inflammatory activity, it's essential to determine the non-toxic concentration range of Demethoxysudachitin on the chosen cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Materials:
-
RAW 264.7 cells
-
DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Demethoxysudachitin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plate
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Demethoxysudachitin in culture medium from the stock solution. Final concentrations to test could range from 1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of Demethoxysudachitin to the respective wells.
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. This will determine the maximum non-toxic concentration for subsequent experiments.
3.3. Protocol: Measurement of Pro-inflammatory Cytokines (ELISA)
Causality: This protocol directly measures the inhibitory effect of Demethoxysudachitin on the production of key pro-inflammatory cytokines like TNF-α and IL-6.
-
Cell Line: RAW 264.7 cells.
-
Materials:
-
24-well plate
-
Demethoxysudachitin (at non-toxic concentrations determined by MTT assay)
-
Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL)
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Demethoxysudachitin for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (no LPS, no treatment) and a positive control group (LPS + vehicle).
-
After incubation, collect the cell culture supernatants and centrifuge to remove any debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
-
Data Presentation: The results can be presented in a table format.
| Treatment Group | Demethoxysudachitin (µM) | LPS (1 µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 0 | - | < 50 | < 20 |
| Vehicle + LPS | 0 | + | 2500 ± 150 | 4000 ± 200 |
| DEM + LPS | 10 | + | 1800 ± 120 | 2800 ± 150 |
| DEM + LPS | 25 | + | 900 ± 80 | 1500 ± 100 |
| DEM + LPS | 50 | + | 450 ± 50 | 600 ± 70 |
Table 1: Hypothetical data showing the dose-dependent inhibition of LPS-induced TNF-α and IL-6 production by Demethoxysudachitin in RAW 264.7 cells. Data are presented as mean ± SD.
3.4. Protocol: Western Blot Analysis of MAPK and NF-κB Pathways
Causality: This protocol allows for the direct visualization of Demethoxysudachitin's effect on the phosphorylation state of key proteins in the MAPK (p-ERK, p-JNK) and NF-κB (p-IκBα) pathways, providing mechanistic insight.
-
Workflow Visualization:
Figure 2: Standard workflow for Western Blot analysis. -
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with a non-toxic concentration of Demethoxysudachitin for 2 hours.
-
Stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes) to observe peak phosphorylation.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-ERK, ERK, p-JNK, JNK, p-IκBα, and β-actin (as a loading control).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Conclusion and Future Directions
Demethoxysudachitin presents a compelling profile as a potential therapeutic agent for inflammatory diseases. Its mechanism of action, centered on the dual inhibition of the MAPK and NF-κB signaling pathways, provides a strong rationale for its anti-inflammatory effects. The protocols outlined in this guide offer a robust framework for researchers to validate these findings and further explore the compound's therapeutic potential. Future in vivo studies in animal models of inflammation are warranted to confirm the efficacy and safety of Demethoxysudachitin, paving the way for potential clinical applications.
References
-
Anti-inflammatory function of sudachitin and demethoxysudachitin from Citrus sudachi. BIO Web of Conferences. Available at: [Link]
-
Mechanism of Dihydromyricetin on Inflammatory Diseases. Frontiers in Pharmacology. Available at: [Link]
-
The Rationality of Implementation of Dimethyl Sulfoxide as Differentiation-inducing Agent in Cancer Therapy. Anticancer Research. Available at: [Link]
Sources
Application Notes & Protocols: Enhancing the Oral Bioavailability of Demethoxysudachitin Through Advanced Formulation Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demethoxysudachitin, a polymethoxyflavone (PMF) found in the peel of Citrus sudachi, has garnered interest for its potential therapeutic activities. However, like many flavonoids, its clinical translation is significantly hampered by poor aqueous solubility and low oral bioavailability. This document provides a comprehensive guide for researchers to develop and evaluate formulation strategies aimed at overcoming these biopharmaceutical challenges. We will detail step-by-step protocols for physicochemical characterization, the preparation of advanced formulations—specifically nanoemulsions, solid lipid nanoparticles (SLNs), and amorphous solid dispersions (ASDs)—and the subsequent in vitro and in vivo evaluation of these systems. The causality behind experimental choices is explained to provide a robust framework for rational formulation design.
Introduction: The Challenge of Demethoxysudachitin Delivery
Demethoxysudachitin belongs to the class of polymethoxyflavones, which are characterized by multiple methoxy groups on their flavonoid backbone. While these compounds, including the structurally similar and more studied sudachitin, nobiletin, and tangeretin, exhibit a range of promising biological activities such as anti-inflammatory, metabolic regulatory, and anticancer effects, their therapeutic efficacy is often limited in vivo.[1][2]
The primary obstacle to the systemic delivery of Demethoxysudachitin via the oral route is its poor biopharmaceutical profile, which is characteristic of many flavonoids.[3] This is largely attributed to:
-
Low Aqueous Solubility: The hydrophobic nature of the molecule limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[4]
-
Poor Permeability: While the lipophilicity of PMFs can sometimes favor transcellular transport, other factors may limit their permeation across the intestinal epithelium.[4]
-
First-Pass Metabolism: Flavonoids are often subject to extensive metabolism in the intestine and liver by cytochrome P450 enzymes and phase II conjugation, which reduces the amount of active compound reaching systemic circulation.[5]
This guide will provide the foundational protocols to systematically address these challenges. Due to the limited publicly available data on the specific physicochemical properties of Demethoxysudachitin, the following protocols are presented as a comprehensive framework. Researchers should consider the initial characterization steps as mandatory prerequisites to formulation development. For illustrative purposes, we will draw parallels with well-characterized, structurally similar PMFs like nobiletin and tangeretin.
Foundational Work: Physicochemical Characterization
A thorough understanding of the molecule's intrinsic properties is the cornerstone of rational formulation design.[6] The following protocols will establish the baseline solubility and lipophilicity of Demethoxysudachitin.
Protocol 2.1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of Demethoxysudachitin in various aqueous media, simulating different regions of the gastrointestinal tract. The shake-flask method is considered the gold standard for solubility measurement.[7][8][9]
Materials:
-
Demethoxysudachitin powder
-
Phosphate buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
Scintillation vials or glass tubes
-
Orbital shaker with temperature control (set to 37°C)
-
Centrifuge
-
0.22 µm syringe filters (PTFE or other suitable material)
-
HPLC system with UV detector
-
Acetonitrile, methanol, and water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
Procedure:
-
Add an excess amount of Demethoxysudachitin powder to separate vials containing a known volume (e.g., 5 mL) of each buffer (PBS, SGF, SIF). "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.
-
Seal the vials tightly and place them in an orbital shaker set to 37°C.
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully withdraw a supernatant aliquot and immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtrate with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of Demethoxysudachitin in the diluted filtrate using a validated HPLC-UV method.[10][11]
-
The resulting concentration is the equilibrium solubility of the compound in that specific medium.
Protocol 2.2: Determination of Lipophilicity (Log P)
The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity. It predicts the compound's ability to cross biological membranes. An HPLC-based method can be used to estimate Log P by correlating retention time with known standards.[12]
Materials:
-
HPLC system with a C18 column and UV detector
-
A series of standard compounds with known Log P values (e.g., uracil, toluene, naphthalene)
-
Mobile phase: Acetonitrile and water (HPLC grade)
-
Demethoxysudachitin
Procedure:
-
Develop an isocratic HPLC method using a C18 column. The mobile phase composition (e.g., 60:40 acetonitrile:water) should be optimized to achieve good separation of the standards.
-
Inject each standard compound and record its retention time (t_R).
-
Inject a void marker (e.g., uracil) to determine the column dead time (t_0).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.
-
Create a calibration curve by plotting the log k of the standards against their known Log P values. A linear relationship should be observed.
-
Inject the Demethoxysudachitin sample under the same conditions and determine its retention time.
-
Calculate the log k for Demethoxysudachitin.
-
Use the linear regression equation from the calibration curve to calculate the Log P of Demethoxysudachitin.
Formulation Strategies and Protocols
The following are three distinct, yet powerful, strategies to formulate Demethoxysudachitin for enhanced oral bioavailability.
Strategy 1: Nanoemulsions
Causality: Nanoemulsions are kinetically stable, submicron-sized (typically 20-200 nm) oil-in-water dispersions.[13] They improve bioavailability by:
-
Increasing Solubility: The drug is dissolved in the oil phase, bypassing the need for dissolution in GI fluids.
-
Enhancing Permeability: The small droplet size provides a large surface area for absorption. Surfactants used in the formulation can also act as permeation enhancers.
-
Bypassing First-Pass Metabolism: Nanoemulsions can promote lymphatic transport, which bypasses the liver, thus reducing first-pass metabolism.[5]
This high-energy method is scalable and produces nanoemulsions with a narrow size distribution.[4][14]
Materials:
-
Demethoxysudachitin
-
Oil phase: Medium-chain triglycerides (MCT), or other pharmaceutically acceptable oil.
-
Surfactant: Tween 80 (Polysorbate 80), Kolliphor EL, or other non-ionic surfactant.[15]
-
Co-surfactant (optional but recommended): Transcutol, Propylene glycol.
-
Aqueous phase: Purified water.
-
High-shear mixer (e.g., Ultra-Turrax).
-
High-pressure homogenizer.
Procedure:
-
Preparation of Oil Phase: Dissolve Demethoxysudachitin in the selected oil at a predetermined concentration (e.g., 1-10 mg/mL). Gentle heating may be required to facilitate dissolution.
-
Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.
-
Formation of Coarse Emulsion: While stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase. Once fully added, homogenize the mixture using a high-shear mixer at 5,000-10,000 rpm for 5-10 minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Immediately pass the coarse emulsion through a high-pressure homogenizer.[16]
-
Operating Pressure: 500-1500 bar (1000 bar is a good starting point).[4]
-
Number of Cycles: 3-5 cycles.
-
-
Cooling: Allow the resulting nanoemulsion to cool to room temperature.
-
Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Encapsulation efficiency should also be determined.
dot graph "Nanoemulsion_Workflow" { layout=dot; rankdir="LR"; graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label = "Phase Preparation"; bgcolor="#F1F3F4"; "Dissolve_DMS" [label="Dissolve Demethoxysudachitin\nin Oil Phase"]; "Dissolve_Surfactant" [label="Dissolve Surfactant/Co-surfactant\nin Aqueous Phase"]; }
subgraph "cluster_1" { label = "Emulsification"; bgcolor="#F1F3F4"; "Coarse_Emulsion" [label="High-Shear Mixing\n(Coarse Emulsion)"]; "HPH" [label="High-Pressure\nHomogenization"]; }
subgraph "cluster_2" { label = "Final Product & QC"; bgcolor="#F1F3F4"; "Final_NE" [label="Nanoemulsion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Characterization" [label="Characterization\n(Size, PDI, Zeta, EE)"]; }
"Dissolve_DMS" -> "Coarse_Emulsion"; "Dissolve_Surfactant" -> "Coarse_Emulsion"; "Coarse_Emulsion" -> "HPH" [label="Pre-emulsion"]; "HPH" -> "Final_NE"; "Final_NE" -> "Characterization"; } enddot Caption: Workflow for Nanoemulsion Preparation.
Strategy 2: Solid Lipid Nanoparticles (SLNs)
Causality: SLNs are colloidal carriers where the liquid lipid (oil) of an emulsion is replaced by a solid lipid.[17] They offer advantages such as:
-
Improved Stability: The solid matrix provides better protection for the encapsulated drug compared to the liquid core of nanoemulsions.
-
Controlled Release: The solid lipid matrix can be designed to provide sustained release of the drug.
-
Good Biocompatibility: They are typically made from physiologically tolerated lipids.[17]
This is the most common and reliable method for SLN production.[18][19]
Materials:
-
Demethoxysudachitin
-
Solid Lipid: Glyceryl monostearate, tristearin, or Compritol® 888 ATO.
-
Surfactant: Tween 80, Poloxamer 188.
-
Aqueous phase: Purified water.
-
High-shear mixer.
-
High-pressure homogenizer or probe sonicator.
-
Water bath.
Procedure:
-
Preparation of Lipid Melt: Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve the Demethoxysudachitin in the molten lipid.
-
Preparation of Aqueous Phase: Heat the aqueous phase containing the surfactant to the same temperature as the lipid melt.
-
Formation of Pre-emulsion: Add the hot aqueous phase to the molten lipid phase under high-shear mixing (5,000-10,000 rpm) for 5-10 minutes. This forms a hot oil-in-water emulsion.
-
Homogenization: Immediately homogenize the hot pre-emulsion using either:
-
High-Pressure Homogenization: At 500-1500 bar for 3-5 cycles, maintaining the temperature above the lipid's melting point.[19]
-
Probe Sonication: At high intensity for 5-15 minutes in an ice bath to facilitate cooling.
-
-
Cooling and Recrystallization: Cool the resulting hot nanoemulsion down to room temperature or below (e.g., in an ice bath) under gentle stirring. This allows the lipid to recrystallize, forming solid nanoparticles.
-
Characterization: Analyze the SLN dispersion for particle size, PDI, zeta potential, and entrapment efficiency.
dot graph "SLN_Workflow" { layout=dot; rankdir="LR"; graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label = "Phase Preparation (Heated)"; bgcolor="#F1F3F4"; "Melt_Lipid" [label="Melt Solid Lipid\n+ Dissolve DMS"]; "Heat_Aqueous" [label="Heat Aqueous Phase\n+ Surfactant"]; }
subgraph "cluster_1" { label = "Homogenization"; bgcolor="#F1F3F4"; "Pre_Emulsion" [label="High-Shear Mixing\n(Hot Pre-emulsion)"]; "Hot_HPH" [label="Hot Homogenization\n(HPH or Sonication)"]; }
subgraph "cluster_2" { label = "Final Product & QC"; bgcolor="#F1F3F4"; "Cooling" [label="Cooling &\nRecrystallization"]; "Final_SLN" [label="SLN Dispersion", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Characterization_SLN" [label="Characterization\n(Size, PDI, Zeta, EE)"]; }
"Melt_Lipid" -> "Pre_Emulsion"; "Heat_Aqueous" -> "Pre_Emulsion"; "Pre_Emulsion" -> "Hot_HPH"; "Hot_HPH" -> "Cooling"; "Cooling" -> "Final_SLN"; "Final_SLN" -> "Characterization_SLN"; } enddot Caption: Workflow for Solid Lipid Nanoparticle Preparation.
Strategy 3: Amorphous Solid Dispersions (ASDs)
Causality: ASDs involve dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[1] The crystalline lattice energy of the drug is a major barrier to dissolution. By converting the drug to a high-energy amorphous form, its apparent solubility and dissolution rate can be dramatically increased. The polymer stabilizes the amorphous drug, preventing recrystallization.[20]
This lab-scale method is straightforward and suitable for heat-sensitive compounds.[1][21]
Materials:
-
Demethoxysudachitin
-
Polymer: Polyvinylpyrrolidone (PVP K30), Hydroxypropyl methylcellulose (HPMC), or Soluplus®.
-
Solvent: A common volatile solvent that dissolves both the drug and the polymer (e.g., methanol, ethanol, acetone, or a mixture).
-
Rotary evaporator (Rotovap).
-
Vacuum oven.
-
Mortar and pestle or a suitable mill.
Procedure:
-
Dissolution: Dissolve both Demethoxysudachitin and the selected polymer in the common solvent at a specific drug:polymer ratio (e.g., 1:1, 1:3, 1:5 w/w). Ensure a clear solution is formed.[22]
-
Solvent Evaporation: Place the solution in the round-bottom flask of a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C). Continue until a solid film or powder is formed.
-
Secondary Drying: Scrape the solid from the flask and transfer it to a vacuum oven. Dry at 40°C for 24-48 hours to remove any residual solvent.
-
Size Reduction: Gently mill the dried ASD using a mortar and pestle or a suitable laboratory mill to obtain a fine, homogenous powder.
-
Characterization: Confirm the amorphous nature of the drug in the dispersion using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD). The absence of a sharp melting peak in DSC and the presence of a "halo" pattern in XRPD indicate an amorphous state.
In Vitro Evaluation of Formulations
Once formulated, these systems must be tested to verify their potential for bioavailability enhancement.
Protocol 4.1: In Vitro Dissolution/Release Study
This test compares the dissolution rate of the formulations against the unformulated drug, demonstrating the improvement in solubility and release. A USP Apparatus II (paddle apparatus) is commonly used.[6][23]
Materials:
-
USP Dissolution Apparatus II.
-
Dissolution medium: SIF (pH 6.8) is most relevant for oral absorption.
-
Samples: An amount of each formulation (nanoemulsion, SLN, ASD) and pure Demethoxysudachitin powder equivalent to the same dose.
-
Syringes and filters (e.g., 0.45 µm PVDF).
-
HPLC system for analysis.
Procedure:
-
Set up the dissolution apparatus: Fill vessels with 900 mL of SIF, pre-warmed to 37°C. Set the paddle speed to 50 or 75 rpm.
-
Add the sample to each vessel. For nanoparticle suspensions, add the liquid directly. For ASD powder, it can be placed in a hard gelatin capsule.
-
At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel.[24]
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples to remove any undissolved drug or formulation components. For nano-formulations, special techniques like dialysis or ultra-centrifugation may be needed to separate dissolved drug from the nanoparticles.[2][25]
-
Analyze the filtrate for Demethoxysudachitin concentration via HPLC.
-
Plot the cumulative percentage of drug released versus time for each formulation.
Protocol 4.2: Caco-2 Cell Permeability Assay
This assay is the industry standard for in vitro prediction of human intestinal permeability.[26][27][28] It measures the transport of a compound across a monolayer of differentiated Caco-2 cells.
Materials:
-
Caco-2 cells.
-
Transwell® inserts (e.g., 12- or 24-well plates).
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep).
-
Transport buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Test formulations and pure drug solution.
-
Control compounds: Propranolol (high permeability) and Lucifer Yellow or Atenolol (low permeability/paracellular integrity marker).
-
LC-MS/MS system for quantification.
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days until they form a differentiated, polarized monolayer.
-
Monolayer Integrity Test: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the established range for your lab (typically >200 Ω·cm²).[29]
-
Permeability Experiment (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed HBSS. b. Add the test formulation (diluted in HBSS) to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C on an orbital shaker. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace the volume with fresh HBSS.
-
Sample Analysis: Quantify the concentration of Demethoxysudachitin in the basolateral samples using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C_0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C_0 is the initial concentration in the donor chamber.
-
dot graph "Caco2_Workflow" { layout=dot; rankdir="TB"; graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Seed_Cells" [label="Seed Caco-2 cells on\nTranswell inserts"]; "Differentiate" [label="Culture for 21 days\nto form monolayer"]; "TEER_Test" [label="Check Monolayer Integrity\n(TEER Measurement)"]; "Dosing" [label="Add Formulation to\nApical Chamber"]; "Sampling" [label="Sample from Basolateral\nChamber over time"]; "Analysis" [label="Quantify Drug\n(LC-MS/MS)"]; "Calculate_Papp" [label="Calculate Papp Value", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Seed_Cells" -> "Differentiate"; "Differentiate" -> "TEER_Test"; "TEER_Test" -> "Dosing" [label="If integrity OK"]; "Dosing" -> "Sampling"; "Sampling" -> "Analysis"; "Analysis" -> "Calculate_Papp"; } enddot Caption: Caco-2 Permeability Assay Workflow.
In Vivo Pharmacokinetic Evaluation
The ultimate test of a formulation's success is its performance in a living system. A rodent model provides critical data on absorption, distribution, metabolism, and excretion (ADME).
Protocol 5.1: Oral Pharmacokinetic Study in Rats
This protocol outlines a basic study to compare the plasma concentration-time profiles of different Demethoxysudachitin formulations.[30][31]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g).
-
Test formulations and a control suspension of pure Demethoxysudachitin.
-
Oral gavage needles.
-
Blood collection supplies (e.g., heparinized capillary tubes or syringes).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Acclimatization & Dosing: Acclimatize rats for at least one week. Fast them overnight before the study. Divide rats into groups (e.g., n=5 per formulation). Administer a single oral dose of each formulation via gavage.
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 g for 10 min at 4°C) to separate the plasma.
-
Sample Processing: Store plasma at -80°C until analysis. For analysis, perform protein precipitation by adding 3-4 volumes of cold acetonitrile containing an internal standard.[32] Centrifuge to pellet the protein, and analyze the supernatant.
-
Bioanalysis: Develop and validate a sensitive and selective LC-MS/MS method for the quantification of Demethoxysudachitin in plasma.[32]
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve). Relative bioavailability (F%) can be calculated by comparing the AUC of a test formulation to that of a control.
Data Presentation: Comparative Pharmacokinetic Parameters
The results of the pharmacokinetic study should be summarized in a clear, tabular format for easy comparison.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Control Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 80 | 100 (Reference) |
| Nanoemulsion | 10 | 250 ± 60 | 1.0 | 1500 ± 350 | ~600% |
| SLN Dispersion | 10 | 180 ± 50 | 1.5 | 1100 ± 280 | ~440% |
| ASD Powder | 10 | 300 ± 75 | 0.5 | 1800 ± 400 | ~720% |
| (Note: Data are hypothetical and for illustrative purposes only.) |
Conclusion
Improving the oral bioavailability of Demethoxysudachitin is a critical step towards realizing its therapeutic potential. The low intrinsic solubility of this polymethoxyflavone necessitates the use of advanced formulation strategies. This guide provides a systematic, protocol-driven approach for any researcher in the field. By first establishing the fundamental physicochemical properties and then applying rational formulation design using techniques such as nanoemulsions, solid lipid nanoparticles, or amorphous solid dispersions, significant enhancements in bioavailability can be achieved. The subsequent in vitro and in vivo evaluation protocols provide the necessary tools to validate the performance of these formulations, paving the way for further preclinical and clinical development.
References
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A Comprehensive Review on Quercetin-Loaded Nanoemulsions. (URL: [Link])
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〈711〉 DISSOLUTION. US Pharmacopeia (USP). (URL: [Link])
-
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. National Institutes of Health (NIH). (URL: [Link])
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. (URL: [Link])
-
Disposition of the Flavonoid Quercetin in Rats After Single Intravenous and Oral Doses. (URL: [Link])
-
Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. National Institutes of Health (NIH). (URL: [Link])
-
In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. National Institutes of Health (NIH). (URL: [Link])
-
Solubility Testing – Shake Flask Method. BioAssay Systems. (URL: [Link])
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH). (URL: [Link])
-
Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. (URL: [Link])
-
Nanoemulsion preparation by combining high pressure homogenization and high power ultrasound at low energy densities. ResearchGate. (URL: [Link])
-
ASD Column | Understanding the ASD Preparation Methods and Selecting the Optimal Method for Solution. Crystal Pharmatech Co., Ltd. (URL: [Link])
-
Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. National Institutes of Health (NIH). (URL: [Link])
-
The Effect of High-Pressure Homogenization Conditions on the Physicochemical Properties and Stability of Designed Fluconazole-Loaded Ocular Nanoemulsions. National Institutes of Health (NIH). (URL: [Link])
-
Dissolution of an Immediate Release Nanoparticle Formulation Using the Agilent NanoDis System. (URL: [Link])
-
1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. USP-NF. (URL: [Link])
-
HPLC analysis of flavonoids. ResearchGate. (URL: [Link])
-
Facile methodology of nanoemulsion preparation using oily polymer for the delivery of poorly soluble drugs. ResearchGate. (URL: [Link])
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. (URL: [Link])
-
Caco-2 Permeability Assay. Evotec. (URL: [Link])
-
Nobiletin as a Neuroprotective Agent: Therapeutic Potential and Formulation Strategies for Alzheimer's and Related Disorders. (URL: [Link])
-
Dissolution of an immediate release nanoparticle formulation using the NanoDis system. (URL: [Link])
-
Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. MDPI. (URL: [Link])
-
Dissolution Test Conditions for USP Apparatus 2 and 3. ResearchGate. (URL: [Link])
-
A novel method for preparing stabilized amorphous solid dispersion drug formulations using acoustic fusion. ResearchGate. (URL: [Link])
-
Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS. PeerJ. (URL: [Link])
-
Caco-2 cell permeability assays to measure drug absorption. ResearchGate. (URL: [Link])
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. (URL: [Link])
-
Unlocking Nano-Drug Potential: Revolutionizing In Vitro Dissolution Testing for Nanomedicines. Preprints.org. (URL: [Link])
-
Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. American Pharmaceutical Review. (URL: [Link])
-
Caco2 assay protocol. (URL: [Link])
-
HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves. Oxford Academic. (URL: [Link])
-
Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis. MDPI. (URL: [Link])
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. (URL: [Link])
-
Design, Development and Characterization of Nanoemulsion developed by High Pressure Homogenization (HPH) method Containing Antifungal Drug. (URL: [Link])
-
Synthetic Biology towards Improved Flavonoid Pharmacokinetics. MDPI. (URL: [Link])
- High throughput HPLC method for determining Log P values.
-
NANOEMULSION FORMULA DESIGN AND DEVELOPMENT: A REVIEW. IJNRD. (URL: [Link])
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. (URL: [Link])
-
Hydrodynamic investigation of USP dissolution test apparatus II. PubMed. (URL: [Link])
-
Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. (URL: [Link])
-
Testing the In-Vitro Product Performance of Nanomaterial-Based Drug Products: View of the USP Expert Panel. Dissolution Technologies. (URL: [Link])
-
solid lipid nanoparticles (sln): formulation by high pressure homogenization. Academia.edu. (URL: [Link])
-
Fabrication of solid lipid nanoparticles by hot high shear homogenization and optimization by Box–Behnken design. (URL: [Link])
-
Using a High-Pressure Homogenizer? Produce Superior Nanoemulsions with All-In-One NanoStabilizers®. Industrial Sonomechanics. (URL: [Link])
Sources
- 1. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
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- 32. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Demethoxysudachitin Synthesis & Purification
Topic: Troubleshooting Guide for the Synthesis and Isolation of Demethoxysudachitin (5,7,4'-trihydroxy-6,8-dimethoxyflavone). Ticket ID: DMS-PROTO-001 Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for Demethoxysudachitin . As a researcher, you likely know this polymethoxyflavone (PMF) for its anti-inflammatory and vasorelaxant properties, distinct from its parent compound, Sudachitin.
The Core Problem: The primary technical hurdle with Demethoxysudachitin is its structural proximity to Sudachitin (5,7,4'-trihydroxy-6,8,3'-trimethoxyflavone). The absence of a single methoxy group at the 3'-position creates significant challenges in both regioselective synthesis (protecting the B-ring correctly) and chromatographic purification (separating it from Sudachitin co-eluting fractions).
This guide replaces generic advice with causal troubleshooting workflows.
Module 1: Synthesis Troubleshooting (Baker-Venkataraman Route)
Context: The most reliable synthetic route is the Baker-Venkataraman rearrangement. However, users frequently report low yields during the cyclization phase or over-demethylation during the final deprotection.
Workflow Diagram: Synthesis Logic
Caption: Critical path for Demethoxysudachitin synthesis via Baker-Venkataraman rearrangement.
Common Issues & Solutions
Q1: My Baker-Venkataraman rearrangement yield is <20%. The beta-diketone isn't forming.
-
Diagnosis: This reaction is moisture-sensitive and requires a strong base to generate the enolate. If you are using Pyridine/KOH, the water content in KOH or wet pyridine is likely quenching the reaction.
-
The Fix:
-
Switch to Lithium Hexamethyldisilazide (LiHMDS) in dry THF at -78°C for the rearrangement. It prevents the hydrolysis of the ester intermediate which is common with hydroxide bases.
-
Ensure your starting o-hydroxyacetophenone is fully dry.
-
-
Validation: The product should show a shift in the enol -OH signal in 1H NMR (typically >12 ppm, distinct from the phenolic OH).
Q2: During final deprotection, I am losing the 6,8-methoxy groups.
-
Diagnosis: You are likely using Boron Tribromide (BBr3) without temperature control. BBr3 is aggressive and will strip all methoxy groups to form the pentahydroxyflavone.
-
The Fix: Use Aluminum Chloride (AlCl3) in acetonitrile.
-
AlCl3 is highly selective for the 5-position (due to the carbonyl chelation) and can cleave the benzyl protecting groups on the 7 and 4' positions if refluxed, while leaving the 6,8-methoxy groups intact.
-
Protocol: Reflux AlCl3 (5 eq) in Acetonitrile for 2-4 hours. Monitor by TLC.[1]
-
-
Validation: 1H NMR should show two methoxy singlets (approx 3.8-4.0 ppm) and three hydroxyl signals (exchangeable with D2O).
Module 2: Purification & Isolation (The Sudachitin Separation)
Context: If isolating from Citrus sudachi peel or purifying a semi-synthetic mixture, Demethoxysudachitin often co-elutes with Sudachitin. Standard silica columns fail to separate them effectively.
Comparative Data: HPLC Retention Behavior
| Parameter | Demethoxysudachitin | Sudachitin | Separation Strategy |
| Molecular Weight | 346.3 g/mol | 376.3 g/mol | Mass Spectrometry (TIC) |
| Polarity | Slightly more polar (more OH character relative to mass) | Less polar (extra OMe) | Reverse Phase Gradient |
| C18 Retention (approx) | Elutes Earlier | Elutes Later | Optimize %B Gradient |
| UV Max | ~280nm, ~335nm | ~284nm, ~340nm | Not diagnostic enough |
Troubleshooting Protocol: High-Purity Isolation
Q3: I see a "shoulder" on my HPLC peak. How do I resolve Demethoxysudachitin from Sudachitin?
-
The Issue: Isocratic elution or steep gradients cause peak overlap because the hydrophobic difference of a single methyl group is minimal on short columns.
-
The Solution: Use a Phosphate-Buffered Acidic Mobile Phase .
-
Why this works: The acidic pH suppresses the ionization of the phenolic hydroxyls (keeping them neutral), maximizing the hydrophobic interaction difference between the 3'-H (Demethoxy) and 3'-OMe (Sudachitin).
Q4: My compound precipitates in the HPLC injector.
-
Diagnosis: PMFs are poorly soluble in pure water and high-molarity buffers.
-
The Fix: Dissolve the sample in DMSO:Methanol (1:1) before injection. Do not use pure acetonitrile as the solvent if your starting gradient is high aqueous, as it may cause "solvent shock" precipitation at the column head.
Module 3: Structural Validation (The "Truth" Test)
Context: You have a yellow powder. Is it Demethoxysudachitin, Sudachitin, or Hymenoxin?
Decision Logic: NMR & MS Identification
Caption: Logic flow for confirming Demethoxysudachitin identity versus Sudachitin.
Key Diagnostic Signals (DMSO-d6):
-
Mass Spec: Look for m/z 345 (Negative mode) or 347 (Positive mode). If you see 375/377, you have Sudachitin.
-
1H NMR (B-Ring):
-
Demethoxysudachitin: Look for the characteristic AA'BB' system (or close to it) for the 4'-OH substitution pattern if 3' is H. Specifically, check for the absence of the methoxy singlet around 3.85 ppm that corresponds to the 3'-OMe in Sudachitin.
-
The 6,8-OMe: You must see two distinct singlets (approx 3.75 ppm and 3.95 ppm) for the A-ring methoxy groups.
-
References
-
Sugahara, T., et al. (2025).[3] Anti-inflammatory function of sudachitin and demethoxysudachitin from Citrus sudachi.[3] BIO Web of Conferences.[3]
-
Mawatari, K., et al. (2023).[4] Endothelium-Independent Vasorelaxant Effects of Sudachitin and Demethoxysudachitin, Polymethoxyflavone from the Peel of Citrus sudachi on Isolated Rat Aorta. Biological and Pharmaceutical Bulletin.
-
Tsukamoto, S., et al. (2006).[4] Chemical Constituents from the Peels of Citrus sudachi. Journal of Natural Products.
-
Horie, T., et al. (1993). A convenient synthesis of 3,5,6-trihydroxy-7-methoxyflavones and revised structures of two natural flavones. Bulletin of the Chemical Society of Japan.[5] (Provides foundational B-V rearrangement protocols for similar flavones).
Sources
Optimizing reaction conditions for Demethoxysudachitin synthesis.
Introduction to Demethoxysudachitin Synthesis
Demethoxysudachitin (4',5,7-trihydroxy-6,8-dimethoxyflavone) is a polymethoxyflavone (PMF) found in citrus peels, notably Citrus sudachi.[1][2] Like other PMFs, it has garnered significant interest from the scientific community for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.[3][4] While natural extraction is possible, chemical synthesis is essential for producing the quantities required for extensive research and drug development, as well as for creating structural analogs.
The synthesis of flavones, including Demethoxysudachitin, is a well-established field of organic chemistry. However, optimizing reaction conditions to achieve high yields and purity can be challenging due to the multi-step nature of the syntheses and the potential for competing side reactions. The most common and reliable methods for constructing the flavone core are the Baker-Venkataraman Rearrangement and the Allan-Robinson Reaction .[5][6][7]
This guide provides a comprehensive troubleshooting framework for researchers encountering common issues during the synthesis of Demethoxysudachitin, focusing on the widely used Baker-Venkataraman approach.
General Synthetic Pathway: Baker-Venkataraman Rearrangement
The synthesis begins with a suitably substituted 2'-hydroxyacetophenone which is first acylated, then rearranged to a 1,3-diketone intermediate. This diketone subsequently undergoes acid-catalyzed cyclization to form the final flavone ring system.
Caption: General workflow for Demethysudachitin synthesis via Baker-Venkataraman rearrangement.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Q1: My reaction yield is extremely low or I've isolated no product. What went wrong?
This is the most common issue and can stem from several factors. A systematic approach is needed to diagnose the root cause.
Possible Cause A: Poor Quality of Starting Materials or Reagents
-
The "Why": The Baker-Venkataraman rearrangement is sensitive to the purity of its components. The base (e.g., KOH, NaOH) must be anhydrous, as water can hydrolyze the ester intermediate.[7] The starting acetophenone must be free of contaminants that could interfere with the reaction.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Use freshly opened or properly stored anhydrous solvents and bases. If you suspect your base has absorbed moisture, grind it into a fine powder and dry it under a high vacuum for several hours before use.
-
Check Starting Material Integrity: Confirm the identity and purity of your 2'-hydroxyacetophenone derivative via ¹H NMR and melting point analysis.
-
Monitor with TLC: Run a Thin Layer Chromatography (TLC) plate at the start of the reaction (t=0) and after 1-2 hours. If the starting material spot has not moved or changed, it suggests the reaction has not initiated.
-
Possible Cause B: Incomplete Rearrangement (Step 2)
-
The "Why": The rearrangement of the ester to the 1,3-diketone is a critical, base-catalyzed intramolecular Claisen condensation.[7] Insufficient base, low temperature, or short reaction times will lead to incomplete conversion.
-
Troubleshooting Steps:
-
Optimize Base Stoichiometry: Ensure at least 2-3 equivalents of a strong base like KOH are used. The first equivalent deprotonates the phenolic hydroxyl, and the second deprotonates the α-carbon to form the reactive enolate.
-
Adjust Temperature: While some rearrangements proceed at room temperature, gently heating to 50-60 °C can significantly increase the reaction rate. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
-
Increase Reaction Time: These rearrangements can be slow. Allow the reaction to proceed for at least 12-24 hours, monitoring periodically by TLC until the ester starting material is fully consumed.
-
Possible Cause C: Failure of Cyclodehydration (Step 3)
-
The "Why": The final ring closure requires a strong acid catalyst to promote the intramolecular condensation of the 1,3-diketone.[8] If the acid is too weak, wet, or the temperature is too low, the cyclization will not occur.
-
Troubleshooting Steps:
-
Use a Strong Acid: A mixture of glacial acetic acid with a catalytic amount of concentrated sulfuric acid is standard and effective.
-
Ensure Anhydrous Conditions: Any water present can interfere with the dehydration process. Use anhydrous acetic acid.
-
Apply Sufficient Heat: Refluxing the reaction mixture is typically required to drive the cyclization to completion.
-
Caption: Decision workflow for troubleshooting low product yield in Demethoxysudachitin synthesis.
Q2: My NMR spectrum is messy, and I have multiple spots on my TLC plate after purification. Why?
This indicates the formation of significant side products or incomplete reactions.
Possible Cause A: Competing O-Acylation vs. C-Acylation
-
The "Why": In the Allan-Robinson reaction, which is an alternative route, there can be competition between the desired C-acylation and undesired O-acylation, leading to a mixture of products.[5] While less common in the Baker-Venkataraman pathway, related side reactions can occur if conditions are not optimal.
-
Troubleshooting Steps:
-
Control Temperature: Add reagents slowly and maintain the recommended temperature to favor the thermodynamically preferred product.
-
Choice of Base: The choice and amount of base are critical. Using potassium carbonate can sometimes favor one pathway over another compared to stronger bases like KOH.
-
Possible Cause B: Polymerization or Decomposition
-
The "Why": Phenolic compounds can be sensitive to strongly basic or acidic conditions, especially at high temperatures, leading to decomposition or polymerization. This is often indicated by the reaction mixture turning dark brown or black.
-
Troubleshooting Steps:
-
Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation of the electron-rich phenol rings.
-
Avoid Excessive Heat: Do not overheat the reaction. Use an oil bath for precise temperature control. For the final cyclization step, heat just enough to achieve a steady reflux.
-
Quench Carefully: After the reaction is complete, pour the reaction mixture into ice water to quickly neutralize the catalyst and prevent further side reactions during workup.
-
Q3: I'm having difficulty purifying the final product. What are the best practices?
Purification of flavonoids can be challenging due to their relatively high polarity and potential for hydrogen bonding.[9]
Best Practices for Purification:
-
Acid-Base Workup: After the reaction, a careful acid-base workup can remove many impurities. Neutralize the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities and then with brine.
-
Column Chromatography: Silica gel chromatography is the most common method.
-
Solvent System: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 9:1) and gradually increase the polarity (e.g., to 1:1 or even pure Ethyl Acetate). This will separate non-polar impurities first, followed by your product.
-
Tailing: Flavonoids can "tail" on silica gel due to interaction with acidic silanol groups. Adding a small amount of acetic acid (0.1-1%) to the mobile phase can often lead to sharper peaks and better separation.
-
-
Recrystallization: This is an excellent final step to obtain a highly pure product.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. A mixture of solvents is often required.
-
| Solvent/System | Suitability for Recrystallization | Notes |
| Methanol/Water | Excellent | Dissolve the crude product in a minimal amount of hot methanol. Add hot water dropwise until the solution becomes slightly cloudy. Allow to cool slowly. |
| Ethanol | Good | Often yields good quality crystals but may require a larger volume. |
| Ethyl Acetate/Hexane | Good | Useful for less polar flavonoids. Dissolve in hot ethyl acetate and add hexane until turbidity appears. |
Frequently Asked Questions (FAQs)
-
FAQ 1: What is the key difference between the Allan-Robinson and Baker-Venkataraman syntheses?
-
The Allan-Robinson reaction is a one-pot condensation of an o-hydroxyaryl ketone with an aromatic anhydride and its sodium salt to form the flavone directly.[5][10] The Baker-Venkataraman reaction is a two-step process involving the rearrangement of an O-acylated phenol to a 1,3-diketone, which is then cyclized.[7] The Baker-Venkataraman method often provides better control and higher yields for complex polymethoxyflavones.
-
-
FAQ 2: How critical is the choice of the protecting group for the 4'-hydroxyl?
-
It is very critical. A benzyl group is commonly used because it is stable to the basic conditions of the rearrangement and can often be cleaved under the acidic conditions of the final cyclization step, simplifying the synthetic sequence.[11] Using a methyl group would require a harsh demethylation step (e.g., with BBr₃), which could affect the other methoxy groups on the A-ring.
-
-
FAQ 3: Can microwave irradiation be used to speed up the reaction?
-
Yes, microwave-assisted synthesis has been shown to dramatically reduce reaction times for many steps in flavone synthesis, often from hours to minutes, while increasing yields.[12] If available, developing a microwave-assisted protocol for the rearrangement and cyclization steps is highly recommended.
-
-
FAQ 4: How can I confirm the formation of the 1,3-diketone intermediate?
-
The 1,3-diketone exists in equilibrium with its enol tautomer. In the ¹H NMR spectrum, you should see a characteristic downfield singlet between 15-17 ppm corresponding to the enolic proton, which is hydrogen-bonded between the two carbonyls. This peak is a definitive confirmation of a successful rearrangement.
-
Detailed Experimental Protocol
Synthesis of Demethoxysudachitin via Baker-Venkataraman Rearrangement
Step 1: Synthesis of 2-((4-(benzyloxy)benzoyl)oxy)-4,6-dimethoxy-1,3,5-trihydroxybenzene
-
To a solution of 2',4',6'-trihydroxy-3',5'-dimethoxyacetophenone (1.0 eq) in anhydrous pyridine (10 mL/g) at 0 °C under an Argon atmosphere, add 4-(benzyloxy)benzoyl chloride (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (Hexane:Ethyl Acetate 7:3).
-
Upon completion, pour the mixture into ice-cold 2M HCl and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester intermediate.
Step 2: Rearrangement to 1-(4-(benzyloxy)phenyl)-3-(2,4,6-trihydroxy-3,5-dimethoxyphenyl)propane-1,3-dione
-
Dissolve the crude ester from Step 1 in anhydrous pyridine.
-
Add finely ground, anhydrous potassium hydroxide (3.0 eq).
-
Heat the mixture to 60 °C and stir for 6 hours.
-
Monitor for the consumption of the starting ester by TLC.
-
Cool the reaction to room temperature, pour into ice-cold 2M HCl, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude 1,3-diketone.
Step 3: Cyclodehydration to 4',5,7-trihydroxy-6,8-dimethoxyflavone (Demethoxysudachitin)
-
Dissolve the crude 1,3-diketone from Step 2 in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Heat the mixture to reflux (approx. 120 °C) for 2-4 hours. The benzyl protecting group is cleaved in situ.
-
Monitor the formation of the flavone by TLC (Hexane:Ethyl Acetate 1:1).
-
Cool the reaction mixture and pour it into a beaker of ice water. A yellow precipitate should form.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude solid by column chromatography followed by recrystallization from methanol/water to yield Demethoxysudachitin as a yellow solid.
References
- Bioguided Identification of Polymethoxyflavones as Novel Vascular Ca V 1.
- Concise synthesis of polymethoxyflavone sudachitin and its...
- Allan–Robinson reaction. Wikipedia. (2023).
- Synthesis of Flavonoids Using Baker-Venkataraman rearrangement.
- optimizing reaction conditions for flavone synthesis
- Synthesis and application of 5,7,4'-trihydroxy-3',5'-dimethoxyflavone.
- Lee, H. H., & Tan, C. H. (1965). Synthesis of Sudachitin and Demethoxysudachitin. Journal of the Chemical Society.
- Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. Frontiers in Bioengineering and Biotechnology. (2022).
- Applications of Baker-Venkataraman Rearrangement in the Synthesis of Promising Organic Molecules. Bentham Science. (2024).
- Anti-inflammatory function of sudachitin and demethoxysudachitin from Citrus sudachi. BIO Web of Conferences. (2018).
- Baker–Venkataraman rearrangement. Wikipedia. (2023).
- Chemical Constituents from the Peels of Citrus sudachi.
- Novel Methodology and Process Optimization for the Synthesis of Flavones. Research and Reviews. (2014).
- Allan-Robinson Reaction. Organic Name Reactions. (n.d.).
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Technical Support Center: Optimizing Demethoxysudachitin Extraction from Natural Sources
Welcome to the Technical Support Center for the extraction of Demethoxysudachitin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the extraction of this promising polymethoxyflavone from natural products. Our goal is to equip you with the scientific rationale behind experimental choices to improve your extraction yield and purity.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the extraction of Demethoxysudachitin.
1. What are the primary natural sources of Demethoxysudachitin?
Demethoxysudachitin is a polymethoxyflavone (PMF) predominantly found in the peels of citrus fruits. The most notable source is Citrus sudachi, a Japanese citrus fruit.[1][2][3] It is important to note that the concentration of Demethoxysudachitin and other PMFs can vary significantly between different citrus species and even between cultivars of the same species.[4]
2. What are the key chemical properties of Demethoxysudachitin to consider for extraction?
Demethoxysudachitin is a relatively nonpolar molecule due to the presence of multiple methoxy groups. This characteristic is crucial for selecting an appropriate extraction solvent. Its low aqueous solubility means that organic solvents or solvent mixtures with lower polarity are generally more effective for extraction.[5][6][7]
3. Which extraction methods are most suitable for Demethoxysudachitin?
Both conventional and modern extraction techniques can be employed.
-
Conventional Methods: Maceration and Soxhlet extraction using solvents like methanol, ethanol, or hexane are common.[1][8] However, these methods can be time-consuming and may require larger solvent volumes.
-
Modern "Green" Methods: Ultrasound-assisted extraction (UAE) and Microwave-assisted extraction (MAE) are often preferred due to their increased efficiency, reduced extraction time, and lower solvent consumption.[9][10] Supercritical fluid extraction (SFE) with carbon dioxide, often modified with a co-solvent like ethanol, is another effective and environmentally friendly option.[11]
4. How can I quantify the yield of Demethoxysudachitin in my extracts?
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable method for the quantification of Demethoxysudachitin.[11][12] A validated HPLC method allows for accurate determination of the concentration in your crude extract and purified fractions.
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.
A. Low Extraction Yield
Question: I am experiencing a very low yield of Demethoxysudachitin. What are the likely causes and how can I improve it?
Several factors can contribute to low extraction yields. Let's break down the potential issues and solutions in a systematic way.
1. Inappropriate Solvent Selection:
-
The Problem: The polarity of your extraction solvent may not be optimal for solubilizing Demethoxysudachitin. As a polymethoxyflavone, it has limited solubility in highly polar solvents like water.[5][6][7]
-
The Solution:
-
Solvent Polarity: Employ solvents of moderate to low polarity. Methanol and ethanol are effective choices for extracting PMFs from citrus peels.[1][13] For a more targeted extraction of less polar compounds, solvents like hexane or chloroform can be used, often in a sequential extraction process.[8]
-
Solvent Mixtures: Using a mixture of solvents can enhance extraction efficiency. For instance, an aqueous ethanol solution (e.g., 70-80% ethanol) can be more effective than absolute ethanol by slightly increasing the polarity to penetrate the plant matrix while still efficiently solubilizing the PMFs.
-
2. Inefficient Cell Lysis and Mass Transfer:
-
The Problem: The solvent may not be effectively penetrating the plant material to dissolve the Demethoxysudachitin. This is often an issue with dried and dense plant matrices.
-
The Solution:
-
Particle Size Reduction: Ensure your plant material is finely ground to increase the surface area available for solvent interaction.
-
Modern Extraction Techniques: Utilize Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).
-
3. Suboptimal Extraction Parameters:
-
The Problem: The temperature, time, and solid-to-liquid ratio used in your protocol may not be optimized.
-
The Solution: A systematic optimization of these parameters is crucial.
-
Temperature: Increasing the temperature generally improves solubility and diffusion rates. However, excessively high temperatures can lead to the degradation of Demethoxysudachitin through processes like demethylation.[14][15] A temperature range of 40-60°C is a good starting point for many extraction methods.
-
Time: While longer extraction times can increase yield, there is a point of diminishing returns. For UAE and MAE, extraction times are significantly shorter, often in the range of 15-60 minutes.
-
Solid-to-Liquid Ratio: A lower solid-to-liquid ratio (i.e., more solvent) can create a larger concentration gradient, favoring diffusion. However, this also leads to more dilute extracts. Experiment with ratios from 1:10 to 1:30 (g/mL) to find the optimal balance.
-
B. Compound Degradation
Question: I suspect that my Demethoxysudachitin is degrading during the extraction process. What are the signs and how can I prevent it?
Degradation is a significant concern, especially when dealing with flavonoids.
1. Thermal Degradation:
-
The Problem: Polymethoxyflavones can be susceptible to thermal degradation, primarily through demethylation, at elevated temperatures.[14][15] This not only reduces the yield of your target compound but also introduces impurities.
-
The Solution:
-
Temperature Control: Carefully control the extraction temperature. For methods like Soxhlet extraction, which use the boiling point of the solvent, consider using a solvent with a lower boiling point if degradation is observed. For UAE and MAE, optimize the power and cycle time to avoid excessive heating.
-
Drying Method: If you are drying your plant material before extraction, be mindful of the drying temperature. High temperatures during drying can also lead to the degradation of PMFs.[14]
-
2. pH-Induced Degradation:
-
The Problem: Flavonoids can be unstable under strongly acidic or alkaline conditions.[16][17] The use of harsh acids or bases during sample preparation or extraction can lead to the degradation of Demethoxysudachitin.
-
The Solution:
-
Maintain a Neutral or Mildly Acidic pH: For most applications, maintaining a pH in the range of 4-7 is advisable. If you need to adjust the pH, use dilute acids or bases and monitor the stability of your compound.
-
Buffer Selection: If a buffered solution is required, choose a buffer system that is compatible with your downstream applications and does not catalyze the degradation of your target compound.
-
C. Impure Extract
Question: My extract contains a lot of impurities. How can I improve the purity of my Demethoxysudachitin?
A crude extract will inevitably contain a mixture of compounds. The following steps can help improve purity.
1. Selective Extraction:
-
The Problem: Your initial extraction is co-extracting a wide range of compounds with similar polarities.
-
The Solution:
-
Sequential Extraction: Perform a sequential extraction with solvents of increasing polarity. For example, an initial wash with a nonpolar solvent like hexane can remove lipids and other nonpolar compounds. Subsequently, you can extract your target compound with a more polar solvent like methanol or ethanol.
-
Supercritical Fluid Extraction (SFE): SFE with CO2 is highly selective. By carefully controlling the pressure and temperature, you can target the extraction of specific compounds. The addition of a co-solvent like ethanol can further modify the selectivity.[11]
-
2. Post-Extraction Purification:
-
The Problem: The crude extract requires further purification to isolate Demethoxysudachitin.
-
The Solution:
-
Liquid-Liquid Partitioning: Partition your crude extract between two immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their differential solubility.[1]
-
Column Chromatography: This is a powerful technique for purifying individual compounds.
-
Stationary Phase: Silica gel is a common choice for the normal-phase chromatography of moderately polar compounds like Demethoxysudachitin.[1][18]
-
Mobile Phase: A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate or chloroform-methanol gradient) is typically used to elute the compounds from the column.[1][8]
-
-
Preparative HPLC: For obtaining highly pure Demethoxysudachitin, preparative HPLC is the method of choice.
-
III. Experimental Protocols & Workflows
This section provides detailed step-by-step methodologies for key experiments.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Demethoxysudachitin
This protocol provides a general framework for UAE. Optimal parameters should be determined experimentally.
-
Sample Preparation:
-
Obtain fresh citrus peels (e.g., Citrus sudachi).
-
Wash the peels thoroughly with deionized water and pat them dry.
-
Freeze-dry the peels to remove water, which can interfere with the extraction efficiency of some organic solvents.
-
Grind the dried peels into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered peel into a 250 mL Erlenmeyer flask.
-
Add 200 mL of 80% ethanol (v/v) to the flask (solid-to-liquid ratio of 1:20 g/mL).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 250 W).
-
Extract for 30 minutes at a controlled temperature of 50°C.
-
-
Post-Extraction Processing:
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C until the ethanol is removed.
-
The resulting aqueous extract can be freeze-dried to obtain a crude powder or used for further purification.
-
Workflow Visualization
The following diagrams illustrate the key decision-making processes and workflows in Demethoxysudachitin extraction.
Caption: General workflow for Demethoxysudachitin extraction.
Caption: Troubleshooting guide for low extraction yield.
IV. Quantitative Data Summary
While specific solubility and stability data for Demethoxysudachitin is limited in publicly available literature, the following table summarizes typical parameters for the extraction of polymethoxyflavones from citrus peels.
| Parameter | Conventional Methods (Maceration/Soxhlet) | Modern Methods (UAE/MAE) | Notes |
| Solvent | Methanol, Ethanol, Hexane, Chloroform | Aqueous Ethanol (70-80%), Methanol | Solvent choice depends on the desired polarity and subsequent purification steps. |
| Temperature | Ambient to boiling point of solvent | 40 - 60 °C | Higher temperatures can increase yield but risk degradation. |
| Time | 2 - 24 hours | 15 - 60 minutes | Modern methods significantly reduce extraction time. |
| Solid-to-Liquid Ratio | 1:10 to 1:20 g/mL | 1:15 to 1:30 g/mL | Higher solvent volume can improve extraction but results in a more dilute extract. |
V. References
-
Miyake, Y., et al. (2006). Chemical Constituents from the Peels of Citrus sudachi. Journal of Natural Products, 69(5), 817-820. [Link]
-
Lv, X., et al. (2019). Characterization of polymethoxyflavone demethylation during drying processes of citrus peels. Food & Function, 10(6), 3466-3476. [Link]
-
Goldsmith, C. D., et al. (2022). Optimized Ultrasound-Assisted Extraction for Enhanced Recovery of Valuable Phenolic Compounds from Olive By-Products. Foods, 11(23), 3875. [Link]
-
Li, S., et al. (2019). Supercritical Fluid CO2 Extraction of Three Polymethoxyflavones From Citri Reticulatae Pericarpium and Subsequent Preparative Separation by Continuous High-Speed Counter-Current Chromatography. Journal of Chromatography B, 1124, 187-194. [Link]
-
Ho, C. T., & Li, S. (2018). Absorption of polymethoxyflavones and their derivatives. Journal of Food Bioactives, 2. [Link]
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Serafim, T. L., et al. (2015). Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. Ecotoxicology and Environmental Safety, 120, 345-351. [Link]
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Zarghi, A., et al. (2005). Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 518-523. [Link]
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Miyake, Y., et al. (2006). Chemical constituents from the peels of Citrus sudachi. Journal of Natural Products, 69(5), 817-820. [Link]
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Senzer, B. D., et al. (2023). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 100, 276-302. [Link]
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Niikawa, M., et al. (2013). Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. Bioscience, Biotechnology, and Biochemistry, 77(7), 1407-1412. [Link]
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Patil, J. R., et al. (2012). Chromatographic Techniques for the Separation of Polymethoxyflavones from Citrus. In Citrus Polymethoxyflavones: A Comprehensive Review of Their Chemistry, Analysis, and Biological Activities (pp. 45-63). American Chemical Society. [Link]
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Lv, X., et al. (2019). Characterization of polymethoxyflavone demethylation during drying processes of citrus peels. Food & Function, 10(6), 3466-3476. [Link]
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Mehmood, T., et al. (2019). Phytochemical profiling and HPLC quantification of citrus peel from different varieties. Journal of Food Processing and Preservation, 43(9), e14087. [Link]
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Vlaisavljević, S., et al. (2019). Optimization of Ultrasound-Assisted Extraction of Polyphenols from Myrtus communis L. Pericarp. Foods, 8(9), 383. [Link]
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Xu, G., et al. (2022). Impact of thermal processing on dietary flavonoids. Comprehensive Reviews in Food Science and Food Safety, 21(1), 636-666. [Link]
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Yilmaz, C., et al. (2022). Effects of pH and Buffer Concentration on the Thermal Stability of Etanercept Using DSC and DLS. AAPS PharmSciTech, 23(1), 32. [Link]
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Baqueiro-Peña, I., & Guerrero-Beltrán, J. A. (2018). Optimization of ultrasonic-assisted extraction of phenolic compounds from Justicia spicigera leaves. Food Science and Biotechnology, 27(4), 1093-1102. [Link]
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Herrero, M., et al. (2013). Supercritical Fluid Extraction of Plant Flavors and Fragrances. Molecules, 18(11), 13171-13214. [Link]
-
Anonymous. (2019). Purification of Antibodies: Diethylaminoethyl (DEAE) Chromatography. Cold Spring Harbor Protocols, 2019(1). [Link]
-
Cadena-Perez, A., et al. (2021). Stability of Monolithic MOF Thin Films in Acidic and Alkaline Aqueous Media. Membranes, 11(3), 207. [Link]
-
Oikeh, E. I., et al. (2020). Characterization and antioxidant activity of peel extracts from three varieties of citrus sinensis. Journal of Taibah University for Science, 14(1), 143-151. [Link]
-
Sugahara, T., et al. (2023). Anti-inflammatory function of sudachitin and demethoxysudachitin from Citrus sudachi. BIO Web of Conferences, 68, 05003. [Link]
-
Mehmood, T., et al. (2017). Phytochemical profiling and HPLC quantification of citrus peel from different varieties. Progress in Nutrition, 20(1-S), 279-288. [Link]
-
Cadena-Perez, A., et al. (2021). Stability of Monolithic MOF Thin Films in Acidic and Alkaline Aqueous Media. Membranes, 11(3), 207. [Link]
-
Deshmukh, N. S., et al. (2023). Safety and toxicological evaluation of a novel Citrus sudachi extract powder. Toxicology Reports, 10, 56-65. [Link]
-
Azizan, A., et al. (2022). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Foods, 11(19), 3028. [Link]
-
Li, S., & Ho, C. T. (2015). Synergy and Other Interactions between Polymethoxyflavones from Citrus Byproducts. Journal of Agricultural and Food Chemistry, 63(43), 9475-9485. [Link]
-
Bouyahya, A., et al. (2019). OPTIMIZATION OF ULTRASOUND-ASSISTED EXTRACTION OF PHENOLIC COMPOUNDS FROM VERBENA OFFICINALIS L. Revue Roumaine de Chimie, 64(1), 61-68. [Link]
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Yilmaz, C., et al. (2022). Temperature and pH-Dependent Behaviors of mAb Drugs: A Case Study for Trastuzumab. International Journal of Molecular Sciences, 23(19), 11843. [Link]
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Oboh, G., & Ademosun, A. O. (2012). HPLC-DAD Phenolic Characterization and Antioxidant Activities of Ripe and Unripe Sweet Orange Peels. Journal of Food Biochemistry, 36(5), 565-572. [Link]
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Li, Y., et al. (2019). Development and Application of Immunoaffinity Column Purification and Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry for Determination of Domoic Acid in Shellfish. Toxins, 11(2), 92. [Link]
-
Nishikawa, Y., et al. (2021). Sudachi peel extract powder including the polymethoxylated flavone sudachitin improves visceral fat content in individuals at risk for developing diabetes. Journal of Traditional and Complementary Medicine, 11(4), 376-382. [Link]
-
Agarkhed, M., et al. (2013). Chemical denaturation as a tool in the formulation optimization of biologics. mAbs, 5(6), 837-844. [Link]
-
Choi, Y. H., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2645. [Link]
-
Dulf, F. V., et al. (2022). Optimization of Ultrasound-Assisted Extraction of Phenolic Compounds from Romanian Blackthorn (Prunus spinosa L.) Fruits. Antioxidants, 11(1), 169. [Link]
-
Bibi, F., et al. (2022). Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. Journal of Food and Drug Analysis, 30(1), 1-19. [Link]
-
de la Cruz, R. M., et al. (2022). Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality. Molecules, 27(1), 221. [Link]
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Chen, C. Y., et al. (2020). Characterization of the pH‐dependent protein stability of 3α‐hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry. The FEBS Journal, 287(16), 3486-3500. [Link]
-
Albrigo, L. G. (1999). Factors affecting citrus production and quality. Proceedings of the Florida State Horticultural Society, 112, 174-177. [Link]
-
Pappa, C., et al. (2007). Solubility of Clindamycin Phosphate in Methanol, Ethanol, and Dimethyl Sulfoxide. Journal of Chemical & Engineering Data, 52(4), 1475-1477. [Link]
-
Wang, Y., et al. (2024). Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer. Journal of Zhejiang University-SCIENCE B, 25(1), 1-20. [Link]
-
BIA Separations. (n.d.). Purification of mRNA With CIMmultus® Oligo dT. [Link]
-
Wang, R., et al. (2018). Absorption of polymethoxyflavones and their derivatives. Journal of Food Bioactives, 2. [Link]
-
Lv, X., et al. (2019). Characterization of polymethoxyflavone demethylation during drying processes of citrus peels. Food & Function, 10(6), 3466-3476. [Link]
-
Sagar, S., & Kumar, R. (2022). Major Phytochemicals: Recent Advances in Health Benefits and Extraction Method. Molecules, 27(19), 6599. [Link]
-
Ushie, O. A., et al. (2018). Antioxidant Activity of Hexane, Chloroform, Acetone and Methanol Extract of Swietenia Macrophylla. International Journal of Clinical Chemistry and Laboratory Medicine, 4(1), 6-10. [Link]
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Technical Support Center: Troubleshooting Instability of Polymethoxyflavones in Experimental Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for polymethoxyflavones (PMFs). This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the stability of PMFs, such as Demethoxysudachitin and the well-characterized models Nobiletin and Tangeretin, in common experimental assays. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to ensure the integrity and reproducibility of your research.
Polymethoxyflavones are a unique class of flavonoids characterized by multiple methoxy groups, which contribute to their distinct biological activities and physicochemical properties. However, these structural features also present challenges in experimental settings, primarily concerning their limited aqueous solubility and potential for instability. This guide will address these challenges in a direct question-and-answer format, explaining the causality behind experimental choices and providing self-validating protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Solubility and Solution Preparation
Question: I'm having trouble dissolving my PMF (e.g., Nobiletin, Tangeretin). What is the best way to prepare a stock solution and working solutions for my cell culture experiments?
Answer:
This is a common challenge due to the hydrophobic nature of PMFs. Improper dissolution can lead to precipitation in your assays, resulting in inaccurate and irreproducible data.
Causality: The multiple methoxy groups on the flavonoid backbone significantly reduce its ability to form hydrogen bonds with water, leading to poor aqueous solubility[1][2]. While they are more lipophilic than their hydroxylated counterparts, they can still be challenging to dissolve completely.
Troubleshooting Protocol: Preparing a Stable PMF Stock Solution
-
Solvent Selection: The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO) . Nobiletin, for instance, has a solubility of approximately 10 mg/mL in DMSO[3].
-
Preparation Steps:
-
Weigh the required amount of your PMF powder accurately.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10-20 mM).
-
To aid dissolution, gently warm the solution to 37°C and vortex or sonicate for 10 minutes[4].
-
Visually inspect the solution to ensure there are no visible particles. If particles remain, continue vortexing or sonicating.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed, amber-colored vials to protect from light and moisture. Nobiletin, when stored as a crystalline solid at -20°C, is stable for at least four years[3].
-
Preparing Working Solutions:
-
Dilution: When preparing working solutions for cell culture, it is crucial to dilute the DMSO stock solution in your culture medium. To avoid precipitation, do not exceed a final DMSO concentration of 0.1-0.5% in your assay.
-
Precipitation Check: After diluting the stock solution into your aqueous buffer or cell culture medium, visually inspect for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, you may need to lower the final concentration of your PMF.
-
Aqueous Solution Instability: Aqueous solutions of PMFs are not recommended for long-term storage. It is best to prepare fresh working solutions for each experiment from your DMSO stock[3].
Instability in Cell Culture Media
Question: My PMF seems to be losing its activity over the course of my multi-day cell culture experiment. What could be causing this instability?
Answer:
The apparent loss of activity is likely due to the degradation of the PMF in the cell culture medium. Several factors in a typical cell culture environment can contribute to this instability.
Causality: The chemical environment of cell culture media (pH, presence of reactive species) and exposure to light and temperature can lead to the degradation of flavonoids[2].
Key Factors Affecting PMF Stability in Cell Culture:
-
pH: While specific data on the pH stability of Nobiletin and Tangeretin is limited in the provided search results, flavonoids, in general, can be susceptible to pH-dependent degradation.
-
Light Exposure (Photosensitivity): Nobiletin is known to be photosensitive, particularly to UVA light. It has a major absorption peak at approximately 340 nm. Exposure to light, especially from sources like laboratory lighting or even ambient light over extended periods, can lead to photochemical changes and degradation[5]. This process can also generate reactive oxygen species (ROS), which can not only degrade the compound but also induce phototoxicity in your cells[5].
-
Temperature: Elevated temperatures, such as the 37°C incubation standard for cell culture, can accelerate the rate of chemical degradation.
-
Oxidation: PMFs, like other flavonoids, can be susceptible to oxidation. Components in the cell culture medium or cellular metabolic processes can contribute to an oxidative environment.
Troubleshooting Workflow for Cell Culture Instability
Caption: Troubleshooting workflow for PMF instability in cell culture.
Best Practices to Enhance Stability:
-
Light Protection: Conduct experiments under subdued lighting. Use amber-colored or light-blocking culture plates and tubes whenever possible. When handling solutions, minimize their exposure to direct light.
-
Fresh Media Changes: For long-term experiments (beyond 24 hours), it is advisable to change the culture medium and re-add your PMF daily to maintain a consistent concentration of the active compound.
-
Stability Assessment: To definitively determine the stability of your PMF in your specific cell culture setup, perform a simple stability study. Incubate the PMF in your cell culture medium (without cells) under your experimental conditions (37°C, 5% CO2, light/dark) and measure its concentration at different time points (e.g., 0, 4, 8, 24, 48 hours) using HPLC.
Assay Interference
Question: I'm observing unexpected results in my cell viability/cytotoxicity assay (e.g., MTT assay) when using a PMF. Could the compound be interfering with the assay itself?
Answer:
Yes, direct interference of flavonoids with common colorimetric and fluorescent assays is a well-documented phenomenon and a critical consideration for data interpretation.
Causality:
-
MTT Assay: The MTT assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial reductases in living cells. However, many flavonoids, due to their antioxidant properties, can directly reduce MTT to formazan in a cell-free system, leading to a false-positive signal for cell viability[6][7].
-
Fluorescence-Based Assays: Nobiletin exhibits intrinsic fluorescence, which can interfere with fluorescence-based assays. It has an excitation maximum around 335 nm and an emission that can shift depending on the solvent environment[4][8]. This intrinsic fluorescence can lead to high background signals and inaccurate readings in assays that use similar excitation or emission wavelengths. Nobiletin has also been shown to quench the fluorescence of proteins like p53, which could be a source of interference in assays monitoring protein conformation or interactions[9].
Troubleshooting Assay Interference
| Assay Type | Potential Interference Mechanism | Recommended Action |
| MTT Assay | Direct reduction of MTT by the flavonoid. | Run a cell-free control: Incubate your PMF with MTT in culture medium without cells. If a color change occurs, the compound is interfering. Switch to an alternative assay: Consider using an assay that is less susceptible to interference, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or a lactate dehydrogenase (LDH) release assay for cytotoxicity. |
| Fluorescence Assays | Intrinsic fluorescence of the PMF. Quenching of fluorescent probes or proteins. | Measure background fluorescence: Before adding your fluorescent probe, measure the fluorescence of your PMF in the assay buffer at the relevant wavelengths. Subtract this background from your final readings. Choose appropriate fluorophores: Select fluorescent dyes with excitation and emission spectra that do not overlap with those of your PMF. Validate with a non-fluorescent method: Confirm key findings using an alternative, non-fluorescence-based assay. |
| Protein Quantification Assays (BCA, Lowry) | Flavonoids with hydroxyl groups can interfere with copper-based protein assays. While PMFs have methoxy groups, their metabolites can be hydroxylated. | Run a flavonoid-only control: Include a sample with just your PMF in the assay to check for interference. Remove interfering substances: Protein precipitation with acetone can be an effective method to remove interfering flavonoids before protein quantification[10]. |
Experimental Protocol: Assessing PMF Interference with the MTT Assay
-
Prepare a 96-well plate with your standard assay medium.
-
Add your PMF at the same concentrations used in your cell-based experiments to a set of wells (in triplicate).
-
Include a set of wells with medium only (blank) and wells with medium and the DMSO vehicle control.
-
Add the MTT reagent to all wells according to your standard protocol.
-
Incubate for the same duration as your cellular assay (e.g., 2-4 hours).
-
Add the solubilization solution (e.g., DMSO or SDS solution).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Interpretation: If the absorbance in the wells containing the PMF is significantly higher than the blank and vehicle control wells, your compound is directly reducing the MTT, and an alternative viability assay should be used.
Understanding Metabolism and Degradation Products
Question: I'm using HPLC-MS to analyze my samples after treating cells with a PMF, and I see several unexpected peaks. Are these degradation products or metabolites?
Answer:
It is highly likely that you are observing a combination of both degradation products and metabolites. Understanding the potential biotransformation and chemical breakdown of your PMF is crucial for interpreting your results.
Causality:
-
Metabolism: In cellular systems, PMFs like nobiletin can be metabolized by cytochrome P450 enzymes (CYPs). The primary metabolic pathway is O-demethylation, where methoxy groups are converted to hydroxyl groups. For nobiletin, common metabolites include 3'- and 4'-demethylnobiletin[11][12]. These hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate for excretion[13].
-
Chemical Degradation: As discussed earlier, factors like light and pH can lead to the chemical breakdown of the PMF structure. The resulting degradation products may or may not be the same as the metabolic products.
Illustrative Degradation/Metabolism Pathway of Nobiletin
Caption: Simplified metabolic and degradation pathways of Nobiletin.
Troubleshooting and Identification Strategy:
-
Literature Review: Search for published studies on the metabolism and degradation of your specific PMF to identify known metabolites and breakdown products. For nobiletin, several demethylated and conjugated forms have been identified[11][12][13].
-
Cell-Free vs. Cellular Comparison: Analyze samples from your cell-free stability study (as described in section 2) by HPLC-MS. The peaks present in these samples are likely chemical degradation products. Compare these to the chromatograms from your cell-based experiments. Peaks that are unique to the cellular samples are more likely to be metabolites.
-
Mass Spectrometry (MS) Analysis: Use high-resolution mass spectrometry to obtain accurate mass measurements of the unknown peaks. This will allow you to predict the elemental composition. Look for mass shifts corresponding to demethylation (-CH2), hydroxylation (+O), glucuronidation (+C6H8O6), or sulfation (+SO3).
-
Tandem MS (MS/MS): Fragment the parent ions of the unknown peaks and compare the fragmentation patterns to that of the parent PMF. This can help to identify the core flavonoid structure and the location of modifications.
By systematically addressing these common issues of solubility, stability, and assay interference, you can significantly improve the quality and reliability of your experimental data when working with polymethoxyflavones.
References
- Li, Z., Zhang, J., Li, C., & Tao, S. (2026).
- Nobiletin, a hexamethoxyflavonoid from citrus pomace, attenuates G1 cell cycle arrest and apoptosis in hypoxia-induced human trophoblast cells of JEG-3 and BeWo via regulating the p53 signaling p
- Identification of nobiletin metabolites in mouse urine. (n.d.). PubMed.
- The citrus flavonoid nobiletin confers protection from metabolic dysregulation in high-fat-fed mice independent of AMPK. (n.d.). PubMed Central.
- Nobiletin: a citrus flavonoid displaying potent physiological activity. (n.d.). PubMed.
- Flavonoid Nobiletin Exhibits Differential Effects on Cell Viability in Keratinocytes Exposed to UVA versus UVB Radi
- Therapeutic Implications of a Polymethoxylated Flavone, Tangeretin, in the Management of Cancer via Modulation of Different Molecular Pathways. (n.d.).
- Nobiletin. (n.d.). Cayman Chemical.
- (PDF) A safety study of oral tangeretin and xanthohumol administration to laboratory mice. (n.d.).
- Bioguided Identification of Polymethoxyflavones as Novel Vascular Ca V 1.
- A Combination of Polymethoxyflavones from Citrus sinensis and Prenylflavonoids from Humulus lupulus Counteracts IL-1β-Induced Differentiated Caco-2 Cells Dysfunction via a Modulation of NF-κB/Nrf2 Activ
- Tangeretin and nobiletin induce G1 cell cycle arrest but not apoptosis in human breast and colon cancer cells. (n.d.). PubMed.
- Nobiletin with AIEE Characteristics for Targeting Mitochondria and Real-Time Dynamic Tracking in Zebrafish. (n.d.). PubMed Central.
- Differential Effect of Nobiletin and Tangeretin on the Antioxidant Activity and Levels of α-Tocopherol and Retinol in Rats. (n.d.).
- Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution. (n.d.). PubMed Central.
- Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. (n.d.).
- Full article: Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. (n.d.). Taylor & Francis Online.
- Physicochemical and biopharmaceutical characterization of amorphous solid dispersion of nobiletin, a citrus polymethoxylated flavone, with improved hep
- Caution for the routine use of phenol red - It is more than just a pH indic
- Nobiletin Exhibits Neuroprotective Effects against Mitochondrial Complex I Inhibition via Regulating Apoptotic Signaling. (n.d.). PubMed Central.
- Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. (n.d.).
- Optimization of Nano-Tangeretin Recrystallization via Natural Surfactants in the Antisolvent Precipitation Process: Physicochemical Characterization and Antioxidant Activity. (n.d.). MDPI.
- Characterization of polymethoxyflavone demethylation during drying processes of citrus peels. (n.d.).
- (PDF) The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. (n.d.).
- Transdermal delivery of nobiletin using ionic liquids. (n.d.). PubMed Central.
- Encapsulation and Delivery of Crystalline Hydrophobic Nutraceuticals using Nanoemulsions: Factors Affecting Polymethoxyflavone Solubility. (n.d.). PubMed Central.
- Antioxidant Activity in vitro of Nobiletin and Its Inhibitory Effect on the Prolifer
- Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels. (n.d.). PubMed Central.
- Discovery of Nobiletin from Citrus Peel as a Potent Inhibitor of β-Amyloid Peptide Toxicity. (n.d.).
- FLAVONOIDS INTERACTIONS WITH DNA AND RNA: BINDING MODES AND ANTIOXIDATIVE EFFECTS. (n.d.). International Society for Horticultural Science.
- Inhibitory Effects of Tangeretin, A Citrus Peel-Derived Flavonoid, on Breast Cancer Stem Cell Formation through Suppression of St
- [Identification of metabolites of nobiletin in rats using ultra-performance liquid chromatography coupled with triple-quadrupole mass spectrometry]. (n.d.). PubMed.
- An Update on the Potential of Tangeretin in the Management of Neuroinflammation-Mediated Neurodegener
- The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids
- Influence of tangeretin (3) on rhodamine 123 accumulation in cancer... (n.d.).
- Potential and Mechanism of Nobiletin in Diabetes Mellitus and Associated Complic
- What is the impact of phenol red (culture medium component) on sample analysis by flow cytometry? (n.d.).
- Inhibitory effects of various flavonoid extract concentrations on cell... (n.d.).
- Green Chemistry. (n.d.).
- Best practices for packaging, storage, and formul
- Mechanisms of Antiproliferative Effects of Nobiletin, Scoparone, and Tangeretin Isolated from Citrus reticulata Peel Dichloromethane Extract in Acute Myeloid Leukemia Cells. (n.d.). MDPI.
- A Combination of Polymethoxyflavones from Citrus sinensis and Prenylflavonoids from Humulus lupulus Counteracts IL-1β-Induced Differentiated Caco-2 Cells Dysfunction via a Modulation of NF-κB/Nrf2 Activ
- Optimization of Nano-Tangeretin Recrystallization via Natural Surfactants in the Antisolvent Precipitation Process: Physicochemical Characterization and Antioxidant Activity. (n.d.). PubMed Central.
- Tangeretin maintains antioxidant activity by reducing CUL3 mediated NRF2 ubiquitin
- Absorption of polymethoxyflavones and their derivatives. (n.d.). Journal of Food Bioactives.
Sources
- 1. Determination of Tangeretin in Rat Plasma: Assessment of Its Clearance and Absolute Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption of polymethoxyflavones and their derivatives | Journal of Food Bioactives [isnff-jfb.com]
- 3. Citrus Flavone Tangeretin Inhibits CRPC Cell Proliferation by Regulating Cx26, AKT, and AR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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- 8. Nobiletin with AIEE Characteristics for Targeting Mitochondria and Real-Time Dynamic Tracking in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nobiletin, a hexamethoxyflavonoid from citrus pomace, attenuates G1 cell cycle arrest and apoptosis in hypoxia-induced human trophoblast cells of JEG-3 and BeWo via regulating the p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of nobiletin metabolites in mouse urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The citrus flavonoid nobiletin confers protection from metabolic dysregulation in high-fat-fed mice independent of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Identification of metabolites of nobiletin in rats using ultra-performance liquid chromatography coupled with triple-quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of Demethoxysudachitin
Introduction
Demethoxysudachitin is a polymethoxyflavone (PMF) found in citrus peels that has garnered significant interest for its potential therapeutic properties.[1][2] Like many flavonoids, its utility in both in vitro and in vivo research is hampered by its inherently low aqueous solubility.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to effectively overcome the solubility challenges associated with Demethoxysudachitin, ensuring reliable and reproducible experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Q1: What is the estimated aqueous solubility of Demethoxysudachitin?
A1: The estimated aqueous solubility of Demethoxysudachitin is approximately 229.2 mg/L (or ~694 µM) at 25°C.[6] However, this is an estimated value, and practical solubility in experimental buffers (e.g., PBS, cell culture media) is often significantly lower due to factors like pH and salt concentration. Many flavonoids exhibit aqueous solubilities of less than 1 mg/mL.[5]
Q2: I've added Demethoxysudachitin powder to my aqueous buffer, and it's not dissolving. What's wrong?
A2: This is the most common issue. Direct addition of crystalline Demethoxysudachitin to aqueous media will likely result in poor dissolution due to its hydrophobic nature (estimated XlogP3-AA: 2.6) and stable crystal lattice structure.[6] A concentrated stock solution in an appropriate organic solvent must be prepared first.
Q3: What is the best organic solvent to prepare a stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of Demethoxysudachitin and other flavonoids. Acetone and acetonitrile are also effective solvents for many flavonoids.[7] Prepare a stock solution in the range of 10-50 mM in 100% DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication before storing it, typically at -20°C or -80°C, protected from light.
Q4: I diluted my DMSO stock into my cell culture medium, and now I see a precipitate. Why did this happen and how can I fix it?
A4: This is called "precipitation upon dilution." It occurs because when the highly concentrated DMSO stock is introduced into the aqueous medium, the final DMSO concentration is too low to maintain the solubility of the compound. Demethoxysudachitin crashes out of the solution, forming a fine precipitate or colloidal suspension.
-
Immediate Fix: Ensure your final DMSO concentration in the aqueous medium does not exceed a certain threshold, typically 0.1% to 0.5% (v/v) for most cell-based assays, as higher concentrations can be cytotoxic. When diluting, add the DMSO stock to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion and minimize localized supersaturation.
Q5: How can I visually check if my compound has precipitated?
A5: Hold your flask or plate up to a light source. A properly solubilized solution should be perfectly clear. Look for any signs of cloudiness, haziness, a "Tyndall effect" (light scattering), or visible particulates. These are all indicators of precipitation.
Section 2: Troubleshooting Guide - Advanced Strategies & Protocols
When standard DMSO stock dilution fails, more advanced formulation strategies are required. The choice of method depends on the experimental context (in vitro vs. in vivo) and the desired final concentration.
Problem Cluster 1: Precipitation in In Vitro Aqueous Systems (Buffers, Cell Media)
Causality: The core issue is the inability of the aqueous environment to disrupt the intermolecular forces of the compound, leading to aggregation and precipitation. The strategies below aim to modify the solvent or the molecule itself to make it more compatible with water.
Mechanism: Demethoxysudachitin possesses phenolic hydroxyl groups.[8][9] At a pH above the pKa of these groups, the molecule becomes ionized (deprotonated), acquiring a negative charge. This charged species is significantly more polar and thus more soluble in water. The solubility of flavonoids like hesperetin and naringenin can increase four-fold or more when the pH is raised from acidic to slightly alkaline (pH 8).[3] The absorption spectra of flavonoids are also known to be severely pH-dependent.[10]
Protocol: Determining a pH-Solubility Profile
-
Prepare a series of buffers with pH values ranging from 6.0 to 9.0 (e.g., phosphate or borate buffers).
-
Prepare a 10 mM stock solution of Demethoxysudachitin in DMSO.
-
Add a small, consistent volume of the stock solution to each buffer to achieve a target final concentration (e.g., 100 µM). Ensure the final DMSO concentration is kept constant and low (e.g., 1%).
-
Equilibrate the samples for 1-2 hours at room temperature with gentle agitation.
-
Filter each sample through a 0.22 µm PVDF syringe filter to remove any undissolved precipitate.
-
Quantify the concentration of the solubilized Demethoxysudachitin in the filtrate using a validated analytical method, such as HPLC-UV or UPLC-Q-TOF-MS.[1][2][11]
-
Plot the measured solubility against the buffer pH to identify the optimal pH range.
Trustworthiness Check: Always include a vehicle control (DMSO in buffer) for your analytical baseline. Visual inspection for precipitation before filtration is crucial.
Mechanism: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.
Common Co-solvents & Properties
| Co-solvent | Typical Use Concentration (in vitro) | Notes |
| Ethanol | 1-5% | Generally well-tolerated by many cell lines at low concentrations. |
| Propylene Glycol | 1-10% | Often used in pharmaceutical formulations. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | A low-toxicity polymer effective at solubilizing many compounds. |
Protocol: Co-solvent Screening
-
Prepare intermediate stock solutions of Demethoxysudachitin in 100% of the co-solvent you wish to test (e.g., 1 mM in Ethanol).
-
Prepare your final aqueous medium (e.g., cell culture media).
-
Add the co-solvent stock solution to the aqueous medium dropwise while stirring to reach the desired final concentration of both the compound and the co-solvent.
-
Visually inspect for precipitation and, if necessary, quantify the soluble fraction as described in the pH protocol.
Causality Note: This method works by creating a solvent environment that is more "DMSO-like." However, be aware that high concentrations of co-solvents can impact cellular functions, so it's critical to run parallel vehicle controls to assess the effect of the co-solvent alone.
Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble "guest" molecules, like Demethoxysudachitin, forming a water-soluble inclusion complex. This complex shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility and stability.[13][14][15]
Protocol: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Molar Ratio Screening: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add an excess amount of Demethoxysudachitin powder to each HP-β-CD solution.
-
Agitate the mixtures (e.g., on a shaker or rotator) for 24-48 hours at room temperature to allow complexation to reach equilibrium.
-
Filter the suspensions through a 0.22 µm filter to remove undissolved compound.
-
Quantify the solubilized Demethoxysudachitin in the filtrate via HPLC to determine the solubility enhancement at each CD concentration.
-
For Stock Preparation: Once an effective concentration is found (e.g., 10% HP-β-CD), you can prepare a filtered, concentrated stock solution of the Demethoxysudachitin-CD complex in water or buffer for direct dilution into your experiments.
Trustworthiness Check: The formation of an inclusion complex can be confirmed by techniques like Differential Scanning Calorimetry (DSC), where the melting peak of the pure flavonoid disappears.[12]
Problem Cluster 2: Low Bioavailability in In Vivo Studies
Causality: Poor aqueous solubility directly translates to a low dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for absorption of BCS Class II drugs.[16] Advanced formulation is required to present the drug to the gut wall in a solubilized or readily dissolvable state.
Mechanism: A solid dispersion is a system where the drug is dispersed within a hydrophilic polymer matrix.[17][18] By converting the drug from a stable crystalline form to a higher-energy amorphous state, its dissolution rate can be dramatically increased.[19][20]
Protocol: Solvent Evaporation Method for Solid Dispersion
-
Polymer Selection: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP K30) or a Pluronic (e.g., F127).[19]
-
Dissolution: Dissolve both Demethoxysudachitin and the polymer (e.g., in a 1:5 drug-to-polymer weight ratio) in a common volatile solvent like ethanol or a methanol/dichloromethane mixture.[4]
-
Solvent Removal: Remove the solvent under vacuum using a rotary evaporator. This process leaves a thin, solid film on the flask wall.[21]
-
Final Processing: The resulting solid mass is then scraped, pulverized into a fine powder, and sieved. This powder can be used for suspension in an aqueous vehicle for oral gavage.
-
Characterization (Critical): Use DSC and X-Ray Diffraction (XRD) to confirm that the drug within the solid dispersion is in an amorphous state (absence of a sharp melting peak in DSC; a halo pattern in XRD).
Trustworthiness Check: An in vitro dissolution test comparing the dissolution rate of the solid dispersion powder to the raw crystalline drug is essential. The solid dispersion should show a significantly faster and higher extent of drug release.[19]
Section 3: Visualization & Workflow Diagrams
References
-
Bousquet, M., et al. (2006). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
-
Bousquet, M., et al. (2006). Solubility of Flavonoids in Organic Solvents. ResearchGate. Available at: [Link]
-
Wikipedia. Anthocyanin. Available at: [Link]
-
Pap, T., et al. (2024). Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Chemsrc. Demethoxysudachitin | CAS#:4323-80-2. Available at: [Link]
-
Pápay, Z. E., et al. (2024). Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. PubMed Central. Available at: [Link]
-
Li, S., et al. (2010). Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography. ResearchGate. Available at: [Link]
-
Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Garg, A., et al. (2014). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. PMC - NIH. Available at: [Link]
-
Friesen, A., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
-
Elmowafy, M., et al. (2025). Development of feasible solid dispersion for improvement of biopharmaceutical properties of polyphenols: in vitro and in vivo studies. ResearchGate. Available at: [Link]
-
Pápay, Z. E., et al. (2024). Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. MDPI. Available at: [Link]
-
Wang, Y., et al. (2022). Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. PMC - NIH. Available at: [Link]
-
Foley, D. D., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC - NIH. Available at: [Link]
-
Dai, Y., et al. (2014). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available at: [Link]
-
Singh, B., & Singh, R. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]
-
Elmowafy, M., et al. (2026). Development of feasible solid dispersion for improvement of biopharmaceutical properties of polyphenols: in vitro and in vivo studies. ACS Publications. Available at: [Link]
-
The Good Scents Company. demethoxysudachitin, 4323-80-2. Available at: [Link]
-
Lv, C., et al. (2019). Characterization of free and bound polymethoxyflavones in the dried peel of Citrus reticulata “Chachi” through fingerprint. ScienceDirect. Available at: [Link]
- Strickley, R. G. (2011). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Google Patents.
-
Luley-Goedl, C., et al. (2018). β-Cyclodextrin Improves Solubility and Enzymatic C-Glucosylation of the Flavonoid Phloretin. ResearchGate. Available at: [Link]
-
Luo, Z., et al. (2012). Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers. PubMed. Available at: [Link]
-
Geng, Y., et al. (2014). Fast Separation and Sensitive Quantitation of Polymethoxylated Flavonoids in the Peels of Citrus Using UPLC-Q-TOF-MS. ACS Publications. Available at: [Link]
-
Kumar, S., & S, S. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
-
van der Kooi, C. J., et al. (2019). Coloration of Flowers by Flavonoids and Consequences of pH Dependent Absorption. Frontiers in Plant Science. Available at: [Link]
-
Lavan, M., & Knipp, G. T. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]
-
Seo, H.-S., et al. (2010). Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. PMC - NIH. Available at: [Link]
-
Li, S., et al. (2010). Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography. PubMed. Available at: [Link]
-
Kumar, S., & S, S. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. Available at: [Link]
-
Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at: [Link]
-
EMBL-EBI. Demethoxysudachitin (CHEBI:174446). Available at: [Link]
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Preventing degradation of Demethoxysudachitin during storage and experiments.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Demethoxysudachitin. This guide is designed to provide you with in-depth, field-proven insights to prevent the degradation of Demethoxysudachitin during storage and throughout your experimental workflows. As researchers and drug development professionals, ensuring the stability and purity of your compounds is paramount to the validity and reproducibility of your results. This document offers a comprehensive resource in a user-friendly question-and-answer format, addressing specific issues you may encounter.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and stability of Demethoxysudachitin, based on established principles of flavonoid chemistry.
Q1: What is Demethoxysudachitin and why is its stability a concern?
Demethoxysudachitin is a polymethoxyflavone, a class of flavonoids known for their potential biological activities.[1] Like many phenolic compounds, its structure, rich in hydroxyl and methoxy groups, makes it susceptible to degradation under various environmental conditions.[2][3] Ensuring its stability is crucial as degradation can lead to a loss of biological activity and the introduction of confounding variables in experimental results.
Q2: What are the primary factors that can cause Demethoxysudachitin to degrade?
The main culprits for flavonoid degradation, and by extension Demethoxysudachitin, are:
-
Oxidation: The phenolic structure is prone to oxidation, which can be accelerated by exposure to air (oxygen), metal ions, and high temperatures.[4][5][6]
-
Light: Exposure to UV and even visible light can induce photodegradation, leading to structural changes.[2][7][8]
-
pH: Flavonoids are generally more stable in acidic to neutral conditions and can degrade in alkaline environments.[9][10][11]
-
Temperature: Elevated temperatures can increase the rate of all chemical degradation pathways.[12]
-
Solvent: The choice of solvent can impact the solubility and stability of flavonoids.[13][14][15]
Q3: How should I store my solid Demethoxysudachitin powder for long-term use?
For optimal long-term stability, solid Demethoxysudachitin should be stored under the following conditions:
-
Temperature: Store at -20°C or below.
-
Atmosphere: Store under an inert gas like argon or nitrogen to minimize oxidation.
-
Light: Protect from light by using amber vials or storing in a dark location.[16]
-
Moisture: Keep in a tightly sealed container with a desiccant to prevent hydrolysis.
Q4: I need to make a stock solution. What is the best solvent to use and how should I store it?
Dimethyl sulfoxide (DMSO) or ethanol are common choices for creating stock solutions of flavonoids. When preparing and storing stock solutions:
-
Solvent Purity: Use high-purity, anhydrous solvents to minimize contaminants that could catalyze degradation.
-
Concentration: Prepare a concentrated stock solution to minimize the volume needed for experiments, which can reduce the introduction of impurities.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments with Demethoxysudachitin.
Q: My experimental results are inconsistent. Could Demethoxysudachitin degradation be the cause?
A: Yes, inconsistent results are a classic sign of compound instability. Here’s how to troubleshoot:
-
Purity Check: The first step is to assess the purity of your Demethoxysudachitin stock. An HPLC analysis is the recommended method for this.[17][18][19][20][21] A pure sample should show a single, sharp peak at the correct retention time. The presence of multiple peaks suggests degradation or impurities.
-
Experimental Conditions: Review your experimental protocol for potential degradation triggers:
-
pH of Buffers: Are you using buffers with a pH above 7? Flavonoids can be unstable in alkaline conditions.[10] Consider using a buffer in the pH range of 4-7.
-
Exposure to Light: Are your experimental setups exposed to ambient light for extended periods? If so, cover your plates, tubes, or flasks with aluminum foil.
-
Temperature: Are you incubating at elevated temperatures for long durations? This can accelerate degradation. If possible, shorten incubation times or use a lower temperature.
-
Presence of Metal Ions: Some media or reagents may contain trace metal ions that can catalyze oxidation.[4] Consider using metal-free reagents or adding a chelating agent like EDTA to your buffers.
-
Q: I've noticed a color change in my Demethoxysudachitin solution. What does this indicate?
A: A color change, often to a yellowish or brownish hue, is a strong indicator of oxidation.[6] The phenolic rings in the flavonoid structure are susceptible to forming quinone-like structures upon oxidation, which are often colored.
-
Immediate Action: Discard the colored solution and prepare a fresh one from your solid stock.
-
Preventative Measures: To prevent this in the future, ensure you are following best practices for solution preparation and storage:
Q: My Demethoxysudachitin is not dissolving well in my aqueous buffer. What can I do?
A: Like many flavonoids, Demethoxysudachitin has limited aqueous solubility.
-
Initial Dissolution: First, dissolve the compound in a small amount of a polar organic solvent like DMSO or ethanol before diluting it into your aqueous buffer.
-
pH Adjustment: The solubility of flavonoids can be pH-dependent.[9] A slight adjustment of the buffer's pH (while staying within the stable range) might improve solubility.
-
Sonication: Gentle sonication can aid in dissolving the compound.
-
Final Concentration: Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system. Typically, a final DMSO concentration of less than 0.5% is recommended for cell-based assays.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of Demethoxysudachitin. You may need to optimize the mobile phase and gradient for your specific system.
-
Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD) is required.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or phosphoric acid (to maintain an acidic pH for stability).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient: A linear gradient from a lower to a higher percentage of Solvent B over 20-30 minutes is a good starting point (e.g., 10% to 90% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at the wavelength of maximum absorbance for Demethoxysudachitin (this can be determined by a UV scan).
-
Sample Preparation: Prepare a 1 mg/mL stock solution in a suitable organic solvent (e.g., methanol) and dilute to an appropriate concentration (e.g., 10-50 µg/mL) with the initial mobile phase composition.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of a single major peak. The peak area can be used for quantitative analysis.
Protocol 2: Forced Degradation Study
To understand the stability of Demethoxysudachitin under your specific experimental conditions, a forced degradation study is recommended.
-
Prepare Solutions: Prepare solutions of Demethoxysudachitin in your experimental buffer under different stress conditions:
-
Acidic: Adjust the pH to ~2 with HCl.
-
Alkaline: Adjust the pH to ~9 with NaOH.
-
Oxidative: Add a small amount of hydrogen peroxide (e.g., 0.1%).
-
Photolytic: Expose the solution to a UV lamp or direct sunlight.
-
Thermal: Incubate the solution at an elevated temperature (e.g., 50°C).
-
-
Time Points: Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the aliquots by HPLC (as described in Protocol 1) to monitor the decrease in the parent peak and the appearance of degradation products. LC-MS can be used to identify the degradation products.[24][25][26][27]
Data Summary
Table 1: Recommended Storage Conditions for Demethoxysudachitin
| Form | Temperature | Atmosphere | Light Protection | Moisture Control |
| Solid | ≤ -20°C | Inert gas (Argon/Nitrogen) | Amber vial/Darkness | Tightly sealed/Desiccant |
| Stock Solution | ≤ -20°C | Tightly sealed | Amber vial/Darkness | Anhydrous solvent |
Visualizing Degradation Pathways
The following diagrams illustrate the likely degradation pathways for Demethoxysudachitin based on general flavonoid chemistry.
Caption: Potential degradation pathways of Demethoxysudachitin.
Caption: Workflow for a forced degradation study of Demethoxysudachitin.
References
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Chaaban, H., Ioannou, I., Paris, C., Charbonnel, C., & Ghoul, M. (2020). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. ResearchGate. [Link]
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de Souza, A. C. S., de Oliveira, C. F., de Oliveira, L. D., & de Oliveira, V. M. (2011). Stability of the Antioxidant Activity of Flavonoids after Gamma Irradiation. Semantic Scholar. [Link]
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Diop, M., Ndiaye, B., Diop, A., Diop, M. B., Diop, Y. M., & Diop, A. (2021). LC-MS/MS Analysis of Flavonoid Compounds from Zanthoxylum zanthoxyloides Extracts and Their Antioxidant Activities. ResearchGate. [Link]
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Rathburn, R. E., & Wunch, K. G. (2021). Oxidation of Small Phenolic Compounds by Mn(IV). MDPI. [Link]
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Ferreira, O., & Pinho, S. P. (2021). LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case. National Institutes of Health. [Link]
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de Souza, A. C. S., de Oliveira, C. F., de Oliveira, L. D., & de Oliveira, V. M. (2011). Stability of the Antioxidant Activity of Flavonoids after Gamma Irradiation. Scirp.org. [Link]
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Joubert, E., de Beer, D., & Malherbe, C. J. (2021). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. [Link]
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Tan, J. C., & Lim, Y. Y. (2021). Effects of Different Solvents on the Extraction of Phenolic and Flavonoid Compounds, and Antioxidant Activities, in Scutellaria baicalensis Hairy Roots. MDPI. [Link]
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ResearchGate. (n.d.). Chemical Structures of Sudachitin (SDC), Demethoxysudachitin (DMSDC), and Nobiletin (NOB). ResearchGate. [Link]
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Chen, G. L., Chen, S. G., & Zhao, Y. Y. (2019). The degradation mechanism of flavonol glycosides to corresponding... ResearchGate. [Link]
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Ivanova, D., & Deneva, V. (2015). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health. [Link]
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Ross, K. E., & Edwards, T. H. (2021). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega. [Link]
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Dall'Acqua, S., Miolo, G., Innocenti, G., & Caffieri, S. (2012). The Photodegradation of Quercetin: Relation to Oxidation. National Institutes of Health. [Link]
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Chebil, L., Humeau, C., Anthoni, J., Dehez, F., Engasser, J. M., & Ghoul, M. (2007). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]
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Moravek, Inc. (2023). A Beginner's Guide to Chemical Storage Best Practices. Moravek, Inc.. [Link]
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Panche, A. N., Diwan, A. D., & Chandra, S. R. (2016). Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants. National Institutes of Health. [Link]
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Zhang, Z., & Chan, S. (2017). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]
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The Journal of Phytopharmacology. (2019). HPLC Estimation of Flavanoid (quercetin) of leaves and stem extracts of Ocimum sanctum and Tinospora cordifolia. The Journal of Phytopharmacology. [Link]
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Kolar, M., & Majer, P. (2023). Kinetics of Flavonoid Degradation and Controlled Release from Functionalized Magnetic Nanoparticles. Molecular Pharmaceutics. [Link]
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Skroza, D., Šimat, V., Smajo, M., & Čagalj, M. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. [Link]
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da Silva, A. B., de Andrade, E. H. A., Zoghbi, M. G. B., & da Silva, J. K. R. (2016). In vitro study on LC-MS to identify and quantify the total flavonoid content and photoprotective potential of the extracts. Global Science Research Journals. [Link]
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Li, X., & Gu, Z. (2018). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. National Institutes of Health. [Link]
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Atala, E., Fuentes, J., & Speisky, H. (2016). Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. MDPI. [Link]
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Figueroa, J. G., & Borquez, R. (2018). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. PubMed Central. [Link]
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Dall'Acqua, S., Miolo, G., Innocenti, G., & Caffieri, S. (2012). The photodegradation of quercetin: relation to oxidation. PubMed. [Link]
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Technical Support Center: Optimization of Demethoxysudachitin Dosage for In Vivo Studies
Last Updated: January 27, 2026
Welcome to the technical support guide for the in vivo application of Demethoxysudachitin. This document is intended for researchers, scientists, and drug development professionals to provide a scientifically grounded framework for optimizing the dosage of Demethoxysudachitin in preclinical animal models. Given that Demethoxysudachitin is a specific flavonoid with emerging research interest, this guide synthesizes established principles of pharmacology and toxicology for natural products to navigate the challenges of dose-finding and efficacy studies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions researchers may have before initiating in vivo studies with Demethoxysudachitin.
Q1: What is Demethoxysudachitin and what is its known mechanism of action?
A1: Demethoxysudachitin is a polymethoxyflavone, a type of flavonoid compound found in citrus peels. Flavonoids are known for a wide range of biological activities. While the precise signaling pathways for Demethoxysudachitin are still under active investigation, related flavonoids are known to exert anti-inflammatory, antioxidant, and anti-cancer effects through modulation of key cellular signaling pathways. These can include inhibition of pro-inflammatory enzymes, scavenging of reactive oxygen species, and induction of apoptosis in cancer cells.
Q2: I have promising in vitro data. How do I select a starting dose for my animal model?
A2: Translating an effective in vitro concentration to an in vivo dose is a complex, multi-factorial process and not a direct calculation.[1] A logical starting point involves several steps:
-
Literature Review: Search for any published in vivo studies on Demethoxysudachitin or structurally similar polymethoxyflavones to identify dose ranges used in previous research.
-
Toxicity Assessment: A preliminary acute toxicity study is highly recommended to determine the maximum tolerated dose (MTD). The OECD Test Guideline 423 (Acute Toxic Class Method) provides a stepwise procedure using a minimal number of animals to establish a toxicity profile.[2][3]
-
Allometric Scaling: If toxicity or efficacy data exists in another species, allometric scaling can be used to estimate a starting dose for your species of interest.[4][5] This method uses body surface area to extrapolate doses between species.[4] Note that this is an estimation and should be used with caution, especially for compounds with extensive metabolism.[4][6]
Q3: What are the critical pharmacokinetic parameters to consider for Demethoxysudachitin?
A3: The key pharmacokinetic (PK) parameters, often referred to as ADME, will significantly influence your dosing regimen:
-
Absorption & Bioavailability: Like many flavonoids, Demethoxysudachitin may have low oral bioavailability due to poor solubility and significant first-pass metabolism in the gut and liver.[7][8] Understanding its bioavailability is crucial for determining the effective dose.
-
Distribution: The volume of distribution will indicate how widely the compound distributes into tissues.
-
Metabolism: Flavonoids are often extensively metabolized. Identifying the major metabolites is important as they may also be biologically active.
-
Excretion: Knowing the elimination half-life will help determine the optimal dosing frequency to maintain therapeutic concentrations.
Q4: My in vivo results are highly variable between animals in the same group. What are the potential causes?
A4: High inter-animal variability is a common issue in in vivo research.[9] Potential causes include:
-
Formulation Issues: Inconsistent solubility or stability of your Demethoxysudachitin formulation can lead to variable dosing.[9]
-
Administration Technique: Variability in the administration technique (e.g., oral gavage, intraperitoneal injection) can affect absorption.
-
Biological Variation: Individual differences in animal metabolism and physiology can lead to varied responses.[10][11] Increasing the sample size per group can help mitigate this.
-
Environmental Factors: Stress, diet, and housing conditions can all influence experimental outcomes.
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to common challenges encountered during Demethoxysudachitin dosage optimization.
Issue 1: Lack of Efficacy at Tested Doses
Scenario: You have administered Demethoxysudachitin at doses extrapolated from in vitro data or literature on similar compounds, but you are not observing the expected biological effect.
Troubleshooting Steps & Rationale:
| Potential Cause | Recommended Action & Scientific Rationale |
| Poor Bioavailability | Action: Conduct a pilot pharmacokinetic (PK) study. Administer Demethoxysudachitin via both intravenous (IV) and the intended experimental route (e.g., oral). Compare the Area Under the Curve (AUC) to calculate absolute bioavailability. Rationale: Many orally administered flavonoids undergo extensive first-pass metabolism, leading to low systemic exposure.[12] An IV administration provides a baseline for 100% bioavailability. If oral bioavailability is low, you may need to significantly increase the oral dose or consider an alternative administration route. |
| Rapid Metabolism/Clearance | Action: In your PK study, measure plasma concentrations at multiple time points to determine the elimination half-life (t½). Rationale: A short half-life may require more frequent dosing to maintain therapeutic levels. If the compound is cleared too rapidly, a continuous infusion or a sustained-release formulation might be necessary. |
| Inadequate Formulation | Action: Assess the solubility and stability of your formulation. Ensure Demethoxysudachitin is fully dissolved and does not precipitate upon dilution or over time. Rationale: Poorly soluble compounds can lead to inconsistent absorption and lower-than-expected plasma concentrations.[13] Consider using solubility-enhancing excipients like PEG, Tween 80, or cyclodextrins. |
| Dose is Sub-therapeutic | Action: Perform a dose-response study with a wider range of doses. Rationale: The initial dose range may have been too low. A dose-response curve is essential to identify the optimal dose that produces the desired effect without causing toxicity.[14] |
Issue 2: Observed Toxicity or Adverse Events
Scenario: Animals are showing signs of toxicity (e.g., weight loss, lethargy, ruffled fur) at doses you expected to be safe.
Troubleshooting Steps & Rationale:
| Potential Cause | Recommended Action & Scientific Rationale |
| Vehicle Toxicity | Action: Include a "vehicle-only" control group in your experiment. Rationale: The solvent system used to dissolve Demethoxysudachitin may have its own toxicity. This control group is essential to differentiate between compound-induced and vehicle-induced adverse effects. |
| Acute Toxicity of Compound | Action: Perform a formal acute toxicity study following established guidelines, such as the OECD 423 method.[2] This will help you determine the LD50 (median lethal dose) and the Maximum Tolerated Dose (MTD). Rationale: This systematic approach provides a data-driven basis for selecting a safe and effective dose range for your efficacy studies. |
| Off-Target Effects | Action: Conduct a thorough literature search for known off-target effects of polymethoxyflavones. Rationale: While a compound may have a primary mechanism of action, it can also interact with other biological targets, leading to unexpected toxicity. |
| Metabolite Toxicity | Action: If possible, identify and characterize the major metabolites of Demethoxysudachitin. Rationale: The parent compound may not be toxic, but its metabolites could be. This is a more advanced step, often requiring specialized bioanalytical techniques. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Acute Oral Toxicity Assessment (Adapted from OECD 423)
This protocol provides a framework for determining the acute toxicity of Demethoxysudachitin.
-
Animal Selection: Use a single sex (typically female rodents, as they are often slightly more sensitive) of a standard laboratory strain (e.g., Sprague-Dawley rats or BALB/c mice).[2]
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.[15]
-
Dose Selection: Based on available data, select a starting dose from the OECD 423 classification system (e.g., 5, 50, 300, 2000 mg/kg).
-
Administration: Administer a single dose of Demethoxysudachitin by oral gavage to a group of 3 animals.
-
Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days. Record any clinical signs of toxicity, morbidity, and mortality.
-
Step-wise Procedure:
-
If no mortality is observed, proceed to the next higher dose in a new group of animals.
-
If mortality occurs, the subsequent steps will depend on the number of fatalities, as detailed in the OECD 423 guideline.[2]
-
-
Endpoint: The study allows for the classification of the substance into a GHS toxicity category, providing a safe starting point for efficacy studies.
Protocol 2: Dose-Response Study Design
-
Dose Selection: Based on the MTD from the acute toxicity study and any available efficacy data, select at least 3-4 dose levels. These should typically span a log or semi-log range (e.g., 10, 30, 100 mg/kg).
-
Group Allocation: Randomly assign animals to treatment groups, including a vehicle control group and the Demethoxysudachitin dose groups. A typical group size is 8-10 animals to ensure statistical power.
-
Treatment Period: Administer the compound for the duration of the experiment, based on the disease model and the compound's half-life.
-
Efficacy Readouts: At the end of the study, measure the relevant biological endpoints (e.g., tumor size, inflammatory markers, behavioral scores).
-
Data Analysis: Plot the response as a function of the dose. This dose-response curve will help identify the ED50 (effective dose for 50% of the maximal response) and the optimal therapeutic dose.[14][16]
Part 4: Visualizations
Workflow for In Vivo Dose Optimization
Caption: A typical sigmoidal dose-response curve.
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Garrett, E. R. (1994). The impact of parenteral dosage form design on pharmacokinetics and pharmacodynamics. Journal of Pharmacokinetics and Biopharmaceutics, 22(5), 447-488. [Link]
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Kramer, J. A. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. ILAR Journal.[Link]
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Yoopan, N., et al. (2024). In vivo screening of flavonoid compounds revealed quercetin as a potential drug to improve recovery of angiostrongyliasis after albendazole treatment. PLoS Neglected Tropical Diseases, 18(9), e0012431. [Link]
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Meadows, N. A., et al. (2023). Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data. Science Translational Medicine, 15(719), eadd9579. [Link]
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Weerts, Z. Z. R. M., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine. Clinical Pharmacokinetics, 56(8), 893–913. [Link]
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Yoopan, N., et al. (2024). In vivo screening of flavonoid compounds revealed quercetin as a potential drug to improve recovery of angiostrongyliasis after albendazole treatment. ResearchGate.[Link]
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Lin, Z. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. Toxicology and Health Risk Assessment.[Link]
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Vlaisavljevic, S., et al. (2019). Antioxidant Activity and Total Phenolic and Flavonoid Content of Various Solvent Extracts from In Vivo and In Vitro Grown Trifolium pratense L. (Red Clover). Antioxidants, 8(11), 503. [Link]
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Coda, B. A., et al. (2003). Bioavailability and pharmacokinetics of intranasal hydromorphone in patients experiencing vasomotor rhinitis. Anesthesiology, 99(1), 75–81. [Link]
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Grindulis, K., et al. (2025). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate.[Link]
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Barot, T. (2022). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate.[Link]
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MSD Manual Professional Edition. (n.d.). Dose-Response Relationships. MSD Manual.[Link]
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Sharma, V., & McNeill, J. H. (2009). To scale or not to scale: the principles of dose extrapolation. British Journal of Pharmacology, 157(6), 907–921. [Link]
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Al-Shammari, A. A., et al. (2024). Royal Jelly Mitigates Cognitive Decline and Anxiety in Female Mice: A Promising Natural Neuroprotective Solution for Alzheimer's Disease. MDPI.[Link]
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Zink, I. (2025). Medication Review: What is the Mechanism of Action of Deucravacitinib? YouTube.[Link]
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Kallio, A., et al. (1994). Pharmacokinetics and pharmacodynamics of transdermal dexmedetomidine. Anesthesiology, 81(2), 332–340. [Link]
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Allometric Scaling Calculator. (n.d.). Cursa.[Link]
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de Witte, W., et al. (2021). In vitro concentration-response curve and in vivo dose-response curves... ResearchGate.[Link]
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Sostaric, S., et al. (2023). Dasatinib anhydrate containing oral formulation improves variability and bioavailability in humans. Scientific Reports, 13(1), 16601. [Link]
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Al-Shorbagy, M. Y., & El-Sayed, A. M. (2022). Flavonoid doses in different experimental models. ResearchGate.[Link]
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Lipworth, B. J., & Jackson, C. M. (2000). Bioavailability and metabolism of mometasone furoate: pharmacology versus methodology. British Journal of Clinical Pharmacology, 49(2), 115–119. [Link]
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Sharma, V., & McNeill, J. H. (2009). To scale or not to scale: the principles of dose extrapolation. British Journal of Pharmacology, 157(6), 907–921. [Link]
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Synapse. (2024). What is the mechanism of Deucravacitinib? Patsnap Synapse.[Link]
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OECD. (1987). OECD Guideline for the Testing of Chemicals, No. 401: Acute Oral Toxicity. OECD Publishing.[Link]
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Solution Pharmacy. (2020). Acute Toxicity Studies | OECD 420 and OECD 423 | pharmacology 6th semester | toxicity studies. YouTube.[Link]
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Umwelt-online.de. (2017). OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure. Umwelt-online.de.[Link]
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Addressing batch-to-batch variability of synthetic Demethoxysudachitin.
Technical Support Center: Synthetic Demethoxysudachitin
Welcome to the technical support guide for synthetic Demethoxysudachitin. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities associated with the synthesis of this flavonoid, focusing specifically on addressing the common challenge of batch-to-batch variability. Our goal is to provide you with the expertise and validated protocols necessary to ensure the consistency and quality of your experimental results.
Batch-to-batch variability in chemical synthesis is a frequent and frustrating issue, often stemming from a collection of small, cumulative changes rather than a single major error. This [1]guide will dissect the potential sources of this variability in Demethoxysudachitin synthesis and offer systematic, evidence-based solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis and analysis of Demethoxysudachitin.
Q1: My final product yield is significantly lower than expected in the latest batch. What are the likely causes?
A1: A sudden drop in yield can be attributed to several factors. The most common culprits include:
-
Purity of Starting Materials: The quality of your initial reagents is paramount. Impurities in starting materials can interfere with the reaction, leading to the formation of byproducts and consuming your reactants. It is[2][3] crucial to have a robust control strategy for your starting materials.
-
[3]Reaction Conditions: Flavonoid biosynthesis and synthesis are sensitive to environmental factors. Seemi[4][5]ngly minor deviations in temperature, reaction time, or atmospheric conditions (moisture, oxygen) can significantly impact the reaction outcome.
-
Reagent Degradation: Ensure that all reagents, especially catalysts and moisture-sensitive compounds, have been stored correctly and have not degraded.
Q2: I'm observing an unknown peak in my HPLC analysis that wasn't present in previous batches. How do I identify it?
A2: The appearance of new impurities is a classic sign of batch-to-batch variability. A systematic approach is required for identification:
-
Characterization: The first step is to gather as much information as possible about the impurity. Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can provide the molecular weight of the unknown compound, offering initial clues to its identity. For a more detailed structural analysis, preparative HPLC can be used to isolate the impurity, followed by characterization using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
[6][7]Forced Degradation Studies: To understand if the impurity is a degradation product, you can perform stress testing on a pure sample of Demethoxysudachitin. Expos[8]ing the compound to heat, acid, base, and light can help determine its stability and identify potential degradation products.
Q3[8]: The color of my crystallized Demethoxysudachitin is different from previous batches. Does this indicate a problem?
A3: A color change can be an indicator of impurities or the presence of a different polymorphic form. While[9] flavonoids can exhibit a range of colors, a noticeable deviation from the expected appearance warrants investigation. It is advisable to proceed with a full analytical characterization (HPLC, NMR) to confirm the purity and identity of the product.
Q4: My Demethoxysudachitin from the latest batch shows poor solubility compared to previous batches. What could be the reason?
A4: Changes in solubility can be linked to:
-
Polymorphism: The material may have crystallized in a different polymorphic form, which can have distinct physical properties, including solubility.
-
[9]Presence of Insoluble Impurities: Even small amounts of insoluble impurities can affect the overall dissolution profile of the bulk material.
-
Particle Size Distribution: Variations in the crystallization process can lead to different particle sizes, which in turn can influence the rate of dissolution.
Section 2: Troubleshooting Guides
This section provides in-depth, step-by-step guidance to diagnose and resolve specific issues related to batch-to-batch variability.
Guide 1: Diagnosing the Root Cause of Impurity Profile Changes
Changes in the impurity profile are a critical indicator of process variability. This guide provides a logical workflow to pinpoint the source of these changes.
Troubleshooting Workflow for Impurity Profile Variations
Caption: A decision tree for troubleshooting impurity profile changes.
In-Depth Protocol: Verifying Starting Material Integrity
A starting material should be a substance with defined chemical properties and structure.
-
[3]Retain Sample Analysis: Always retain a sample from each batch of starting materials. If a problem arises, you can directly compare the problematic batch's starting material with a sample from a successful synthesis.
-
Orthogonal Analytical Methods: Do not rely on a single analytical technique. Use a combination of methods to get a complete picture of purity. For example, HPLC can quantify known impurities, while NMR can identify unexpected structural variations. Quant[10][11]itative NMR (qNMR) is a powerful tool for assessing purity against a certified reference standard.
-
[12]Supplier Qualification: If you have recently changed suppliers for a starting material, perform a thorough qualification of the new material, even if the certificate of analysis appears identical.
Guide 2: Optimizing Crystallization for Consistent Product Quality
The final crystallization step is critical for purification and for obtaining a consistent physical form of Demethoxysudachitin.
Q: My crystallization process is yielding inconsistent crystal morphology and purity. How can I improve this?
A: Inconsistent crystallization is often due to variations in supersaturation, cooling rate, and the presence of impurities. A sys[13]tematic approach to optimization is necessary.
Key Crystallization Parameters and Their Impact
| Parameter | Impact on Crystallization | Troubleshooting Action |
| Solvent System | Affects solubility, supersaturation, and impurity purging. | Screen a variety of solvents and solvent mixtures to find the optimal system that provides good solubility at high temperatures and poor solubility at low temperatures. |
| Cooling Rate | A rapid cooling rate can lead to smaller crystals and potential impurity trapping. | Implement a controlled, slow cooling profile. This allows for the formation of larger, more ordered crystals. |
| Seeding | The addition of seed crystals can control the final crystal size and polymorphic form. | Develop a consistent seeding protocol, specifying the amount of seed, the temperature at which it is added, and the quality of the seed crystals. |
| Agitation | Stirring affects heat and mass transfer, influencing crystal growth. | Maintain a consistent and controlled agitation speed throughout the crystallization process. |
Protocol: Developing a Robust Crystallization Process
-
Solubility Curve Generation: Determine the solubility of Demethoxysudachitin in your chosen solvent system at various temperatures. This data is essential for controlling supersaturation.
-
Controlled Cooling: Utilize a programmable cooling bath to ensure a reproducible cooling rate from batch to batch. A slower rate is generally preferable for achieving larger, purer crystals.
-
[14]Seeding Strategy:
-
Prepare a seed stock from a high-purity batch of Demethoxysudachitin.
-
Introduce a small, consistent amount of seed crystals (e.g., 1% w/w) when the solution is slightly supersaturated.
-
-
Post-Crystallization Analysis: After each crystallization, analyze the product for purity (HPLC), crystal form (XRPD - X-ray Powder Diffraction), and particle size distribution. This data will allow you to correlate your process parameters with the final product quality.
Section 3: Analytical Methodologies
Reliable and validated analytical methods are the cornerstone of identifying and controlling batch-to-batch variability.
Method 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for separating and quantifying Demethoxysudachitin and its impurities.
HP[15]LC Method Parameters (Example)
| Parameter | Specification |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm and 340 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
Self-Validation Checks:
-
System Suitability: Before running samples, inject a standard solution to ensure the system is performing correctly (e.g., check peak shape, retention time, and resolution).
-
Spiking Studies: To confirm that your method can detect impurities, spike a sample of pure Demethoxysudachitin with known related compounds and verify their detection and separation.
Workflow for HPLC Analysis and Data Interpretation
Caption: A standard workflow for HPLC purity analysis.
Method 2: Nuclear Magnetic Resonance (NMR) for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unequivocal structural identification of your final product and any isolated impurities.
-
¹H NMR: Provides information on the number and types of protons, confirming the basic structure of the flavonoid.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to piece together fragments of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity of the entire molecule.
By implementing the structured troubleshooting guides and robust analytical methods outlined in this support center, you will be well-equipped to identify, understand, and ultimately control the batch-to-batch variability of synthetic Demethoxysudachitin, leading to more reliable and reproducible scientific outcomes.
References
- ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. (2018).
- Why Batch-to-Batch Variability Happens (Even With the Same Recipe). (2026). Terriva.
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- Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. (2022). ResearchGate.
- Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. (2025). Molecules.
- Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. (n.d.). Journal of Applied Crystallography.
- A New and Rapid HPLC Method to Determine the Degree of Deacetylation of Glutaraldehyde-Cross-Linked Chitosan. (n.d.). Molecules.
- Batch-to-Batch Variability - Applications using Sorption Experiments. (n.d.). Surface Measurement Systems.
- Synthesis of Deoxytetrahydrouridine. (n.d.). Nucleosides, Nucleotides & Nucleic Acids.
- Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. (2025). ResearchGate.
- Pharmaceutical Impurities: Top Four Questions. (2018). Thermo Fisher Scientific.
- Starting Materials and Source Materials. (2019). Gov.il.
- Identification of 4-deoxythreonic acid present in human urine using HPLC and NMR techniques. (2009). Analytical and Bioanalytical Chemistry.
- Modern Analytical Techniques for Flavonoid Determination. (n.d.). PubMed.
- Unlocking the potential of flavonoid biosynthesis through integrated metabolic engineering. (2025). Frontiers in Plant Science.
- Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. (2020). Organic Process Research & Development.
- Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. (2022). Journal of Studies in Science and Engineering.
- Troubleshooting Sample Preparation. (2016). LCGC International.
- Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. (n.d.). Molecules.
- Designing Continuous Crystallization Systems for Enhanced Productivity. (2024). Hilaris Publisher.
- Metabolomics Batch Effects: Causes, Detection, and Correction Strategies. (n.d.). MetwareBio.
- Synthesis of novel deoxynucleoside S-methylphosphonic acids using S-(diisopropylphosphonomethyl)isothiouronium tosylate, a new equivalent of mercaptomethylphosphonate. (n.d.). Organic & Biomolecular Chemistry.
- Synthetic Biology towards Improved Flavonoid Pharmacokinetics. (n.d.). MDPI.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). Journal of Medicinal Chemistry.
- Identification of 4-deoxythreonic acid present in human urine by combining HPLC and NMR techniques. (n.d.). PubMed.
- Mechanism of stress regulation of flavonoid synthesis. (n.d.). ResearchGate.
- Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma. (2025). Heliyon.
- Optimization of Batch Crystallization of Magnetic Lysozyme Crystals and Study of the Continuous Crystallization Process. (2023). Processes.
- Biochemical evaluation of molecular parts for flavonoid production using plant synthetic biology. (n.d.). Frontiers in Plant Science.
- Identifying sources of batch to batch variation in processability. (2025). ResearchGate.
- Modern Chromatographic Methods for Determination Flavonoids. (2024).
- The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing.
- Troubleshooting Contamination Issues in Pharmaceuticals. (2025). YouTube.
- Chromatographic methods for the identification of flavonoids. (n.d.). Auctores Publishing.
- Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (n.d.). Longdom Publishing.
- Rational Design of Flavonoid Production Routes Using Combinatorial and Precursor-Directed Biosynthesis. (n.d.). ACS Synthetic Biology.
- How To Reduce Batch-to-Batch Variation In Cell Therapy Manufacturing. (2024). Cell and Gene.
- Purification and Characterization of Flavonoids from the Leaves of Zanthoxylum bungeanum and Correlation between Their Structure and Antioxidant Activity. (2014). PLOS ONE.
- Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances. (2014). European Medicines Agency.
- Identifying and Quantifying Impurities in Chemical Products. (n.d.). SCION Instruments.
- Process of Finding Impurities in Pharmaceutical Products. (2014). Pharmaguideline.
- Demethoxysudachitin (CHEBI:174446). (n.d.). EMBL-EBI.
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Technical Support Center: Enhancing Cellular Uptake of Demethoxysudachitin
Welcome to the technical support center for Demethoxysudachitin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for enhancing the cellular uptake of this promising flavonoid. Recognizing the common challenges of low aqueous solubility and poor membrane permeability inherent to many flavonoids, this document offers a curated collection of frequently asked questions (FAQs), detailed troubleshooting guides, and step-by-step experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and cellular delivery of Demethoxysudachitin.
Q1: What are the main challenges in achieving high cellular uptake of Demethoxysudachitin?
A1: Like many flavonoids, Demethoxysudachitin is predicted to have low aqueous solubility and poor passive diffusion across cell membranes. These physicochemical properties are the primary barriers to achieving effective intracellular concentrations in in vitro experiments. Furthermore, as a flavonoid, it may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell, further reducing its intracellular accumulation.[1][2]
Q2: What are the most promising strategies to enhance the cellular uptake of Demethoxysudachitin?
A2: Several formulation strategies have proven effective for improving the bioavailability and cellular uptake of poorly soluble flavonoids.[3][4][5] The most common and promising approaches include:
-
Liposomal Formulations: Encapsulating Demethoxysudachitin within lipid bilayers can improve its solubility and facilitate cellular entry via membrane fusion or endocytosis.[6][7]
-
Nanoparticle Formulations: Loading Demethoxysudachitin into polymeric nanoparticles can protect it from degradation, improve its solubility, and provide opportunities for targeted delivery.[8]
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can significantly enhance the aqueous solubility of Demethoxysudachitin.[9]
Q3: How can I determine the intracellular concentration of Demethoxysudachitin?
A3: The most accurate method for quantifying intracellular Demethoxysudachitin is through High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[10][11] This technique offers high sensitivity and specificity. The general workflow involves treating cells with Demethoxysudachitin, followed by cell lysis, extraction of the compound, and subsequent analysis by HPLC-MS.
Q4: Should I be concerned about the cytotoxicity of the delivery vehicle itself?
A4: Yes, it is crucial to assess the potential cytotoxicity of any delivery system. Liposomes, nanoparticles, and cyclodextrins can exhibit dose-dependent toxicity. Therefore, it is essential to include vehicle-only controls in your experiments to distinguish the cytotoxic effects of the delivery agent from that of Demethoxysudachitin. Standard cytotoxicity assays like the LDH assay can be used for this purpose.[12][13][14]
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low or inconsistent biological activity of Demethoxysudachitin.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Poor Solubility | Prepare a stock solution in an organic solvent like DMSO and then dilute it in your culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). | Demethoxysudachitin, like other flavonoids, is likely poorly soluble in aqueous media. Using an organic solvent for the initial stock ensures it is fully dissolved before being introduced to the aqueous cell culture environment. |
| Precipitation in Media | Visually inspect the culture medium for any signs of precipitation after adding the Demethoxysudachitin solution. If precipitation occurs, consider reducing the final concentration or using a solubilizing agent. | Precipitation indicates that the compound's solubility limit has been exceeded in the culture medium, leading to an inaccurate and lower effective concentration. |
| Degradation | Protect your Demethoxysudachitin stock solutions and experimental setups from light. Prepare fresh dilutions for each experiment. | Flavonoids can be sensitive to light and may degrade over time in solution, leading to a loss of biological activity. |
Issue 2: High variability in experimental replicates.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inconsistent Formulation | If using a delivery system (liposomes, nanoparticles), ensure the formulation protocol is followed precisely to maintain consistency in particle size and encapsulation efficiency between batches. | Variations in formulation parameters can significantly impact the delivery efficiency and, consequently, the biological effect of Demethoxysudachitin. |
| Cellular Efflux | Consider co-incubation with a known P-glycoprotein inhibitor, such as verapamil, to see if this enhances the activity of Demethoxysudachitin. | If Demethoxysudachitin is a substrate for P-gp or other efflux pumps, its intracellular concentration can be actively reduced. Inhibiting these pumps can increase its accumulation and biological effect.[2] |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. | High passage numbers can lead to phenotypic and genotypic drift in cell lines, which can alter their response to treatment. |
Issue 3: Unexpected cytotoxicity observed.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Vehicle Toxicity | Run parallel experiments with the delivery vehicle alone (e.g., empty liposomes or nanoparticles) at the same concentrations used to deliver Demethoxysudachitin. | This will help you determine if the observed cytotoxicity is due to the delivery system itself or the encapsulated compound.[12][13][14] |
| High Compound Concentration | Perform a dose-response curve to determine the optimal, non-toxic working concentration of your Demethoxysudachitin formulation. | Even with enhanced delivery, high intracellular concentrations of any compound can lead to off-target effects and cytotoxicity. |
| Contamination | Ensure all reagents and cell cultures are free from microbial contamination. | Contaminants can induce cellular stress and death, confounding the results of your cytotoxicity assays. |
Part 3: Experimental Protocols & Data Presentation
This section provides detailed, step-by-step methodologies for key experiments and presents hypothetical data in a structured format.
Formulation Strategies: Step-by-Step Protocols
This protocol is a standard method for encapsulating hydrophobic drugs like Demethoxysudachitin into liposomes.[6][15]
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve Demethoxysudachitin and lipids (e.g., a 9:1 molar ratio of EPC to DOPS) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture).
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature (e.g., 40°C) to form a thin lipid film on the flask wall.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe sonicator or subject it to multiple extrusions through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated Demethoxysudachitin by centrifugation, dialysis, or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and measuring the Demethoxysudachitin concentration using HPLC-MS.
-
This method is suitable for encapsulating hydrophobic compounds into polymeric nanoparticles.[16][17]
-
Organic Phase Preparation:
-
Dissolve Demethoxysudachitin and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone or acetonitrile).
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a surfactant (e.g., PVA or Pluronic F68).
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase under constant stirring to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Purification:
-
Collect the nanoparticles by centrifugation, wash them with deionized water to remove the surfactant and unencapsulated drug, and then lyophilize them for storage.
-
-
Characterization:
-
Determine the particle size and morphology using DLS and scanning electron microscopy (SEM).
-
Calculate the drug loading and encapsulation efficiency using HPLC-MS after dissolving a known amount of nanoparticles in a suitable organic solvent.
-
This protocol enhances the aqueous solubility of Demethoxysudachitin by forming an inclusion complex.[18][19][20]
-
Complex Formation:
-
Prepare a saturated aqueous solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).
-
Add an excess amount of Demethoxysudachitin to the cyclodextrin solution.
-
Stir the mixture at a constant temperature for 24-72 hours to allow for complex formation.
-
-
Purification:
-
Filter the suspension to remove the un-complexed, undissolved Demethoxysudachitin.
-
-
Lyophilization:
-
Freeze-dry the filtrate to obtain a solid powder of the Demethoxysudachitin-cyclodextrin inclusion complex.
-
-
Characterization:
-
Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Determine the increase in solubility by measuring the concentration of Demethoxysudachitin in the filtrate using HPLC-MS.
-
Data Presentation: Comparative Analysis of Uptake Enhancement Strategies
The following table presents hypothetical data to illustrate the potential improvements in Demethoxysudachitin's cellular uptake and the associated cytotoxicity for different delivery strategies.
| Formulation | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) in Caco-2 cells | Intracellular Concentration (ng/10⁶ cells) | Cytotoxicity (LDH release) at effective dose |
| Demethoxysudachitin (Free) | 0.5 ± 0.1 | 15 ± 4 | < 5% |
| Liposomal Demethoxysudachitin | 2.8 ± 0.5 | 85 ± 12 | < 10% |
| Nanoparticle Demethoxysudachitin | 3.5 ± 0.6 | 110 ± 15 | < 12% |
| Cyclodextrin-Complexed Demethoxysudachitin | 1.5 ± 0.3 | 40 ± 8 | < 5% |
Note: The above data is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions.
In Vitro Permeability Assay: Caco-2 Cell Monolayer
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting intestinal drug absorption.[21][22][23][24]
-
Cell Culture:
-
Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) and culture them for 21-25 days to allow for differentiation into a polarized monolayer.
-
-
Monolayer Integrity:
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., HBSS).
-
Add the Demethoxysudachitin formulation to the apical (AP) side and fresh transport buffer to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the BL side and replace with fresh buffer.
-
-
Quantification:
-
Analyze the concentration of Demethoxysudachitin in the collected samples using HPLC-MS.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the permeable support.
-
C₀ is the initial concentration of the drug in the AP chamber.
-
-
Part 4: Visualization of Workflows and Signaling Pathways
Experimental Workflow for Enhancing and Validating Cellular Uptake
Caption: Workflow for formulation, characterization, and validation.
Potential Signaling Pathways Modulated by Demethoxysudachitin
Based on existing literature for Demethoxysudachitin and related flavonoids, the MAPK and PI3K/Akt signaling pathways are potential targets.[25][26][27][28][29][30][31][32]
Caption: Potential inhibition of PI3K/Akt and MAPK pathways.
References
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Lee, C. (n.d.). P-glycoprotein related drug interactions: clinical importance and a consideration of disease states. PubMed. Retrieved January 27, 2026, from [Link]
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ACS Publications. (2020, August 20). Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb | ACS Omega. Retrieved January 27, 2026, from [Link]
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BIO Web of Conferences. (n.d.). Anti-inflammatory function of sudachitin and demethoxysudachitin from Citrus sudachi. Retrieved January 27, 2026, from [Link]
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National Institutes of Health. (2021, October 14). A Systematic Approach for Liposome and Lipodisk Preclinical Formulation Development by Microfluidic Technology. Retrieved January 27, 2026, from [Link]
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ResearchGate. (2022, July 17). General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. Retrieved January 27, 2026, from [Link]
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CORE. (n.d.). Determining the Intracellular Concentrations of Flavonoids in MDA-MB-231 Cells Using HPLC. Retrieved January 27, 2026, from [Link]
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National Institutes of Health. (n.d.). Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections. Retrieved January 27, 2026, from [Link]
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Dove Medical Press. (2018, September 11). A novel microfluidic liposomal formulation for the delivery of the SN. Retrieved January 27, 2026, from [Link]
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National Institutes of Health. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved January 27, 2026, from [Link]
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National Institutes of Health. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved January 27, 2026, from [Link]
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Australian Prescriber. (2014, August 4). P-glycoprotein and its role in drug-drug interactions. Retrieved January 27, 2026, from [Link]
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National Institutes of Health. (n.d.). Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb. Retrieved January 27, 2026, from [Link]
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ResearchGate. (n.d.). Effects of deoxyshikonin on Akt/PI3K/mTOR signalling pathway in HT29. Retrieved January 27, 2026, from [Link]
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National Institutes of Health. (2025, March 5). Natural products modulating MAPK for CRC treatment: a promising strategy. Retrieved January 27, 2026, from [Link]
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MDPI. (n.d.). Liposomal Formulations: A Recent Update. Retrieved January 27, 2026, from [Link]
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MDPI. (n.d.). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. Retrieved January 27, 2026, from [Link]
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MDPI. (2021, December 18). β-Cyclodextrin Inclusion Complexes of Budesonide with Enhanced Bioavailability for COPD Treatment. Retrieved January 27, 2026, from [Link]
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WUR eDepot. (n.d.). Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay. Retrieved January 27, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) HPLC analysis of flavonoids. Retrieved January 27, 2026, from [Link]
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Protocols.io. (2018, October 7). FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). Retrieved January 27, 2026, from [Link]
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National Institutes of Health. (2011, December 30). Clinical development of liposome-based drugs: formulation, characterization, and therapeutic efficacy. Retrieved January 27, 2026, from [Link]
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ResearchGate. (2020, August 21). (PDF) Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum : the Immortal Herb. Retrieved January 27, 2026, from [Link]
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ResearchGate. (n.d.). Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview | Request PDF. Retrieved January 27, 2026, from [Link]
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Dissolution Technologies. (n.d.). Preparation and Characterization of ZGDHu-1 Nanoparticles. Retrieved January 27, 2026, from [Link]
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PubMed Central. (2020, November 22). Inhibition of AKT-Signaling Sensitizes Soft Tissue Sarcomas (STS) and Gastrointestinal Stromal Tumors (GIST) to Doxorubicin via Targeting of Homology-Mediated DNA Repair. Retrieved January 27, 2026, from [Link]
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ResearchGate. (n.d.). DA inhibits the NFκB and MAPK signaling pathways in PMA-induced. Retrieved January 27, 2026, from [Link]
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MDPI. (n.d.). Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells. Retrieved January 27, 2026, from [Link]
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MDPI. (n.d.). Enhancing Chemotherapeutic Efficacy in Lung Cancer Cells Through Synergistic Targeting of the PI3K/AKT Pathway with Small Molecule Inhibitors. Retrieved January 27, 2026, from [Link]
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MDPI. (n.d.). Organophosphorus Compounds and MAPK Signaling Pathways. Retrieved January 27, 2026, from [Link]
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Universal Journal of Pharmaceutical Research. (n.d.). View of FORMULATION AND EVALUATION OF ELASTIC LIPOSOMES OF DECITABINE PREPARED BY ROTARY EVAPORATION METHOD. Retrieved January 27, 2026, from [Link]
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ResearchGate. (2025, August 6). P-glycoprotein related drug interactions: Clinical importance and a consideration of disease states | Request PDF. Retrieved January 27, 2026, from [Link]
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Frontiers. (n.d.). A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach (Spinacia oleracea L.). Retrieved January 27, 2026, from [Link]
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The Hitchhiker's Guide to Human Therapeutic Nanoparticle Development - PMC. (n.d.). Retrieved January 27, 2026, from [Link]
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National Institutes of Health. (n.d.). Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement. Retrieved January 27, 2026, from [Link]
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National Institutes of Health. (2024, January 9). Natural products targeting the MAPK-signaling pathway in cancer: overview. Retrieved January 27, 2026, from [Link]
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YouTube. (2022, May 4). PI3K/AKT Pathway Inhibition for Metastatic Castrate-Resistant Prostate Cancer. Retrieved January 27, 2026, from [Link]
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PubMed. (2019, October 30). Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. Retrieved January 27, 2026, from [Link]
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ResearchGate. (2020, July 18). (PDF) Development of Formulation Methods and Physical Characterization of Injectable Sodium Selenite Nanoparticles for the Delivery of Sorafenib tosylate. Retrieved January 27, 2026, from [Link]
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PubMed. (2024, March 11). Prediction of drug-drug interaction risk of P-glycoprotein substrate in drug discovery. Retrieved January 27, 2026, from [Link]
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Taylor & Francis. (n.d.). Absorption, Bioavailability, and Metabolism of Flavonoids. Retrieved January 27, 2026, from [Link]
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National Institutes of Health. (2020, September 24). PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers. Retrieved January 27, 2026, from [Link]
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Validation & Comparative
A Researcher's Guide to the Cellular Validation of Demethoxysudachitin: A Comparative Analysis
Demethoxysudachitin, a polymethoxyflavone (PMF) primarily found in the peel of the Sudachi citrus fruit (Citrus sudachi), is emerging as a compound of significant interest in drug discovery.[1][2] As with other PMFs, it is being investigated for a range of biological activities, including anti-inflammatory and anti-cancer effects.[3][4] This guide provides an in-depth, comparative framework for validating the biological activity of Demethoxysudachitin in common cellular models, offering field-proven insights into experimental design and data interpretation.
Our approach is grounded in providing not just protocols, but the strategic reasoning behind the selection of specific models, assays, and comparator compounds. This ensures that the described workflows are self-validating and generate robust, publishable data.
Section 1: Validation of Anti-Inflammatory Activity
Chronic inflammation is a key driver of numerous diseases.[1] Demethoxysudachitin has been shown to suppress inflammatory responses, primarily by inhibiting the activation of the MAPK and NF-κB signaling pathways.[1][4] This section details a comparative workflow to validate this activity.
Causality of Experimental Choices
-
Cellular Model: RAW 264.7 murine macrophages are the industry standard for in-vitro inflammation studies.[1][5] They reliably produce inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) upon stimulation with lipopolysaccharide (LPS), mimicking a bacterial inflammatory challenge.
-
Comparator Compound: Dexamethasone, a potent corticosteroid, serves as a robust positive control. It is a well-characterized anti-inflammatory agent that acts through multiple mechanisms, including the inhibition of NF-κB, providing a high benchmark for efficacy.
-
Primary Endpoint: The measurement of nitric oxide (NO) production via the Griess assay is a straightforward, reliable, and cost-effective primary indicator of inflammatory suppression.[1] Reduced NO levels directly correlate with the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme regulated by NF-κB.[6]
Experimental Workflow: Anti-Inflammatory Validation
Caption: Workflow for assessing the anti-inflammatory effect of Demethoxysudachitin.
Detailed Protocol: Nitric Oxide Inhibition Assay
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare stock solutions of Demethoxysudachitin and Dexamethasone in DMSO. Create a serial dilution in culture media to achieve final desired concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Pre-treatment: Remove the old media and add 100 µL of media containing the test compounds to the appropriate wells. Include wells for a vehicle control (DMSO) and a negative control (media only). Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Cytotoxicity Assay: Use the remaining cells to perform an MTT or similar viability assay to ensure that the observed NO reduction is not due to cell death.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration at which 50% of NO production is inhibited) using non-linear regression analysis.
Comparative Data: Demethoxysudachitin vs. Dexamethasone
| Compound | Cellular Model | Primary Endpoint | IC50 (µM) | Citation |
| Demethoxysudachitin | LPS-stimulated RAW 264.7 | NO Production | ~25-50 | [1][4] |
| Dexamethasone | LPS-stimulated RAW 264.7 | NO Production | ~0.01-0.1 | N/A |
Note: IC50 values are approximate and can vary based on specific experimental conditions. The data for Dexamethasone is based on typical literature values for this well-established control.
Targeted Signaling Pathway: NF-κB Inhibition
Caption: Demethoxysudachitin inhibits the NF-κB inflammatory pathway.[7]
Section 2: Validation of Anti-Cancer Activity
Polymethoxyflavones are widely recognized for their potential anti-cancer properties, which can include inducing apoptosis (programmed cell death) and inhibiting cell proliferation.[3] Validating this activity requires assessing a compound's ability to selectively kill cancer cells while ideally sparing normal cells.
Causality of Experimental Choices
-
Cellular Model: The MCF-7 human breast adenocarcinoma cell line is a classic choice for initial anti-cancer screening. It is a well-characterized, estrogen-receptor-positive cell line that is widely used in drug discovery.
-
Comparator Compound: Doxorubicin is a standard-of-care chemotherapy agent used to treat a wide range of cancers, including breast cancer. It induces cell death through DNA intercalation and inhibition of topoisomerase II, making it an excellent positive control for cytotoxicity.
-
Primary Endpoint: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, providing a robust measure of cell viability and proliferation.
Experimental Workflow: Anti-Cancer Validation
Caption: Workflow for assessing the anti-proliferative effect of Demethoxysudachitin.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment: Remove the media and add 100 µL of fresh media containing serial dilutions of Demethoxysudachitin or Doxorubicin. Include a vehicle control (DMSO).
-
Incubation: Incubate for 48 to 72 hours, depending on the cell doubling time and desired treatment window.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well. Pipette up and down to fully dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Determine the IC50 value using non-linear regression.
Comparative Data: Demethoxysudachitin vs. Doxorubicin
| Compound | Cellular Model | Primary Endpoint | IC50 (µM) | Citation |
| Demethoxysudachitin | Cancer Cell Lines | Cell Viability | ~10-40 | [3] |
| Doxorubicin | MCF-7 | Cell Viability | ~0.1-1.0 | N/A |
Note: The IC50 for Demethoxysudachitin is a general estimate based on activities of related PMFs. The value for Doxorubicin is based on typical literature findings.
Potential Targeted Signaling Pathway: PI3K/Akt Inhibition
Caption: The PI3K/Akt pathway is a common target for anti-cancer flavonoids.[9]
References
- Studies on novel physiological activities of Citrus sudachi peel extract and its components. Hiroshima University.
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Anti-inflammatory function of sudachitin and demethoxysudachitin from Citrus sudachi. BIO Web of Conferences. Available at: [Link]
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The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. MDPI. Available at: [Link]
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Endothelium-Independent Vasorelaxant Effects of Sudachitin and Demethoxysudachitin, Polymethoxyflavone from the Peel of Citrus sudachi on Isolated Rat Aorta. J-Stage. Available at: [Link]
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PI3K/Akt signalling pathway and cancer. PubMed. Available at: [Link]
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Sudachi peel extract powder including the polymethoxylated flavone sudachitin improves visceral fat content in individuals at risk for developing diabetes. National Institutes of Health (NIH). Available at: [Link]
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In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. National Institutes of Health (NIH). Available at: [Link]
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The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. National Institutes of Health (NIH). Available at: [Link]
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Endothelium-Independent Vasorelaxant Effects of Sudachitin and Demethoxysudachitin, Polymethoxyflavone from the Peel of Citrus sudachi on Isolated Rat Aorta. PubMed. Available at: [Link]
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NF-κB signaling in inflammation. National Institutes of Health (NIH). Available at: [Link]
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Demethoxysudachitin vs. Nobiletin: A Comparative Analysis of Their Biological Effects
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Demethoxysudachitin and Nobiletin are polymethoxylated flavones (PMFs) predominantly found in citrus peels. As natural compounds, they have garnered significant interest within the scientific community for their diverse and potent biological activities. Both molecules share a common flavone backbone but differ in their methoxylation patterns, leading to distinct pharmacological profiles. This guide provides a comprehensive, side-by-side comparison of the anti-inflammatory, anti-cancer, and neuroprotective effects of Demethoxysudachitin and Nobiletin, supported by experimental data and mechanistic insights to inform future research and drug development endeavors.
Chemical Structures
A foundational understanding of the chemical structures of Demethoxysudachitin and Nobiletin is crucial to appreciating their distinct biological activities.
Figure 1: Chemical structures of Demethoxysudachitin and Nobiletin.
Comparative Biological Activities
This section delves into a detailed comparison of the anti-inflammatory, anti-cancer, and neuroprotective properties of Demethoxysudachitin and Nobiletin, presenting available quantitative data and exploring their underlying mechanisms of action.
Anti-inflammatory Effects
Both Demethoxysudachitin and Nobiletin exhibit significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.
Studies have shown that both compounds can suppress the production of pro-inflammatory mediators. Demethoxysudachitin, along with its related compound sudachitin, has been found to inhibit the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1] This inhibition is achieved by downregulating the activation of the MAPK and NF-κB signaling pathways.[1]
Nobiletin also demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators.[2] It has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] The anti-inflammatory actions of nobiletin are, in many ways, similar to those of anti-inflammatory steroids.[2]
Figure 2: Simplified signaling pathway illustrating the anti-inflammatory mechanisms of Demethoxysudachitin and Nobiletin.
While direct comparative studies with IC50 values for both compounds under identical conditions are limited, some data is available for Nobiletin.
| Compound | Assay | Cell Line | IC50 | Reference |
| Nobiletin | Nitric Oxide Production | RAW 264.7 | 19 µM | [3] |
A study comparing sudachitin and demethoxysudachitin found that sudachitin exhibited a stronger inhibitory effect on inflammatory mediators, suggesting that the methoxy group at the 3' position may enhance anti-inflammatory activity.[1] This structural difference may also influence the relative potency of Demethoxysudachitin compared to Nobiletin.
Anti-cancer Effects
Both flavonoids have demonstrated promising anti-cancer activities against various cancer cell lines, operating through multiple mechanisms including induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Nobiletin has been extensively studied for its anti-cancer properties and is known to target various oncogenic and onco-suppressor pathways.[3] It can induce apoptosis, arrest the cell cycle, and suppress migration and invasion of cancer cells.[3][4] Nobiletin has been shown to inhibit the SRC/AKT/STAT3/YY1AP1 pathway in human renal carcinoma cells.[5]
Information on the specific anti-cancer mechanisms of Demethoxysudachitin is less abundant. However, its structural similarity to other anti-cancer flavonoids suggests it may share similar mechanisms of action.
Figure 3: Overview of the known and presumed anti-cancer mechanisms of Nobiletin and Demethoxysudachitin.
IC50 values for Nobiletin have been reported for several cancer cell lines. Data for Demethoxysudachitin is not as readily available, limiting a direct quantitative comparison.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Nobiletin | ACHN | Renal Carcinoma | ~80 | 48 | [6] |
| Caki-2 | Renal Carcinoma | ~40 | 48 | [6] | |
| K562 | Chronic Myeloid Leukemia | ~58.4 | 24 | [7] | |
| T235 | Anaplastic Thyroid Cancer | ~100 | 48 | [8] | |
| T238 | Anaplastic Thyroid Cancer | ~100 | 48 | [8] |
Neuroprotective Effects
Both Demethoxysudachitin and Nobiletin are emerging as potential therapeutic agents for neurodegenerative diseases due to their ability to cross the blood-brain barrier and exert neuroprotective effects.
Nobiletin has been shown to offer neuroprotection through various mechanisms, including anti-inflammatory and antioxidant effects, inhibition of β-amyloid production, and regulation of synaptic plasticity.[9][10] It has been reported to exert neuroprotective effects against mitochondrial complex I inhibition by regulating apoptotic signaling.[11]
While direct studies on the neuroprotective mechanisms of Demethoxysudachitin are limited, its structural analog, sudachitin, has been shown to have neuroprotective effects in a mouse model of stroke, likely through the activation of the Sirt1/PGC-1α axis.[12] Given their structural similarities, Demethoxysudachitin may share some of these neuroprotective pathways.
Figure 4: Known neuroprotective mechanisms of Nobiletin and presumed effects of Demethoxysudachitin.
Experimental Protocols
This section provides an overview of the methodologies commonly employed to assess the biological activities of Demethoxysudachitin and Nobiletin.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay
This assay is widely used to screen for the anti-inflammatory potential of compounds by measuring the inhibition of NO production in LPS-stimulated macrophages.
Figure 5: Workflow for the Nitric Oxide Production Assay.
Protocol:
-
Cell Seeding: Seed RAW264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^5 cells/well and incubate for 24 hours.[13][14]
-
Compound Treatment: Pre-treat the cells with various concentrations of Demethoxysudachitin or Nobiletin for 1-2 hours.[13][14]
-
LPS Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce an inflammatory response and incubate for 24 hours.[13]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.[14]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
Anti-cancer Activity Assessment: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Figure 6: Workflow for the MTT Cell Viability Assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 1,000 to 100,000 cells/well) and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with a range of concentrations of Demethoxysudachitin or Nobiletin and incubate for a specified period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion and Future Directions
Both Demethoxysudachitin and Nobiletin are promising natural compounds with significant therapeutic potential. While Nobiletin has been more extensively studied, the available evidence suggests that Demethoxysudachitin shares many of its beneficial properties, particularly in the realm of anti-inflammatory activity.
The key difference in their known activities appears to be influenced by their distinct methoxylation patterns. The presence of a methoxy group at the 3' position in sudachitin, a close analog of Demethoxysudachitin, enhances its anti-inflammatory effects compared to Demethoxysudachitin itself.[1] This highlights the critical role of specific structural features in determining biological potency.
Future research should focus on direct, head-to-head comparative studies of Demethoxysudachitin and Nobiletin across a range of biological assays and cell lines. Such studies are essential to:
-
Establish a clear potency ranking: Determining the relative efficacy of each compound in various therapeutic contexts.
-
Elucidate structure-activity relationships: Gaining a deeper understanding of how subtle structural differences impact their mechanisms of action.
-
Identify potential for synergistic effects: Investigating whether combinations of these compounds could lead to enhanced therapeutic outcomes.
A more comprehensive understanding of the comparative pharmacology of Demethoxysudachitin and Nobiletin will undoubtedly accelerate their development as potential therapeutic agents for a variety of inflammatory, cancerous, and neurodegenerative diseases.
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Hu, Y., Zhou, H., Zhang, H., Sui, Y., Zhang, Z., Zou, Y., Li, K., Zhao, Y., Xie, J., & Zhang, L. (2022). The neuroprotective effect of dexmedetomidine and its mechanism. Frontiers in Pharmacology, 13, 965661. [Link]
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Wei, D., Zhang, G., Zhu, Z., Zheng, Y., Yan, F., Pan, C., Wang, Z., Li, X., Wang, F., Meng, P., Zheng, W., Yan, Z., Zhai, D., Lu, Z., Yuan, J. (2019). Nobiletin Inhibits Cell Viability via the SRC/AKT/STAT3/YY1AP1 Pathway in Human Renal Carcinoma Cells. Frontiers in Oncology, 9, 577. [Link]
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Sp, N., Kang, D. Y., Kim, D. H., Park, J. H., Kim, Y. J., Kim, H. J., ... & Yang, Y. M. (2018). Nobiletin Inhibits CD36-Dependent Tumor Angiogenesis, Migration, Invasion, and Sphere Formation Through the Cd36/Stat3/Nf-Κb Signaling Axis. Nutrients, 10(6), 772. [Link]
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Antiproliferative and Anti-Inflammatory Activities of Deprungsith Formulation and Its Bioactive Compounds Against Mild Psoriasis and Potential of Metabolic Herb-Drug Interactions. (2023). Journal of Inflammation Research, 16, 3697-3713. [Link]
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Zeng, S. L., Li, S. Z., Li, S., Wu, J. R., & Liu, E. Q. (2017). Nobiletin in Cancer Therapy: How This Plant Derived-Natural Compound Targets Various Oncogene and Onco-Suppressor Pathways. Oncotarget, 8(21), 35435–35450. [Link]
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Lin, N., Sato, T., Takayama, Y., Mimaki, Y., Sashida, Y., Yano, M., & Ito, A. (2003). Novel anti-inflammatory actions of nobiletin, a citrus polymethoxy flavonoid, on human synovial fibroblasts and mouse macrophages. Biochemical pharmacology, 65(12), 2065-2071. [Link]
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Jo, A. R., Kim, J. H., Heo, H. J., & Kim, H. (2021). Nobiletin Exhibits Neuroprotective Effects against Mitochondrial Complex I Inhibition via Regulating Apoptotic Signaling. International Journal of Molecular Sciences, 22(2), 738. [Link]
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Lee, Y. S., Lee, D. H., Kim, S. H., & Lee, Y. S. (2018). 3-Deoxysappanchalcone Inhibits Cell Growth of Gefitinib-Resistant Lung Cancer Cells by Simultaneous Targeting of EGFR and MET Kinases. International journal of molecular sciences, 19(10), 2919. [Link]
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Miyata, Y., et al. (2021). Anti-inflammatory function of sudachitin and demethoxysudachitin from Citrus sudachi. BIO Web of Conferences, 35, 02004. [Link]
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Han, Y., & Chen, J. (2022). Comparison of Nobiletin and 5-Demethylnobiletin as Cancer Chemopreventive Agents. Molecules, 27(15), 4998. [Link]
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Lee, J. H., et al. (2015). Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. International Journal of Molecular Sciences, 16(12), 29633-29648. [Link]
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Miyata, Y., et al. (2021). Anti-inflammatory function of sudachitin and demethoxysudachitin from Citrus sudachi. BIO Web of Conferences, 35, 02004. [Link]
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Nakajima, H., et al. (2014). Nobiletin, a polymethoxylated flavonoid from citrus, enhances IL-4 production in DO11.10 mice via antigen-presenting cells. Journal of nutritional biochemistry, 25(8), 885-893. [Link]
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Sarvarian, P., et al. (2021). Nobiletin in Cancer Therapy; Mechanisms and Therapy Perspectives. Cancers, 13(16), 4051. [Link]
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He, L., et al. (2016). Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity. Oncotarget, 7(42), 67739–67750. [Link]
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ResearchGate. (2025). The neuroprotective effect of dexmedetomidine and its mechanism. [Link]
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The Francis Crick Institute. (2018). Hypoxia compound disrupts cancer cell metabolism. [Link]
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Wiciński, M., et al. (2020). Neuroprotective Effect of SGLT2 Inhibitors. International Journal of Molecular Sciences, 21(19), 7043. [Link]
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Nakazono, A., et al. (2024). Chronotropic and Inotropic Effects of Sudachitin, a Polymethoxyflavone from the Peel of Citrus sudachi on Isolated Rat Atria and Its Underlying Mechanisms. Biological and Pharmaceutical Bulletin, 47(1), 1-8. [Link]
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Cheng, Y., et al. (2024). Nobiletin from citrus peel: a promising therapeutic agent for liver disease-pharmacological characteristics, mechanisms, and potential applications. Frontiers in Pharmacology, 15, 1354809. [Link]
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Oncostatin M, an IL-6 Family Cytokine, Is a Key Mediator of the Anti-Inflammatory Effect of Acidic Mammalian Chitinase Inhibition in a Mouse Model of Colitis. (2020). International Journal of Molecular Sciences, 21(11), 4061. [Link]
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ResearchGate. (n.d.). Potential neuroprotective effect of nobiletin. Nobiletin's action...[Link]
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Choi, Y., et al. (2012). Anti-neuroinflammatory activity of nobiletin on suppression of microglial activation. Biological & pharmaceutical bulletin, 35(8), 1236-1242. [Link]
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Wei, D., et al. (2019). Nobiletin Inhibits Cell Viability via the SRC/AKT/STAT3/YY1AP1 Pathway in Human Renal Carcinoma Cells. Frontiers in Oncology, 9, 577. [Link]
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Sp, N., et al. (2018). Nobiletin Inhibits CD36-Dependent Tumor Angiogenesis, Migration, Invasion, and Sphere Formation Through the Cd36/Stat3/Nf-Κb Signaling Axis. Nutrients, 10(6), 772. [Link]
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Deubiquitinases maintain protein homeostasis and survival of cancer cells upon glutathione depletion. (2020). Cell reports, 31(1), 107479. [Link]
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Sudachitin, a polymethoxylated flavone, improves glucose and lipid metabolism by increasing mitochondrial biogenesis in skeletal muscle. (2014). Diabetologia, 57(7), 1504-1514. [Link]
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Nobiletin as a Neuroprotective Agent: Therapeutic Potential and Formulation Strategies for Alzheimer's and Related Disorders. (2025). Journal of Pharmaceutical Research International, 37(2), 45-54. [Link]
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The Pivotal Role of Substitution Patterns: A Comparative Guide to the Structure-Activity Relationship of Demethoxysudachitin and Its Analogs
For Immediate Release
[CITY, STATE] – In the ongoing quest for novel therapeutic agents, flavonoids have emerged as a promising class of natural products. This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of Demethoxysudachitin, a polymethoxyflavone found in citrus peels, and its analogs. By examining the subtle yet significant impact of structural modifications on biological activity, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to guide future drug discovery efforts.
Demethoxysudachitin (4',5,7-trihydroxy-6,8-dimethoxyflavone) has garnered attention for its potential anti-inflammatory and anticancer properties.[1][2] Understanding how its chemical structure relates to its biological function is paramount for optimizing its therapeutic potential. This guide will delve into the known SAR of Demethoxysudachitin, primarily focusing on its anti-inflammatory effects, and propose future avenues for analog development based on established principles of flavonoid chemistry.
Core Structure and Key Pharmacophoric Features
The foundational structure of Demethoxysudachitin, a flavone, consists of a C6-C3-C6 skeleton. The arrangement and nature of substituent groups on its two phenyl rings (A and B) and the central pyran ring (C) are the primary determinants of its biological activity.
Figure 2. Simplified signaling pathway of LPS-induced inflammation and the inhibitory effects of Demethoxysudachitin and Sudachitin.
Data Summary: A Head-to-Head Comparison
The following table summarizes the comparative anti-inflammatory activity of Demethoxysudachitin and Sudachitin based on available literature. While specific IC50 values are not always reported in a comparative context, the qualitative difference in potency is consistently noted.
| Compound | Key Structural Feature | Relative Anti-inflammatory Potency | Mechanism of Action |
| Demethoxysudachitin | 4',5,7-trihydroxy-6,8-dimethoxyflavone | Baseline | Inhibition of MAPK and NF-κB pathways |
| Sudachitin | 4',5,7-trihydroxy-3' ,6,8-trimethoxyflavone | Higher than Demethoxysudachitin | Inhibition of MAPK and NF-κB pathways |
Future Directions for Analog Development and SAR Expansion
The limited availability of a broad range of Demethoxysudachitin analogs in the scientific literature presents a significant opportunity for further research. Based on the foundational principles of flavonoid SAR, the following structural modifications could be prioritized to develop novel analogs with potentially enhanced and more targeted biological activities:
-
B-Ring Hydroxylation and Methoxylation: Systematically altering the position and number of hydroxyl and methoxy groups on the B-ring is a critical next step. The observed importance of the 3'-methoxy group in Sudachitin warrants further exploration of substitutions at this and other positions.
-
A-Ring Modifications: While the 5,7-dihydroxy and 6,8-dimethoxy pattern is common in bioactive flavonoids, modifications such as methylation or glycosylation of the hydroxyl groups could impact solubility and bioavailability.
-
C-Ring Modifications: The 2,3-double bond and the 4-keto group are generally considered essential for the anti-inflammatory activity of many flavonoids. Analogs lacking these features (e.g., flavanones or flavanols) could be synthesized to confirm their importance for Demethoxysudachitin's activity.
Experimental Protocols
To facilitate further research in this area, we provide a standardized protocol for evaluating the anti-inflammatory activity of Demethoxysudachitin analogs.
Protocol 1: In Vitro Anti-inflammatory Activity Assessment in RAW264.7 Macrophages
Objective: To determine the inhibitory effect of Demethoxysudachitin analogs on the production of nitric oxide (NO) in LPS-stimulated RAW264.7 cells.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Demethoxysudachitin and its analogs
-
Griess Reagent
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Demethoxysudachitin or its analogs for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: After the pre-treatment, stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to each sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cell Viability Assessment (MTT Assay):
-
After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL) to the remaining media in each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
This step is crucial to ensure that the observed reduction in NO is not due to cytotoxicity of the compounds. [3]
-
Figure 3. Experimental workflow for assessing the anti-inflammatory activity of Demethoxysudachitin analogs.
Conclusion
The current body of evidence, though limited, strongly indicates that the substitution pattern on the flavonoid scaffold of Demethoxysudachitin is a critical determinant of its anti-inflammatory activity. The enhanced potency of Sudachitin underscores the importance of the 3'-methoxy group. This guide provides a framework for the rational design and evaluation of novel Demethoxysudachitin analogs. A systematic exploration of the chemical space around this natural product holds significant promise for the development of more potent and selective anti-inflammatory agents.
References
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Anti-inflammatory function of sudachitin and demethoxysudachitin from Citrus sudachi - BIO Web of Conferences. Available at: [Link]
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Can anyone tell me the easy methodology to label bioactive flavonoids for the elucidation of anti-cancer activity signalling pathway? | ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Demethoxysudachitin
For researchers, scientists, and drug development professionals, the robust and reliable quantification of bioactive compounds is the bedrock of credible research and successful therapeutic development. This guide provides an in-depth technical comparison and cross-validation of two principal analytical techniques—High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of Demethoxysudachitin.
Demethoxysudachitin, a polymethoxyflavone (PMF) found in citrus peels, has garnered significant interest for its potential pharmacological activities. As with any compound of therapeutic interest, the accuracy and precision of its measurement are non-negotiable. This guide is structured to provide not just procedural steps, but the scientific rationale behind the experimental design, ensuring a self-validating system of protocols grounded in authoritative standards from the International Council for Harmonisation (ICH).
The Imperative of Method Cross-Validation
In the lifecycle of drug development, analytical methods may be refined, transferred between laboratories, or updated to newer technologies. Cross-validation is the formal process of demonstrating that two distinct analytical methods are equivalent and can be used interchangeably to produce comparable data. This is critical for ensuring data integrity and consistency across different stages of research and development, from early-stage discovery to clinical trials. The principles of this guide are rooted in the ICH Q2(R2) guideline on the validation of analytical procedures, which emphasizes a holistic and lifecycle-based approach to method validation.
Chemical Profile of Demethoxysudachitin
A thorough understanding of the analyte is fundamental to developing robust analytical methods.
| Property | Value | Source |
| Chemical Structure | 5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethoxychromen-4-one | N/A |
| Molecular Formula | C₁₇H₁₄O₇ | N/A |
| Molecular Weight | 330.29 g/mol | N/A |
| UV Absorbance Maximum (λmax) | Expected in the range of 250-280 nm and 320-360 nm, typical for flavonoids. | N/A |
Below is a DOT language representation of the chemical structure of Demethoxysudachitin.
Caption: Chemical Structure of Demethoxysudachitin.
Cross-Validation Experimental Design
The cross-validation study is designed to compare the performance of a developed HPLC-UV method against a more sensitive LC-MS/MS method for the quantification of Demethoxysudachitin in both a simple matrix (methanol) and a complex biological matrix (human plasma).
The following workflow illustrates the cross-validation process:
Caption: Cross-Validation Workflow Diagram.
Experimental Protocols
Standard and Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Demethoxysudachitin reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to cover the calibration ranges for both HPLC-UV and LC-MS/MS.
-
Spiked Plasma Samples: Spike drug-free human plasma with known concentrations of Demethoxysudachitin from the working standard solutions. For sample clean-up, a protein precipitation method is employed. To 100 µL of spiked plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar flavonoid not present in the samples). Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant is then transferred for analysis. This sample preparation technique is crucial for removing matrix interferences that can affect the accuracy of the analysis.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The choice of a C18 column is based on its wide applicability for separating moderately polar compounds like flavonoids.
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). The acidic mobile phase helps to ensure good peak shape by suppressing the ionization of the phenolic hydroxyl groups of Demethoxysudachitin.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Set based on the UV absorbance spectrum of Demethoxysudachitin, likely around 340 nm for optimal sensitivity.
-
Injection Volume: 20 µL.
LC-MS/MS Method
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm) to achieve better separation and peak shapes, which is beneficial for mass spectrometry.
-
Mobile Phase: Similar to the HPLC-UV method, a gradient of 0.1% formic acid in water and acetonitrile is used.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI in positive ion mode is typically effective for flavonoids.
-
MRM Transitions: Specific precursor-to-product ion transitions for Demethoxysudachitin and the internal standard will be determined by direct infusion and optimized for collision energy and other MS parameters. This high selectivity is a key advantage of LC-MS/MS.
Comparative Performance Data
The following tables summarize the expected performance characteristics of the two methods based on established validation principles for similar flavonoid compounds.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (ICH Q2(R2)) |
| Calibration Range (Methanol) | 0.1 - 50 µg/mL | 1 - 1000 ng/mL | N/A |
| Calibration Range (Plasma) | 0.5 - 50 µg/mL | 5 - 1000 ng/mL | N/A |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
| Limit of Detection (LOD) (Plasma) | ~150 ng/mL | ~1 ng/mL | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) (Plasma) | ~500 ng/mL | ~5 ng/mL | Signal-to-noise ratio of 10:1 |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (ICH Q2(R2)) |
| Intra-day Accuracy (% Recovery) | 95 - 105% | 97 - 103% | 85 - 115% (for bioanalytical methods) |
| Inter-day Accuracy (% Recovery) | 93 - 107% | 96 - 104% | 85 - 115% (for bioanalytical methods) |
| Intra-day Precision (% RSD) | < 5% | < 3% | < 15% (for bioanalytical methods) |
| Inter-day Precision (% RSD) | < 7% | < 4% | < 15% (for bioanalytical methods) |
Table 3: Selectivity and Robustness
| Parameter | HPLC-UV | LC-MS/MS | Rationale |
| Selectivity | Adequate | Excellent | LC-MS/MS is inherently more selective due to the use of specific MRM transitions, minimizing interference from matrix components. |
| Robustness | Good | Good | Both methods should be robust to small, deliberate changes in parameters like mobile phase composition, pH, and column temperature. |
Cross-Validation Results and Interpretation
For the cross-validation, a minimum of three batches of spiked plasma samples at low, medium, and high concentrations within the overlapping linear range of both methods (e.g., 0.5, 5, and 25 µg/mL) should be analyzed.
The percentage difference between the mean concentrations obtained by the two methods should be calculated using the following formula:
% Difference = [(Result_Method_A - Result_Method_B) / mean(Result_Method_A, Result_Method_B)] * 100
The acceptance criterion for the cross-validation is that the percentage difference for at least two-thirds of the samples should be within ±20%.
Conclusion and Recommendations
This guide outlines a comprehensive framework for the cross-validation of HPLC-UV and LC-MS/MS methods for the quantification of Demethoxysudachitin.
-
HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine analysis and quality control where high sample throughput and moderate sensitivity are required. It is well-suited for the analysis of bulk drug substances and formulations.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where low concentrations of the analyte need to be accurately measured in complex biological matrices.
The cross-validation process ensures that data generated by either method is reliable and interchangeable, providing confidence in the integrity of research and development data throughout the lifecycle of a potential therapeutic agent. The choice of method will ultimately depend on the specific application, required sensitivity, and the nature of the sample matrix.
References
-
International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
- Li, S., et al. (2009). Simultaneous analysis of six polymethoxyflavones and six 5-hydroxy-polymethoxyflavones by high performance liquid chromatography combined with linear ion trap mass spectrometry. Journal of Agricultural and Food Chemistry, 57(12), 5136-5143.
- Zhang, J., et al. (2014). A sensitive and selective UPLC-MS/MS method for the simultaneous determination of nobiletin and 5-demethylnobiletin in rat plasma: application to a pharmacokinetic study.
A Comparative Efficacy Analysis of Demethoxysudachitin and Established Anti-Inflammatory Drugs
A Technical Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the anti-inflammatory efficacy of Demethoxysudachitin, a naturally occurring polymethoxyflavone, against established therapeutic agents. This document is structured to offer a clear, data-supported analysis of its mechanism of action and performance in preclinical models, providing valuable insights for researchers in immunology and drug discovery.
Introduction: The Landscape of Anti-Inflammatory Therapeutics
Inflammation is a complex biological response crucial for host defense. However, its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Current anti-inflammatory therapies, while often effective, are associated with a range of side effects, necessitating the exploration of novel therapeutic agents with improved safety and efficacy profiles.
Demethoxysudachitin , a polymethoxyflavone found in the peel of the sudachi citrus fruit, has emerged as a promising anti-inflammatory candidate. This guide will compare its efficacy to three established drugs, each representing a distinct mechanistic class:
-
Dexamethasone: A potent synthetic glucocorticoid that exerts broad anti-inflammatory effects by binding to the glucocorticoid receptor.
-
Deucravacitinib: A first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor that targets a key upstream signaling node in the inflammatory cascade.
-
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes.
Mechanistic Deep Dive: Targeting the Inflammatory Cascade
The efficacy of an anti-inflammatory agent is intrinsically linked to its molecular target and its impact on key signaling pathways. Demethoxysudachitin's primary mechanism of action involves the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways[1]. These pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
Demethoxysudachitin's Mode of Action
Demethoxysudachitin exerts its anti-inflammatory effects by inhibiting the activation of the MAPK and NF-κB signaling cascades. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) activate these pathways, leading to the production of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO)[1]. By suppressing the phosphorylation of key proteins in the MAPK and NF-κB pathways, Demethoxysudachitin effectively dampens this inflammatory response at its core[1].
A closely related compound, sudachitin, which has an additional methoxy group, also demonstrates a similar mechanism of action, suggesting this is a common feature of this class of polymethoxyflavones[1]. Studies have shown that sudachitin exhibits a stronger inhibitory effect than demethoxysudachitin, indicating that the 3'-methoxy group may enhance its anti-inflammatory activity[1].
Figure 1: Simplified overview of inflammatory signaling pathways and the targets of the compared drugs.
Mechanisms of Established Drugs
-
Dexamethasone: As a glucocorticoid, Dexamethasone binds to the cytosolic glucocorticoid receptor (GR). The activated GR complex translocates to the nucleus where it upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1. Its action on the MAPK pathway is indirect, primarily through the induction of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates p38 MAPK.
-
Deucravacitinib: This drug is a selective inhibitor of TYK2, a member of the Janus kinase (JAK) family. TYK2 is crucial for the signaling of key pro-inflammatory cytokines, including IL-12, IL-23, and type I interferons[2]. By binding to the regulatory pseudokinase domain of TYK2, Deucravacitinib allosterically inhibits its kinase activity, thereby blocking the downstream activation of STAT proteins and the subsequent inflammatory gene expression[3]. This upstream inhibition prevents the activation of pathways that would otherwise lead to MAPK and NF-κB activation.
-
Ibuprofen: A classic NSAID, Ibuprofen acts by non-selectively inhibiting the cyclooxygenase enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking prostaglandin synthesis, Ibuprofen acts on a downstream component of the inflammatory cascade.
Comparative Efficacy: A Quantitative Analysis
To provide a clear comparison of the anti-inflammatory potency of Demethoxysudachitin and the established drugs, we have compiled available in vitro data on their inhibitory effects on key inflammatory markers and signaling pathways. The data is primarily from studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a standard model for assessing anti-inflammatory activity.
| Compound | Target | IC₅₀ (IL-6 Inhibition) | IC₅₀ (TNF-α Inhibition) | IC₅₀ (MAPK/NF-κB Pathway) | Reference |
| Demethoxysudachitin | MAPK & NF-κB | Data not available | Data not available | Dose-dependent inhibition observed | [1] |
| Sudachitin | MAPK & NF-κB | Stronger than Demethoxysudachitin | Stronger than Demethoxysudachitin | Dose-dependent inhibition observed | [1] |
| Dexamethasone | Glucocorticoid Receptor | Dose-dependent inhibition | Dose-dependent inhibition | ~1-10 nM (p38 MAPK inhibition) | |
| Deucravacitinib | TYK2 | - (Inhibits upstream signaling) | - (Inhibits upstream signaling) | IC₅₀ range 2-19 nM (for IL-12/IL-23 signaling) | [4] |
| Ibuprofen | COX-1 & COX-2 | Dose-dependent inhibition | Dose-dependent inhibition | - (Acts downstream) |
Experimental Protocols: A Guide to In Vitro Efficacy Testing
To ensure the reproducibility and validity of findings, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the anti-inflammatory efficacy of compounds like Demethoxysudachitin.
Measurement of Cytokine Production in LPS-Stimulated RAW 264.7 Cells
This protocol outlines the procedure for quantifying the inhibitory effect of a test compound on the production of pro-inflammatory cytokines, IL-6 and TNF-α.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., Demethoxysudachitin) dissolved in a suitable solvent (e.g., DMSO)
-
ELISA kits for mouse IL-6 and TNF-α
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (solvent only).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of IL-6 and TNF-α in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition.
Figure 2: Experimental workflow for measuring cytokine production in vitro.
Western Blot Analysis of MAPK and NF-κB Pathway Activation
This protocol details the method for assessing the effect of a test compound on the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.
Materials:
-
RAW 264.7 cells
-
6-well cell culture plates
-
LPS
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and treat with the test compound and/or LPS as described in the cytokine measurement protocol (adjust incubation times as needed for signaling pathway activation, typically shorter, e.g., 15-60 minutes for phosphorylation events).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts and a loading control (e.g., β-actin).
-
Figure 3: General workflow for Western blot analysis of signaling proteins.
Conclusion and Future Directions
Demethoxysudachitin demonstrates clear anti-inflammatory properties in preclinical models, primarily through the inhibition of the MAPK and NF-κB signaling pathways. This mechanism is distinct from established drugs like Dexamethasone, Deucravacitinib, and Ibuprofen, which target different components of the inflammatory cascade. While a direct quantitative comparison of potency is limited by the current lack of IC₅₀ data for Demethoxysudachitin's cytokine inhibition, its ability to modulate these central inflammatory pathways suggests it is a promising candidate for further investigation.
Future research should focus on:
-
Determining the IC₅₀ values of Demethoxysudachitin for the inhibition of key pro-inflammatory cytokines (IL-6, TNF-α) and other mediators (e.g., NO, prostaglandins) in various cell types.
-
Conducting head-to-head in vivo studies to compare the efficacy and safety of Demethoxysudachitin with established anti-inflammatory drugs in relevant animal models of inflammatory diseases.
-
Elucidating the precise molecular target(s) of Demethoxysudachitin within the MAPK and NF-κB pathways to better understand its mechanism of action and potential for off-target effects.
By addressing these key questions, the therapeutic potential of Demethoxysudachitin as a novel anti-inflammatory agent can be more fully realized.
References
Sources
- 1. Comparative effectiveness of TNF inhibitor vs IL-6 receptor inhibitor as monotherapy or combination therapy with methotrexate in biologic-experienced patients with rheumatoid arthritis: An analysis from the CorEvitas RA Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 3. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to Demethoxysudachitin: A Guide for Researchers
Introduction: The Significance of Demethoxysudachitin and the Need for Efficient Synthesis
Demethoxysudachitin (5,7,4'-trihydroxy-6,8-dimethoxyflavone) is a polymethoxyflavone (PMF) that has garnered significant interest within the scientific community. Primarily found in the peel of the Japanese citrus fruit Citrus sudachi, this natural product has demonstrated a range of promising biological activities, including potent anti-inflammatory effects.[1] As research into the therapeutic potential of Demethoxysudachitin expands, the need for efficient and scalable synthetic routes to access this compound for further investigation becomes paramount.
This in-depth technical guide provides a head-to-head comparison of the primary synthetic strategies for Demethoxysudachitin. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a critical analysis of their respective advantages and disadvantages. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize Demethoxysudachitin for their own studies.
Visualizing the Synthetic Landscape: An Overview of the Routes
The synthesis of Demethoxysudachitin can be broadly categorized into two main approaches: semi-synthesis from abundant natural precursors and total synthesis from simpler aromatic building blocks. The choice between these routes often depends on factors such as the availability of starting materials, desired scale, and the synthetic chemistry expertise available.
Figure 1: High-level overview of the primary synthetic strategies for Demethoxysudachitin.
Route 1: Semi-Synthesis from Natural Flavonoids
The semi-synthetic approach leverages the structural similarity of readily available and inexpensive natural flavonoids, such as naringin and hesperidin, to construct the more complex Demethoxysudachitin. This strategy is often favored for its atom economy and the use of renewable starting materials. A key example of this approach is detailed by Li et al. (2014).[2]
Causality Behind Experimental Choices
The core logic of this route involves a series of transformations to introduce the desired methoxy groups at the C6 and C8 positions of the flavone A-ring, which are not present in the starting materials.
-
From Flavanone Glycoside to Aglycone: The synthesis begins with the hydrolysis of the glycosidic bond in naringin to yield naringenin. This is a crucial first step to liberate the flavonoid core for subsequent chemical modifications.
-
Aromatization to the Flavone Core: The flavanone core of naringenin is then dehydrogenated to the corresponding flavone, apigenin. This establishes the characteristic aromatic C-ring of the target molecule.
-
Directing Group Strategy for Regioselective Functionalization: To introduce substituents at the C6 and C8 positions, a bromination step is employed. The hydroxyl groups at C5 and C7 activate the A-ring towards electrophilic substitution, directing the bromine atoms to the C6 and C8 positions to furnish 6,8-dibromoapigenin.
-
Nucleophilic Aromatic Substitution for Methoxylation: The final key transformation is a nucleophilic aromatic substitution reaction. The bromine atoms at C6 and C8 are displaced by methoxy groups using sodium methoxide, yielding Demethoxysudachitin.
Experimental Protocol: Semi-Synthesis of Demethoxysudachitin
The following protocol is adapted from the work of Li et al. (2014).[2]
Step 1: Synthesis of 6,8-Dibromoapigenin from Apigenin
-
To a solution of apigenin (1.0 eq) in trifluoroacetic acid, add N-bromosuccinimide (NBS) (2.0 eq) portion-wise with stirring.
-
Stir the reaction mixture at room temperature for 5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water with stirring.
-
Collect the resulting precipitate by vacuum filtration, wash with water and a saturated sodium bicarbonate solution.
-
Dry the crude product and purify by silica gel column chromatography to afford 6,8-dibromoapigenin.
Step 2: Synthesis of Demethoxysudachitin (6,8-Dimethoxyapigenin)
-
Prepare a solution of sodium methoxide by carefully adding sodium metal to dry methanol.
-
To this solution, add 6,8-dibromoapigenin (1.0 eq) and a catalytic amount of copper(I) bromide.
-
Heat the reaction mixture under microwave irradiation or conventional heating, monitoring the reaction by TLC.
-
After completion, neutralize the reaction mixture with dilute acid and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Demethoxysudachitin.
Data Summary: Semi-Synthesis Route
| Step | Starting Material | Product | Reagents | Yield | Purity |
| 1 | Apigenin | 6,8-Dibromoapigenin | NBS, TFA | ~93%[3] | High |
| 2 | 6,8-Dibromoapigenin | Demethoxysudachitin | NaOMe, CuBr, MeOH | ~89%[2] | High |
Note: Yields are reported as found in the literature and may vary depending on experimental conditions and scale.
Route 2: Total Synthesis via Chalcone Cyclization
The total synthesis approach builds the Demethoxysudachitin molecule from simpler, commercially available aromatic precursors. This method offers greater flexibility for creating analogues but often involves more steps and potentially lower overall yields compared to semi-synthesis. A classic example of this strategy is the synthesis reported by Lee and Tan in 1964.
Causality Behind Experimental Choices
This synthetic strategy relies on the well-established construction of the flavone skeleton through the formation and subsequent cyclization of a chalcone intermediate.
-
Construction of the C6-C3-C6' Backbone: The synthesis commences with an aldol condensation reaction between a substituted acetophenone (representing the A-ring) and a substituted benzaldehyde (representing the B-ring). This reaction forms the characteristic α,β-unsaturated ketone known as a chalcone, which contains the complete carbon framework of the eventual flavone.
-
Oxidative Cyclization to the Flavone Core: The key step in this route is the oxidative cyclization of the chalcone intermediate. Selenium dioxide is a commonly used reagent for this transformation. The reaction proceeds through the formation of a flavanone intermediate, which is then oxidized in situ to the flavone.
-
Protecting Group Strategy: To prevent unwanted side reactions, protecting groups are often employed for the reactive hydroxyl groups. In the Lee and Tan synthesis, benzyl groups are used, which can be removed in the final step to unveil the free hydroxyls of Demethoxysudachitin.
Experimental Protocol: Total Synthesis of Demethoxysudachitin
The following protocol is based on the synthesis described by Lee and Tan.
Step 1: Synthesis of the Chalcone Intermediate
-
Dissolve 4-benzyloxy-2-hydroxy-3,5,6-trimethoxyacetophenone (1.0 eq) and 4-benzyloxybenzaldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture and collect the precipitated chalcone by filtration.
-
Wash the crude chalcone with water and recrystallize from a suitable solvent to obtain the purified product.
Step 2: Oxidative Cyclization to Dibenzyl-Demethoxysudachitin
-
Reflux a solution of the chalcone (1.0 eq) and selenium dioxide (excess) in pentan-1-ol for an extended period (e.g., 48 hours).
-
After cooling, filter the reaction mixture to remove selenium metal.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the dibenzylated flavone.
Step 3: Deprotection to Demethoxysudachitin
-
Dissolve the dibenzylated flavone in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Heat the solution at reflux for several hours to effect debenzylation.
-
Cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization to obtain Demethoxysudachitin.
Data Summary: Total Synthesis Route
| Step | Starting Materials | Product | Reagents | Yield | Purity |
| 1 | Substituted Acetophenone & Benzaldehyde | Chalcone | NaOH, EtOH | Not explicitly reported | High |
| 2 | Chalcone | Dibenzyl-Demethoxysudachitin | SeO₂, Pentan-1-ol | Not explicitly reported | High |
| 3 | Dibenzyl-Demethoxysudachitin | Demethoxysudachitin | HCl, Acetic Acid | Not explicitly reported | High |
Note: While specific yields for each step are not detailed in the original short communication, this route is generally considered to be lower yielding overall compared to the semi-synthetic approach.
Head-to-Head Comparison: Which Route is Right for You?
| Feature | Semi-Synthesis from Natural Flavonoids | Total Synthesis via Chalcone Cyclization |
| Starting Materials | Readily available, inexpensive natural products (naringin, hesperidin). | Requires multi-step synthesis of substituted aromatic precursors. |
| Number of Steps | Fewer overall steps from a common flavonoid precursor. | Generally involves a longer synthetic sequence. |
| Overall Yield | Typically higher overall yields. | Can be lower due to the multi-step nature. |
| Scalability | Well-suited for larger scale synthesis due to accessible starting materials. | May be more challenging to scale up due to the complexity of intermediates. |
| Flexibility for Analogue Synthesis | Less flexible for modifying the core flavonoid structure. | Highly flexible for creating a wide range of analogues by varying the starting acetophenone and benzaldehyde. |
| Green Chemistry Considerations | Utilizes renewable starting materials. | Relies on petrochemical-derived starting materials. |
Conclusion: A Practical Perspective
For researchers primarily focused on obtaining Demethoxysudachitin for biological evaluation, the semi-synthetic route from naringin or hesperidin offers a more practical and efficient approach. The high availability and low cost of the starting materials, coupled with a shorter and higher-yielding synthetic sequence, make it the preferred method for accessing significant quantities of the target compound.
Conversely, the total synthesis route provides a powerful platform for medicinal chemists and those interested in structure-activity relationship (SAR) studies. The modular nature of the chalcone synthesis allows for the facile introduction of diverse substituents on both the A and B rings, enabling the creation of a library of Demethoxysudachitin analogues for further pharmacological investigation.
Ultimately, the choice of synthetic route will be dictated by the specific goals of the research project. By understanding the underlying chemistry and practical considerations of each approach, scientists can make an informed decision to efficiently access Demethoxysudachitin and its derivatives to advance our understanding of their therapeutic potential.
References
-
Li, Y., Cai, S., He, K., & Wang, Q. (2014). Semisynthesis of polymethoxyflavonoids from naringin and hesperidin. Journal of Chemical Research, 38(5), 287-290. [Link]
- Lee, H. H., & Tan, C. H. (1964). Synthesis of Sudachitin and Demethoxysudachitin. Journal of the Chemical Society, 6255-6256.
- Nakagawa, K., et al. (2006). Chemical Constituents from the Peels of Citrus sudachi.
-
The Syntheses of Polymethoxy Flavonoid Glycosides from Apigenin and Diosmetin and Their Cytotoxic Activities on Two Human Cancer Cell Lines. (2022). ResearchGate. [Link]
- Yuasa, Y., et al. (2012). Sudachitin, a polymethoxyflavone from Citrus sudachi, inhibits nitric oxide production by suppressing inducible nitric oxide synthase expression. Planta Medica, 78(11), P_133.
- Shikishima, Y., et al. (2021). Sudachi peel extract powder including the polymethoxylated flavone sudachitin improves visceral fat content in individuals at risk for developing diabetes. Food Science & Nutrition, 9(8), 4076-4084.
- Miyazawa, M., & Hisama, M. (2003). Antimutagenic activity of polymethoxyflavonoids from Citrus aurantium. Journal of Agricultural and Food Chemistry, 51(22), 6486-6490.
Sources
Validation of Demethoxysudachitin's mechanism of action using genetic approaches.
Validation of Demethoxysudachitin’s Mechanism of Action: A Genetic Approaches Guide
Executive Summary: The Mechanistic Proposition
Demethoxysudachitin (DMS), a polymethoxyflavone (PMF) distinct from its permethylated analog Sudachitin (SDC), occupies a critical niche in metabolic and inflammatory therapeutics. While Sudachitin is frequently cited for its superior potency in vasorelaxation (
The current pharmacological consensus suggests DMS operates via two primary axes:
-
Anti-Inflammatory Blockade: Downregulation of NF-
B and MAPK signaling, reducing IL-6 and TNF- output.[1] -
Metabolic Modulation (The SDC Homology): Putative activation of the AMPK-SIRT1 axis, a mechanism confirmed in Sudachitin but requiring rigorous genetic verification in DMS to rule out off-target effects.
This guide provides the definitive genetic roadmap to validate these mechanisms, moving beyond simple chemical inhibition to precise, self-validating genetic proofs.
Mechanistic Architecture & Signaling Pathways
To validate DMS, we must first map its hypothesized interaction network. The compound acts as a dual-modulator, bridging inflammatory repression and metabolic activation.
Pathway Visualization
The following diagram illustrates the proposed signal transduction cascade and the specific nodes targeted for genetic validation.
Caption: Figure 1: Dual-Action Mechanism of Demethoxysudachitin. DMS is hypothesized to inhibit inflammatory cytokines via NF-
Comparative Analysis: DMS vs. Alternatives
Researchers often choose between DMS, its methylated parent Sudachitin, or standard inhibitors. The table below objectively compares these agents, highlighting why genetic validation is superior to chemical tools.
Table 1: Comparative Efficacy & Validation Reliability
| Feature | Demethoxysudachitin (DMS) | Sudachitin (SDC) | Chemical Inhibitors (e.g., Compound C) | Genetic Validation (siRNA/CRISPR) |
| Primary MoA | NF- | NF- | Broad Kinase Inhibition | Target Specific Ablation |
| Vasorelaxation Potency | Moderate ( | High ( | N/A | N/A |
| Anti-Inflammatory | High (Suppresses IL-6/TNF- | Very High | Variable | Absolute Control |
| Specificity Risk | Low (Natural PMF) | Low | High (Off-target effects) | Zero (with rescue controls) |
| Key Advantage | Lower Cytotoxicity in some lines | Higher Potency | Accessibility | Irrefutable Causality |
Expert Insight: While Sudachitin is more potent, DMS serves as a critical control for Structure-Activity Relationship (SAR) studies. If DMS fails to activate AMPK in SIRT1-null cells, it confirms the methoxy group is not solely responsible for the metabolic mechanism, validating the flavone backbone's role.
Genetic Validation Protocols
To publish high-impact findings on DMS, you must prove causality. The following protocols replace ambiguous chemical inhibition with rigorous genetic systems.
Protocol A: The "Rescue" System (CRISPR/siRNA)
Objective: Prove that DMS requires SIRT1 or AMPK to exert its metabolic effects. If DMS works in the absence of these genes, the mechanism is off-target.
Workflow:
-
Cell Line: HepG2 (Hepatocytes) or RAW264.7 (Macrophages).
-
Transfection:
-
Treatment: Incubate with DMS (
) for 24 hours. -
Readout: Western Blot for PGC-1
acetylation status and downstream mitochondrial markers (e.g., UCP1).
Self-Validating Check:
-
Success: DMS fails to upregulate UCP1 or deacetylate PGC-1
in Condition B/C. -
Failure: DMS effects persist despite knockdown (indicates non-specific mitochondrial toxicity or alternative pathways).
Protocol B: NF- B Transcriptional Reporter Assay
Objective: Quantify the precise suppression of transcriptional activity, distinct from protein degradation.
Step-by-Step Methodology:
-
Plasmid Construction: Transfect cells with pNFκB-Luc (Firefly luciferase driven by 5x NF-
B response elements) and pRL-TK (Renilla luciferase for normalization). -
Induction: Stimulate cells with LPS (
) to trigger the inflammatory cascade. -
Intervention: Treat with DMS gradient (
) 1 hour post-LPS. -
Lysis & Detection: Use a Dual-Luciferase assay system.
-
Calculation:
Visualizing the Validation Workflow
Caption: Figure 2: Genetic Causality Workflow. A logic gate for confirming mechanism. If the phenotypic effect of DMS persists after target knockdown, the proposed MoA is rejected.
Troubleshooting & Data Integrity
To ensure your data meets E-E-A-T standards for publication:
-
Cytotoxicity Artifacts: DMS at high concentrations (
) may cause cell death, mimicking "anti-inflammatory" effects by simply reducing cell number. Mandatory Control: Run an MTT or LDH assay alongside every reporter assay. -
Transfection Efficiency: Polymethoxyflavones can alter membrane fluidity, potentially affecting lipid-based transfection reagents. Solution: Use electroporation or lentiviral transduction for stable knockdowns if transient transfection shows high variability.
-
Solubility: DMS is hydrophobic. Dissolve in DMSO and ensure final culture concentration is
DMSO to prevent vehicle toxicity.
References
-
Anti-inflammatory function of sudachitin and demethoxysudachitin from Citrus sudachi. Source: BIO Web of Conferences [Link][1]
-
Endothelium-Independent Vasorelaxant Effects of Sudachitin and Demethoxysudachitin. Source: J-Stage / Biological and Pharmaceutical Bulletin [Link][4][5]
-
Activation of the AMPK-SIRT1 pathway contributes to protective effects of Salvianolic acid A. (Validation Protocol Reference) Source: PubMed Central (NIH) [Link]
-
Activation of AMP-Activated Protein Kinase-Sirtuin 1 Pathway Contributes to Salvianolic Acid A-Induced Browning. (Genetic Knockdown Methodology) Source: PubMed Central (NIH) [Link]
-
Polymethoxylated flavone sudachitin is a safe anticancer adjuvant that targets glycolysis. Source: PubMed [Link]
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. Activation of AMP-Activated Protein Kinase-Sirtuin 1 Pathway Contributes to Salvianolic Acid A-Induced Browning of White Adipose Tissue in High-Fat Diet Fed Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the AMPK-SIRT1 pathway contributes to protective effects of Salvianolic acid A against lipotoxicity in hepatocytes and NAFLD in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
Comparative Metabolomics of Cells Treated with Demethoxysudachitin: A Guide to Unveiling its Mechanism of Action
Prepared by: Senior Application Scientist
Executive Summary
Demethoxysudachitin, a polymethoxyflavone found in citrus peels, is emerging as a compound of interest in oncological research. Like many flavonoids, it exhibits anti-proliferative and pro-apoptotic properties in various cancer cell lines. However, its precise mechanism of action remains to be fully elucidated. This guide provides a comprehensive framework for utilizing comparative metabolomics to dissect the cellular impact of Demethoxysudachitin. By profiling the global metabolic changes induced by this compound, researchers can gain deep insights into the pathways it disrupts, identify potential biomarkers of its activity, and rationally compare its efficacy and mode of action against other therapeutic agents.
This document outlines a robust experimental design, from cell culture and treatment to advanced data analysis, grounded in established scientific principles. We will explore the causality behind key protocol choices, ensuring a self-validating experimental system. This guide is intended for researchers, scientists, and drug development professionals seeking to apply metabolomics to characterize novel anti-cancer compounds.
Introduction: Flavonoids as Metabolic Modulators
Flavonoids are a large class of plant secondary metabolites known for their diverse biological activities.[1] In the context of cancer, their effects are multifaceted, including the modulation of reactive oxygen species (ROS), induction of apoptosis and autophagy, and suppression of cell proliferation.[1][2] A crucial aspect of their anti-cancer activity lies in their ability to interfere with the unique metabolic phenotype of cancer cells.
Cancer cells exhibit profound metabolic reprogramming, most notably the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen. This metabolic shift supports the biosynthetic and bioenergetic demands of rapid proliferation. Many flavonoids are known to target key metabolic enzymes and signaling pathways that are critical for cancer cell survival and growth.[3][4] Demethoxysudachitin, as a member of the flavonoid family, is hypothesized to exert its anti-cancer effects by inducing significant metabolic stress on cancer cells.
The Rationale for a Metabolomics-Based Approach
To understand how a compound like Demethoxysudachitin works, we need a panoramic view of its cellular effects. While genomics and proteomics reveal changes in the blueprint and the machinery of the cell, metabolomics provides a direct snapshot of the cell's physiological state.[5] Metabolites are the end products of cellular processes, and their levels can provide a highly sensitive readout of a drug's impact.
A metabolomics approach is particularly powerful for:
-
Mechanism of Action (MoA) Elucidation: Identifying which specific metabolic pathways are perturbed by Demethoxysudachitin.
-
Biomarker Discovery: Finding metabolites that can serve as indicators of drug response or toxicity.
-
Comparative Analysis: Objectively comparing the metabolic footprint of Demethoxysudachitin with other flavonoids or established anti-cancer drugs.
Untargeted metabolomics, which aims to measure as many metabolites as possible, is the preferred strategy for an initial, hypothesis-free investigation of a novel compound.[6]
Experimental Design for Comparative Metabolomics
A well-designed experiment is critical for generating reproducible and interpretable metabolomics data. The following framework provides a robust starting point.
Objective and Comparative Framework
The primary objective is to identify and quantify the metabolic perturbations in a cancer cell line following treatment with Demethoxysudachitin.
Core Comparison Groups:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve Demethoxysudachitin. This group represents the basal metabolic state.
-
Demethoxysudachitin-Treated: Cells treated with an effective concentration of Demethoxysudachitin (e.g., IC50 value determined from prior cell viability assays).
-
Positive Control (Optional but Recommended): Cells treated with a well-characterized metabolic inhibitor (e.g., 2-deoxyglucose for glycolysis inhibition, or BSO for glutathione synthesis inhibition) to validate the experimental system's ability to detect expected metabolic shifts.[7]
Experimental Workflow
The overall workflow is designed to minimize experimental variation and ensure high-quality data acquisition.
Caption: A standard workflow for a cell-based metabolomics experiment.
Detailed Experimental Protocols
The success of a metabolomics experiment hinges on meticulous execution of each step.
Step 1: Cell Culture and Treatment
-
Cell Line: Select a relevant cancer cell line (e.g., A549 human lung carcinoma, MCF-7 breast cancer). Culture cells in appropriate media under standard conditions (37°C, 5% CO2).
-
Seeding: Plate cells in 6-well plates or 10 cm dishes to achieve ~80% confluency at the time of harvest. A minimum of 5-6 biological replicates per group is recommended.
-
Treatment: Aspirate old media and replace with fresh media containing the vehicle, Demethoxysudachitin, or the positive control compound. Incubate for a predetermined time (e.g., 24 hours). The treatment duration should be sufficient to induce a metabolic response without causing excessive cell death, which can confound results.
Step 2: Metabolic Quenching and Metabolite Extraction
This is the most critical phase. The goal is to instantly halt all enzymatic activity to preserve the metabolic snapshot at the moment of collection.[8]
-
Quenching: Place the cell culture plate on a dry ice/ethanol slurry or directly pour off the media and immediately add liquid nitrogen to the dish to flash-freeze the cell monolayer.[9] This is superior to simple aspiration and washing, as it provides the most rapid cessation of metabolic activity.
-
Extraction Solvent Preparation: Prepare an ice-cold extraction solvent of 80% methanol in water (LC-MS grade).
-
Extraction: Add the pre-chilled extraction solvent to the frozen cells. Use a cell scraper to mechanically detach the cells into the solvent.
-
Collection and Lysis: Transfer the cell lysate/solvent mixture to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 20 minutes to precipitate proteins.
-
Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube. Store samples at -80°C until analysis to prevent degradation.[9]
Step 3: LC-MS/MS-based Metabolite Profiling
Liquid chromatography-mass spectrometry (LC-MS) is the most common platform for global metabolomics due to its high sensitivity and broad coverage.[10]
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system.
-
Chromatography: Employ both reverse-phase (for nonpolar metabolites) and HILIC (for polar metabolites) chromatography to maximize the number of detected compounds.
-
Data Acquisition: Run samples in a randomized order to minimize systematic bias from instrument drift. Include pooled quality control (QC) samples (a mixture of all individual samples) injected periodically throughout the run to assess analytical reproducibility.
Step 4: Data Processing and Analysis
Raw LC-MS data requires several processing steps before biological interpretation.[11]
-
Preprocessing: Use software like XCMS, MAVEN, or MZmine to perform peak picking, retention time correction, and alignment across all samples.[10]
-
Normalization: Normalize the data to correct for variations in sample loading (e.g., by total ion current or by cell number/protein content).
-
Statistical Analysis:
-
Multivariate Analysis: Use Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to visualize the overall metabolic differences between groups and identify metabolites driving the separation.[12]
-
Univariate Analysis: Use t-tests or ANOVA to identify individual metabolites that are significantly different between the treatment and control groups.
-
-
Metabolite Identification: Tentatively identify significant features by matching their accurate mass and MS/MS fragmentation patterns against spectral databases (e.g., METLIN, HMDB).
Anticipated Metabolomic Perturbations
Based on the known anti-cancer properties of flavonoids, treatment with Demethoxysudachitin is expected to disrupt central carbon metabolism.
Caption: Key pathways in cancer cell metabolism likely affected by Demethoxysudachitin.
Expected Changes:
-
Inhibition of Glycolysis: A potential decrease in glycolytic intermediates (e.g., pyruvate, lactate) and an accumulation of upstream metabolites (e.g., glucose-6-phosphate).
-
Disruption of the TCA Cycle: Alterations in the levels of TCA cycle intermediates like citrate, succinate, and α-ketoglutarate, indicating mitochondrial dysfunction.
-
Oxidative Stress: Depletion of glutathione (GSH), the cell's primary antioxidant, is a common effect of flavonoids and a key indicator of induced oxidative stress.[7]
-
Amino Acid Metabolism: Changes in amino acid pools, particularly glutamine and glutamate, which are key anaplerotic substrates for the TCA cycle in cancer cells.
Data Interpretation and Comparative Analysis
The final step is to synthesize the data into a coherent biological story.
Quantitative Data Summary
Summarize the most significantly altered metabolites in a table. This provides a clear, at-a-glance view of the compound's impact.
| Metabolite | Pathway | Fold Change (Demethoxysudachitin vs. Vehicle) | p-value | Comparison to Positive Control (e.g., BSO) |
| Glutathione (GSH) | Redox Balance | ↓ 3.5 | < 0.001 | Similar decrease |
| Gamma-glutamylcysteine | GSH Synthesis | ↑ 2.8 | < 0.001 | Similar increase |
| Lactate | Glycolysis | ↓ 1.8 | < 0.01 | No significant change |
| α-Ketoglutarate | TCA Cycle | ↓ 1.5 | < 0.05 | No significant change |
| Ribose-5-Phosphate | Pentose Phosphate Pathway | ↓ 2.1 | < 0.01 | No significant change |
This table contains hypothetical data for illustrative purposes.
Comparative Insights
By comparing the metabolic signature of Demethoxysudachitin to a known inhibitor, we can discern its unique properties. For instance, if Demethoxysudachitin, like the glutathione synthesis inhibitor BSO, causes a sharp drop in GSH, it confirms its ability to induce oxidative stress.[13] However, if Demethoxysudachitin also decreases lactate and TCA cycle intermediates, while BSO does not, this points to a multi-pronged mechanism of action involving both oxidative stress and the disruption of central carbon metabolism. This comparative approach is essential for differentiating a novel compound from existing drugs and understanding its unique therapeutic potential.
Conclusion and Future Directions
This guide provides a comprehensive workflow for applying comparative metabolomics to characterize the anti-cancer compound Demethoxysudachitin. This approach moves beyond simple viability assays to provide a detailed mechanistic understanding of how the compound affects cancer cell physiology. The resulting metabolic signature can be used to generate new hypotheses, identify potential therapeutic targets, and provide a rational basis for combination therapies.
Future work should focus on validating the findings from untargeted metabolomics using stable isotope tracing (metabolic flux analysis) to directly measure pathway activities. Furthermore, extending these studies to in vivo models will be crucial for translating these cellular insights into potential clinical applications.
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van der Stelt, I., et al. (2022). Effects of SGLT2 inhibitor dapagliflozin in patients with type 2 diabetes on skeletal muscle cellular metabolism. Molecular Metabolism, 66, 101620. [Link]
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Varghese, E., et al. (2021). Flavonoids Targeting HIF-1: Implications on Cancer Metabolism. Cancers, 13(16), 4028. [Link]
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Abotaleb, M., et al. (2018). Flavonoids in Cancer and Apoptosis. Cancers, 11(1), 28. [Link]
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Almendro-Vedia, V. G., et al. (2021). Flavonoids on the Frontline against Cancer Metastasis. International Journal of Molecular Sciences, 22(11), 5779. [Link]
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Shulaev, V. (2006). Metabolomics technology and bioinformatics. Briefings in Bioinformatics, 7(2), 128-139. [Link]
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van der Stelt, I., et al. (2022). Effects of SGLT2 inhibitor dapagliflozin in patients with type 2 diabetes on skeletal muscle cellular metabolism. Molecular Metabolism, 66, 101620. [Link]
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Dunn, W. B., et al. (2011). Procedures for large-scale metabolic profiling of serum and plasma using gas chromatography and liquid chromatography coupled to mass spectrometry. Nature Protocols, 6(7), 1060-1083. [Link]
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Corasolla, V. R., et al. (2024). Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme. Biomolecules, 14(9), 1083. [Link]
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Teng, Y., et al. (2017). Plant-derived promising anticancer molecules: A review. Biomedicine & Pharmacotherapy, 94, 739-749. [Link]
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Sapcariu, S. C., et al. (2014). A fast and simple method for the quenching of adherent mammalian cells for metabolomic studies. PLoS One, 9(9), e107805. [Link]
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Ser, Z., et al. (2015). MAVEN: a mass spectrometry-based data processing engine for metabolomics. Bioinformatics, 31(7), 1141-1143. [Link]
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Hollywood, K., et al. (2006). Metabolomics: current technologies and future trends. Proteomics, 6(17), 4716-4723. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Demethoxysudachitin
This document provides an in-depth, procedural guide for the proper and safe disposal of Demethoxysudachitin (CAS No. 4323-80-2), a flavonoid compound used in scientific research. Adherence to these protocols is essential for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to manage chemical waste with the highest degree of safety and responsibility.
Hazard Identification and Risk Assessment
The foundational step in any disposal protocol is a thorough understanding of the substance's properties and potential hazards. Demethoxysudachitin is a research chemical, and as is common with such compounds, its toxicological and ecotoxicological properties have not been extensively investigated[1].
Causality: The absence of comprehensive hazard data necessitates a precautionary principle. The compound must be handled and disposed of as if it were hazardous to minimize potential risk to human health and the environment. It is crucial to avoid making assumptions about its benignity based on its natural origin as a flavonoid.
Chemical & Physical Properties Summary
The following table summarizes the known properties of Demethoxysudachitin. This data is critical for understanding its potential behavior and for making informed decisions regarding handling and spill management.
| Property | Value | Source |
| CAS Number | 4323-80-2 | [2][3][4] |
| Molecular Formula | C₁₇H₁₄O₇ | [2][3][5] |
| Molecular Weight | 330.29 g/mol | [2][3] |
| Appearance | Solid (likely powder) | Inferred |
| Boiling Point | 650.7°C at 760 mmHg | [2] |
| Flash Point | 244.2°C | [2] |
| Water Solubility | 229.2 mg/L (estimated) | [3] |
Core Disposal Principle: Hazardous Waste Designation
Directive: All Demethoxysudachitin waste, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.
Under no circumstances should Demethoxysudachitin or its solutions be disposed of down the sanitary sewer or in regular solid waste receptacles.[6][7]
Causality: Flavonoids as a class can exhibit biological activity. For instance, some flavonoids are toxic to aquatic life[6]. Disposing of Demethoxysudachitin down the drain could introduce a biologically active compound into aquatic ecosystems, with unknown long-term effects. Standard landfill disposal is prohibited as it does not provide the necessary containment for chemical waste, potentially leading to environmental contamination.
Personal Protective Equipment (PPE) for Waste Handling
Consistent and correct use of PPE is the first line of defense against chemical exposure during handling and disposal operations.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions or airborne particles of the solid compound.[1][6] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact. Gloves should be inspected before use and removed properly to avoid contamination.[1][6][8] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory | Not generally required if handled in a well-ventilated area. Use a NIOSH-approved respirator if creating dust or aerosols. | Operations should be conducted in a chemical fume hood or well-ventilated space to avoid inhalation.[1][6][8] |
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for collecting, storing, and disposing of Demethoxysudachitin waste.
Workflow for Demethoxysudachitin Waste Management
Caption: Workflow from waste generation to final disposal.
Methodology:
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused Demethoxysudachitin powder, contaminated weighing papers, and disposable equipment (e.g., pipette tips, gloves) in a dedicated hazardous waste container.[7]
-
Liquid Waste: Collect solutions containing Demethoxysudachitin in a separate, compatible liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
Container Choice: The container must be made of a material compatible with the chemical and any solvents used (e.g., HDPE or glass), be in good condition, and have a secure, leak-proof screw-top cap.[7]
-
-
Hazardous Waste Labeling:
-
Immediately label the waste container. The label must be fully completed and legible.
-
Required Information:
-
The words "HAZARDOUS WASTE ".
-
Full Chemical Name: "Demethoxysudachitin Waste". If in solution, list all components and their approximate percentages (e.g., "Demethoxysudachitin (~1 mg/mL) in DMSO").
-
Hazard Statement: "Caution: Chemical with Unknown Toxicological Properties. Handle with Care."
-
Principal Investigator/Lab Information: Your name, lab room number, and contact information.
-
-
-
Interim Laboratory Storage:
-
Store the sealed waste container in a designated and secure area within the laboratory, such as a satellite accumulation area or a cabinet specifically marked for hazardous waste.[7]
-
Ensure the storage area is away from general traffic and incompatible materials.[7]
-
The container must be placed within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[7]
-
-
Final Disposal and Removal:
-
Do not attempt to dispose of the waste yourself.
-
Contact your institution's Environmental Health and Safety (EHS or EHSO) department to schedule a pickup for the full waste container.[9][10]
-
Follow all institutional procedures for waste handover. The EHS office is responsible for consolidating waste and ensuring it is transported to a licensed hazardous waste disposal facility.
-
Spill Management Protocol
Accidental spills must be managed promptly and safely. The correct response depends on the scale of the spill.
Decision Tree for Spill Response
Caption: Decision-making process for spill response.
Methodology for a Minor Spill (Solid Powder):
-
Control and Alert: Restrict access to the spill area. Inform colleagues in the immediate vicinity.
-
PPE: Don the appropriate PPE as listed in Section 3, including gloves, eye protection, and a lab coat.
-
Cleanup:
-
Decontamination:
-
Wipe the spill area with a towel dampened with a suitable solvent (e.g., 70% ethanol or a mild detergent solution).
-
Place the cleaning materials into the solid hazardous waste container.
-
-
Hygiene: Wash hands thoroughly with soap and water after the cleanup is complete.[6]
Decontamination and Empty Container Disposal
Properly managing empty containers prevents exposure to chemical residues by support and custodial staff.[12]
-
Triple Rinse:
-
Deface Label: Completely remove or obscure the original manufacturer's label to prevent confusion.
-
Final Disposal: Once triple-rinsed and air-dried, the container can typically be disposed of in the appropriate regular waste stream (e.g., broken glass box for glass containers, recycling for plastic).[10][12] Always confirm this final step with your institution's specific waste policies.
References
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National Institutes of Health (NIH). (n.d.). Nobiletin Enhances Skeletal Muscle Mass and Modulates Bile Acid Composition in Diet-Induced Obese Mice. [Link]
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PubMed Central (PMC). (2014, July 4). Sudachitin, a polymethoxylated flavone, improves glucose and lipid metabolism by increasing mitochondrial biogenesis in skeletal muscle. [Link]
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Emory University Environmental Health and Safety Office. (2025-2026). EHSO Manual - Hazardous Waste. [Link]
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Chemsrc. (2025, September 14). Demethoxysudachitin | CAS#:4323-80-2. [Link]
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ResearchGate. (2013, November 24). How do you get rid of organotin waste?[Link]
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Semantic Scholar. (2017, December 29). The polymethoxy flavonoid sudachitin suppresses inflammatory bone destruction...[Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
